BW-723C86
Beschreibung
Eigenschaften
IUPAC Name |
1-[5-(thiophen-2-ylmethoxy)-1H-indol-3-yl]propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS.ClH/c1-11(17)7-12-9-18-16-5-4-13(8-15(12)16)19-10-14-3-2-6-20-14;/h2-6,8-9,11,18H,7,10,17H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJBJMIBANAOFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CNC2=C1C=C(C=C2)OCC3=CC=CS3)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90415503 | |
| Record name | 1-[5-(2-Thiophenylmethoxy)-1H-indol-3-yl]-2-propanamine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90415503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160521-72-2 | |
| Record name | α-Methyl-5-(2-thienylmethoxy)-1H-indole-3-ethanamine hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160521-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-(2-Thenyloxy)-1H-indol-3-yl)propan-2-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160521722 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[5-(2-Thiophenylmethoxy)-1H-indol-3-yl]-2-propanamine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90415503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BW-723C86 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JMH6M2ELN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
BW-723C86: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of BW-723C86, a selective 5-HT2B receptor agonist. The information is intended to support researchers and professionals in the fields of pharmacology, neuroscience, and drug development in their understanding and utilization of this compound.
Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name 1-[5-(2-Thienylmethoxy)-1H-indol-3-yl]propan-2-amine, is a tryptamine derivative.[1] Its chemical structure is characterized by an indole core substituted at the 5-position with a thienylmethoxy group and at the 3-position with a 2-aminopropyl group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 1-[5-(2-Thienylmethoxy)-1H-indol-3-yl]propan-2-amine | [1] |
| Molecular Formula | C16H18N2OS | [1] |
| Molecular Weight | 286.39 g/mol | [1] |
| CAS Number | 160521-72-2 | [1] |
| SMILES | CC(N)Cc1c[nH]c2cc(OCC3=CC=CS3)ccc12 | |
| Appearance | Solid powder | |
| Purity | ≥98% |
Pharmacological Properties
This compound is a potent and selective agonist of the serotonin 5-HT2B receptor. Its pharmacological activity is primarily mediated through its interaction with this receptor subtype.
Receptor Binding Affinity and Selectivity
This compound exhibits high affinity for the human 5-HT2B receptor, with reported Ki values in the low nanomolar range. It displays significant selectivity for the 5-HT2B receptor over other serotonin receptor subtypes, particularly the 5-HT2A and 5-HT2C receptors. While it is a mixed 5-HT2B/5-HT2C agonist, it is approximately three times more selective for the 5-HT2B receptor. Its selectivity over the 5-HT2A receptor is reported to be over 200-fold.
Table 2: Receptor Binding Affinity Profile of this compound
| Receptor Subtype | Ki (nM) | Selectivity vs. 5-HT2B | Reference |
| 5-HT2B | ~1-5 | - | |
| 5-HT2A | ~80 | >100-fold | |
| 5-HT2C | ~500 | ~3-fold |
Functional Activity
As a 5-HT2B receptor agonist, this compound stimulates downstream signaling pathways upon receptor binding. Functional assays have demonstrated that it activates 5-HT2B-mediated intracellular calcium mobilization with EC50 values in the low nanomolar range. This activation of the Gq/11 pathway leads to the activation of phospholipase C (PLC), which in turn catalyzes the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium levels.
Signaling Pathways
The primary signaling pathway activated by this compound is the canonical Gq/11-PLC pathway. However, recent evidence suggests a potential link to the Aryl Hydrocarbon Receptor (AhR) pathway.
Canonical 5-HT2B Receptor Signaling
Caption: Canonical 5-HT2B receptor signaling cascade initiated by this compound.
Proposed Link to Aryl Hydrocarbon Receptor (AhR) Pathway
Recent studies suggest that this compound-mediated activation of the 5-HT2B receptor can lead to the transcriptional activation of the Aryl Hydrocarbon Receptor (AhR). The precise molecular mechanism connecting these two pathways is still under investigation.
Caption: Proposed signaling pathway linking 5-HT2B receptor activation to AhR.
Experimental Protocols
This compound has been extensively used in preclinical studies to investigate the role of the 5-HT2B receptor in various physiological and pathological processes, particularly in models of anxiety.
In Vivo Models of Anxiety
This test is used to assess anxiolytic-like effects by measuring the time a rat spends in social interaction with an unfamiliar partner. An increase in interaction time is indicative of an anxiolytic effect.
Experimental Workflow:
Caption: Workflow for the rat social interaction test with this compound.
Detailed Methodology:
-
Animals: Male rats are typically used and are housed in pairs or groups.
-
Apparatus: A novel, dimly lit open-field arena.
-
Procedure:
-
Rats are administered this compound (e.g., 3-10 mg/kg, subcutaneously) or vehicle 30 minutes before testing.
-
Pairs of unfamiliar rats (one treated, one untreated, or both treated depending on the experimental design) are placed in the center of the arena.
-
Behavior is recorded for a predetermined period (e.g., 10 minutes).
-
The total time spent in active social interaction (e.g., sniffing, grooming, following) is scored by a trained observer or using automated tracking software.
-
-
Data Analysis: The mean time of social interaction is compared between the this compound-treated group and the vehicle-treated control group.
This operant conditioning-based test assesses anxiolytic-like activity by measuring the suppression of responding for a reward when it is paired with a punishment (e.g., a mild foot shock). Anxiolytic compounds increase the number of punished responses.
Experimental Workflow:
Caption: Workflow for the Geller-Seifter conflict test with this compound.
Detailed Methodology:
-
Animals: Food- or water-deprived rats are used.
-
Apparatus: An operant conditioning chamber equipped with a lever, a food/liquid dispenser, and a grid floor for delivering foot shocks.
-
Procedure:
-
Rats are first trained to press a lever for a reward (e.g., food pellet or sweetened liquid).
-
Once the behavior is established, a conflict component is introduced where lever presses are intermittently punished with a mild foot shock.
-
On the test day, rats are administered this compound (e.g., 10-30 mg/kg, intraperitoneally) or vehicle 30 minutes prior to the session.
-
The number of lever presses during the punished periods is recorded.
-
-
Data Analysis: The number of punished responses is compared between the drug-treated and vehicle-treated groups.
Pharmacokinetics and Metabolism
Limited information is publicly available regarding the detailed pharmacokinetic profile and metabolism of this compound. It is described as being orally active. Further studies are required to fully characterize its absorption, distribution, metabolism, and excretion (ADME) properties. In vitro metabolism studies using liver microsomes and recombinant cytochrome P450 enzymes would be necessary to identify the specific enzymes involved in its biotransformation.
Conclusion
This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of the 5-HT2B receptor. Its selectivity for this receptor subtype, coupled with its demonstrated in vivo activity in models of anxiety, makes it a compound of significant interest for researchers in neuroscience and drug discovery. The emerging link to the Aryl Hydrocarbon Receptor pathway opens new avenues for research into the complex signaling mechanisms modulated by this compound. Further elucidation of its pharmacokinetic and metabolic profile will be crucial for its potential future development.
References
A Comprehensive Technical Guide to BW-723C86
For Researchers, Scientists, and Drug Development Professionals
Introduction
BW-723C86 is a potent and selective tryptamine-derived agonist for the serotonin 5-HT2B receptor.[1][2][3] Its ability to selectively activate this receptor subtype has made it a valuable pharmacological tool for investigating the diverse physiological roles of the 5-HT2B receptor, which range from cardiovascular and pulmonary function to neurotransmission and cell proliferation. This guide provides an in-depth overview of the chemical properties, pharmacological actions, and key experimental findings related to this compound.
Chemical Identity
-
IUPAC Name: 1-[5-(2-Thienylmethoxy)-1H-indol-3-yl]-2-propanamine[1]
-
CAS Number: 160521-72-2 (HCl salt)
-
Molecular Formula: C₁₆H₁₈N₂OS
-
Molar Mass: 286.39 g·mol⁻¹[1]
Pharmacological Profile
Mechanism of Action
This compound is a selective agonist of the 5-HT2B receptor, a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), triggering a variety of downstream cellular responses.
Quantitative Pharmacological Data
The following tables summarize key quantitative data regarding the binding affinity and functional potency of this compound.
Table 1: Receptor Binding Affinity
| Receptor | Kᵢ (nM) | Selectivity vs. 5-HT2B |
| 5-HT2B | ~1–5 | - |
| 5-HT2A | >100-fold lower affinity | >100x |
| 5-HT2C | ~3-10-fold lower affinity | ~3-10x |
Note: Selectivity can vary depending on the specific assay conditions.
Table 2: Functional Potency
| Assay | EC₅₀ (nM) |
| Intracellular Calcium Mobilization | Low nanomolar range |
Table 3: In Vitro and In Vivo Effective Concentrations/Doses
| Experimental Model | Effect | Concentration/Dose |
| Pig Pulmonary Artery | Concentration-dependent relaxation | 1-100 nM |
| Rat Models of Anxiety | Anxiolytic-like effects | 3-10 mg/kg (s.c.) |
| Rat Models of Anxiety (Vogel conflict test) | Anxiolytic effects | 10-30 mg/kg (i.p.) |
| Freely-fed Rats | Hyperphagia and reduced grooming | 1-20 mg/kg (s.c.) |
| Melan-A Cells & Normal Human Melanocytes | Reduced melanin synthesis | 20 µM (effective concentration) |
| Primary Cultures of Adult Rat Hepatocytes | Phosphorylation of EGF/TGF-α RTK and p70S6K | 10⁻⁶ M |
Key Biological Activities and Signaling Pathways
Anti-Melanogenesis
This compound has been shown to inhibit melanin synthesis in melanocytes. This effect is not due to direct inhibition of tyrosinase, the key enzyme in melanogenesis, but rather through the downregulation of the microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic gene expression.
The signaling pathway involves the inhibition of the Protein Kinase A (PKA) and cAMP Response Element-Binding Protein (CREB) pathway, which leads to a reduction in MITF expression and, consequently, decreased transcription of tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).
Modulation of Macrophage Gene Expression
In human macrophages, this compound has been demonstrated to modulate the transcriptional profile, in part, through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-dependent transcription factor involved in immune responses and xenobiotic metabolism. This finding suggests a novel link between serotonin receptor signaling and AhR-mediated pathways in immune cells. Some effects of this compound in macrophages have been observed to be independent of the 5-HT2B receptor, indicating potential off-target activities or complex signaling interactions.
Induction of Hepatocyte Proliferation
This compound stimulates DNA synthesis and proliferation in primary cultures of adult rat hepatocytes. This mitogenic effect is mediated by the 5-HT2B receptor and involves the autocrine secretion of Transforming Growth Factor-alpha (TGF-α). The signaling cascade proceeds through the activation of the Phospholipase C (PLC)/Ca²⁺ pathway, leading to TGF-α release. TGF-α then activates its receptor, a receptor tyrosine kinase (RTK), which in turn engages downstream pathways including the Phosphatidylinositol 3-kinase (PI3K)/Extracellular signal-regulated kinase 2 (ERK2)/mammalian Target of Rapamycin (mTOR) axis, ultimately promoting cell proliferation.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This assay is used to determine the binding affinity of this compound for the 5-HT2B receptor.
-
Membrane Preparation: Tissues or cells expressing the 5-HT2B receptor are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in a suitable assay buffer.
-
Incubation: A fixed concentration of a radiolabeled ligand for the 5-HT2B receptor (e.g., [³H]-5-HT) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled this compound.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Western Blotting for Protein Expression Analysis
This technique is used to quantify the expression levels of specific proteins, such as tyrosinase, TRP-1, TRP-2, and MITF, in response to this compound treatment.
-
Cell Lysis: Melan-A cells are treated with this compound for a specified time, then washed and lysed to release cellular proteins.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-tyrosinase, anti-MITF).
-
Secondary Antibody Incubation: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software.
Melanin Content Assay
This assay measures the amount of melanin produced by melanocytes after treatment with this compound.
-
Cell Culture and Treatment: Melan-A cells or normal human melanocytes are cultured and treated with various concentrations of this compound for a defined period (e.g., 72 hours).
-
Cell Lysis: The cells are harvested and lysed, typically with a sodium hydroxide solution, to release the melanin.
-
Spectrophotometry: The absorbance of the cell lysates is measured at a specific wavelength (e.g., 475 nm) using a spectrophotometer.
-
Quantification: The melanin content is normalized to the total protein concentration of the cell lysate to account for differences in cell number.
Conclusion
This compound is a critical research tool for elucidating the multifaceted roles of the 5-HT2B receptor. Its selectivity allows for the targeted investigation of this receptor's involvement in a wide array of physiological and pathological processes. The findings from studies utilizing this compound have provided significant insights into its potential as a modulator of melanogenesis, immune responses, and tissue regeneration. This guide serves as a comprehensive resource for researchers and professionals in the field of drug development, offering a detailed overview of the current knowledge on this important pharmacological agent.
References
- 1. Effect of Selective Serotonin (5-HT)2B Receptor Agonist BW723C86 on Epidermal Growth Factor/Transforming Growth Factor-α Receptor Tyrosine Kinase and Ribosomal p70 S6 Kinase Activities in Primary Cultures of Adult Rat Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Discovery and History of BW-723C86
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of BW-723C86, a potent and selective 5-HT₂B receptor agonist. The document details its chemical properties, binding affinities, and functional potencies at various serotonin receptor subtypes. Key experimental protocols for radioligand binding and calcium mobilization assays are described, alongside in vivo methodologies such as the Vogel conflict test. The known signaling pathways activated by this compound are illustrated, providing a deeper understanding of its mechanism of action. This guide is intended to serve as a valuable resource for researchers investigating the 5-HT₂B receptor and the therapeutic potential of its ligands.
Introduction
This compound, chemically known as α-methyl-5-(2-thienylmethoxy)-1H-indole-3-ethanamine, is a tryptamine derivative that has been instrumental in elucidating the physiological roles of the serotonin 2B (5-HT₂B) receptor.[1] Developed by Glaxo Group Ltd., its initial exploration in the mid-1990s revealed a distinct pharmacological profile, characterized by its selective agonist activity at the 5-HT₂B receptor. This selectivity has positioned this compound as a critical research tool for investigating the diverse functions of the 5-HT₂B receptor throughout the central nervous system and peripheral tissues.
Discovery and History
The development of this compound originated from research programs at Glaxo Wellcome (now GlaxoSmithKline) aimed at creating selective ligands for serotonin receptor subtypes. While the specific synthesis and initial screening details are not extensively publicized in seminal patents or publications, the first detailed pharmacological characterizations emerged in the mid-to-late 1990s from the work of G.A. Kennett and colleagues. These foundational studies established this compound as a selective 5-HT₂B receptor agonist and began to uncover its physiological effects, such as its anxiolytic-like properties and its influence on feeding behavior.[2][3]
Chemical Properties
| Property | Value |
| IUPAC Name | 1-[5-(2-Thienylmethoxy)-1H-indol-3-yl]-2-propanamine |
| Chemical Formula | C₁₆H₁₈N₂OS |
| Molar Mass | 286.39 g·mol⁻¹ |
| CAS Number | 160521-72-2 (HCl salt) |
| Structure | (Image of the chemical structure of this compound) |
Pharmacological Profile: Quantitative Data
This compound exhibits a high affinity for the 5-HT₂B receptor, with varying degrees of selectivity over other serotonin receptor subtypes. The following tables summarize the available quantitative data on its binding affinity (Ki) and functional potency (EC₅₀).
Table 1: Binding Affinities (Ki) of this compound at Human Serotonin Receptors
| Receptor Subtype | Reported Ki (nM) | Reference |
| 5-HT₂B | ~1–5 | [4] |
| 46.77 | [5] | |
| 5-HT₂C | - | - |
| 5-HT₂A | - | - |
Note: There is some discrepancy in the literature regarding the precise Ki values and selectivity. Some sources indicate only a 3-fold selectivity for the 5-HT₂B receptor over the 5-HT₂C receptor, while others suggest a more than 100-fold selectivity over both 5-HT₂A and 5-HT₂C receptors. Further comparative studies are needed for definitive values.
Table 2: Functional Potencies (EC₅₀) of this compound at Human Serotonin Receptors
| Assay Type | Receptor Subtype | Reported EC₅₀ (nM) | Reference |
| Phosphoinositide Hydrolysis | 5-HT₂B | 18 | |
| Calcium Mobilization | 5-HT₂B | Low nanomolar range | |
| Phosphoinositide Hydrolysis | 5-HT₂C | - | - |
| Phosphoinositide Hydrolysis | 5-HT₂A | - | - |
Mechanism of Action and Signaling Pathways
This compound functions as an agonist at the 5-HT₂B receptor, which is a G protein-coupled receptor (GPCR) primarily coupled to the Gq/11 signaling pathway. Activation of this pathway leads to a cascade of intracellular events.
Primary Gq/11 Signaling Pathway
Activation of the 5-HT₂B receptor by this compound initiates the following canonical signaling cascade:
Figure 1: Canonical 5-HT₂B receptor Gq/11 signaling pathway activated by this compound.
Context-Specific Downstream Signaling
The downstream effects of 5-HT₂B receptor activation by this compound are cell-type specific and can involve other signaling pathways:
-
Melanogenesis Inhibition: In melanocytes, this compound has been shown to decrease melanin synthesis by inhibiting the PKA/CREB/MITF signaling pathway.
Figure 2: Inhibitory effect of this compound on the PKA/CREB/MITF pathway in melanocytes.
-
Macrophage Gene Profile Modulation: In macrophages, this compound can modulate the gene expression profile through the activation of the Aryl Hydrocarbon Receptor (AhR).
Key Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize this compound.
Radioligand Binding Assay (Competitive)
This protocol is a generalized procedure for determining the binding affinity (Ki) of this compound for serotonin receptors.
Objective: To determine the concentration of this compound that inhibits 50% of the binding of a specific radioligand to a receptor of interest (IC₅₀), from which the Ki can be calculated.
Materials:
-
Cell membranes expressing the target 5-HT receptor (e.g., 5-HT₂A, 5-HT₂B, 5-HT₂C).
-
Radioligand specific for the target receptor (e.g., [³H]-5-HT for 5-HT₂B).
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in order:
-
Assay buffer.
-
Cell membranes (at a concentration determined by prior optimization).
-
This compound dilution or vehicle (for total binding) or a saturating concentration of a non-labeled ligand (for non-specific binding).
-
Radioligand at a concentration near its Kd.
-
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 3: Workflow for a competitive radioligand binding assay.
Calcium Mobilization Assay
This protocol describes a general method to measure the increase in intracellular calcium concentration following the activation of 5-HT₂B receptors by this compound.
Objective: To determine the functional potency (EC₅₀) of this compound by measuring its ability to induce calcium release in cells expressing the 5-HT₂B receptor.
Materials:
-
CHO or HEK 293 cells stably expressing the human 5-HT₂B receptor.
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
This compound stock solution.
-
96- or 384-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with an injection system (e.g., FLIPR).
Procedure:
-
Seed the cells into the microplates and allow them to adhere and grow to a confluent monolayer.
-
Load the cells with the calcium-sensitive dye by incubating them with a solution of the dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of this compound in assay buffer.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject the this compound dilutions into the wells and immediately begin recording the fluorescence intensity over time.
-
The increase in fluorescence corresponds to the increase in intracellular calcium concentration.
-
Determine the peak fluorescence response for each concentration of this compound.
-
Plot the peak response as a function of the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.
Figure 4: Workflow for a calcium mobilization assay.
Vogel Conflict Test
This protocol is based on the studies by Kennett et al. and is used to assess the anxiolytic-like effects of this compound in rats.
Objective: To evaluate the anxiolytic potential of this compound by measuring its ability to increase the number of punished responses in a conflict situation.
Apparatus:
-
An operant chamber with a grid floor connected to a shock generator.
-
A drinking spout connected to a water source and a lickometer.
Procedure:
-
Water-deprive male rats for 48 hours prior to the test, with a 1-hour access to water at 24 hours.
-
On the test day, administer this compound (e.g., 10 and 30 mg/kg, i.p.) or vehicle 30 minutes before placing the rat in the operant chamber.
-
Allow the rat a 3-minute session in the chamber.
-
During the session, every 20th lick on the drinking spout results in the delivery of a mild electric shock through the grid floor.
-
Record the total number of licks and the number of shocks received.
-
An increase in the number of shocks received by the drug-treated group compared to the vehicle group is indicative of an anxiolytic-like effect.
In Vivo Studies and Observed Effects
In vivo studies in animal models have been crucial in characterizing the pharmacological effects of this compound.
-
Anxiolytic-like Effects: In various rat models of anxiety, including the social interaction test, the Geller-Seifter conflict test, and the Vogel conflict test, this compound has demonstrated anxiolytic-like properties. These effects are mediated by the 5-HT₂B receptor.
-
Hyperphagia and Grooming: Administration of this compound to rats has been shown to increase food intake (hyperphagia) and reduce grooming behavior.
-
Other Effects: this compound has also been shown to dilate pulmonary arteries and inhibit liquid meal-induced gastric accommodation.
Conclusion
This compound has proven to be an invaluable pharmacological tool for the investigation of the 5-HT₂B receptor. Its selectivity, although a subject of some debate, has allowed for the attribution of numerous physiological functions to this receptor subtype. The anxiolytic-like effects observed in preclinical models suggest a potential therapeutic avenue for 5-HT₂B receptor agonists. However, the association of chronic 5-HT₂B receptor activation with valvular heart disease necessitates caution in the development of such compounds for long-term therapeutic use. This technical guide provides a comprehensive foundation for researchers working with this compound and for those interested in the broader field of serotonin pharmacology. Further research is warranted to fully elucidate the therapeutic potential and safety profile of targeting the 5-HT₂B receptor.
References
Pharmacological Profile of BW-723C86: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BW-723C86 is a potent and selective agonist for the serotonin 5-HT2B receptor. This guide provides a comprehensive overview of its pharmacological profile, including its binding affinity, functional potency, and in vivo effects. Detailed experimental protocols for key assays are provided to enable replication and further investigation. The signaling pathways and experimental workflows are illustrated through diagrams to facilitate a deeper understanding of its mechanism of action and experimental application.
Introduction
This compound, chemically known as α-methyl-5-(2-thienylmethoxy)-1H-indole-3-ethanamine, is a tryptamine derivative that has been instrumental in elucidating the physiological and pathological roles of the 5-HT2B receptor. As a selective agonist, it has been widely used in preclinical research to investigate the receptor's involvement in various processes, including anxiety, appetite regulation, and cardiovascular function. This document serves as a technical resource, consolidating the key pharmacological data and methodologies associated with this compound.
Receptor Binding Profile
The selectivity of this compound for the 5-HT2B receptor is a key feature of its pharmacological profile. The following table summarizes its binding affinities (Ki) for the human 5-HT2A, 5-HT2B, and 5-HT2C receptors.
| Receptor | This compound Ki (nM) | Reference |
| 5-HT2A | 500 | [1] |
| 5-HT2B | ~1-5 | [1] |
| 5-HT2C | 80 | [1] |
Note: Ki values can vary between studies depending on the experimental conditions.
Functional Activity
This compound acts as an agonist at the 5-HT2B receptor, stimulating the Gq/G11 signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). The subsequent increase in intracellular calcium (Ca2+) concentration is a hallmark of 5-HT2B receptor activation.
| Assay | Parameter | Value (nM) | Reference |
| Calcium Mobilization | EC50 | 18 | [2] |
| Phosphoinositide Hydrolysis | EC50 | 18 | [2] |
The rank order of potency for this compound at the human 5-HT2 receptor subtypes is 5-HT2B > 5-HT2C > 5-HT2A.
Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by this compound at the 5-HT2B receptor.
In Vivo Pharmacology
In animal models, this compound has been shown to elicit a range of behavioral and physiological effects, providing insights into the in vivo functions of the 5-HT2B receptor.
| Effect | Animal Model | Dose Range | Route of Administration | Reference |
| Anxiolytic-like effects | Rat social interaction test, Vogel conflict test | 3-30 mg/kg | s.c., i.p. | |
| Hyperphagia | Freely-fed rats | 10-50 mg/kg | s.c. | |
| Reduced Grooming | Rats | 1-20 mg/kg | s.c. |
Experimental Protocols
The following sections provide detailed methodologies for the key in vitro assays used to characterize the pharmacological profile of this compound.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for the 5-HT2A, 5-HT2B, and 5-HT2C receptors.
Materials:
-
Cell membranes expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor.
-
Radioligand: [3H]Ketanserin for 5-HT2A, [3H]LSD for 5-HT2B, and [3H]Mesulergine for 5-HT2C.
-
This compound hydrochloride.
-
Non-specific binding control: Mianserin (10 µM).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 10 µM mianserin (for non-specific binding).
-
50 µL of the appropriate radioligand at a concentration close to its Kd.
-
100 µL of the cell membrane preparation (containing 10-20 µg of protein).
-
50 µL of this compound dilution or vehicle.
-
-
Incubate the plates at 37°C for 60 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filters and place them in scintillation vials.
-
Add 4 mL of scintillation cocktail to each vial and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This protocol describes a functional assay to measure the potency (EC50) of this compound in stimulating intracellular calcium release via the 5-HT2B receptor.
Materials:
-
CHO-K1 or HEK-293 cells stably expressing the human 5-HT2B receptor.
-
Cell culture medium (e.g., DMEM/F12).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Probenecid.
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
This compound hydrochloride.
-
96- or 384-well black, clear-bottom microplates.
-
Fluorometric Imaging Plate Reader (FLIPR) or equivalent fluorescence plate reader with automated injection.
Procedure:
-
Seed the 5-HT2B receptor-expressing cells into the microplates and grow to confluence.
-
Prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127 and then diluting in assay buffer to a final concentration of 4 µM. Add probenecid to a final concentration of 2.5 mM to inhibit dye leakage.
-
Remove the culture medium from the cells and add 100 µL (for 96-well) or 25 µL (for 384-well) of the dye loading solution to each well.
-
Incubate the plates at 37°C for 60 minutes in the dark.
-
Wash the cells twice with assay buffer. After the final wash, leave 100 µL (for 96-well) or 25 µL (for 384-well) of assay buffer in each well.
-
Prepare serial dilutions of this compound in assay buffer at 5x the final desired concentration.
-
Place the cell plate in the fluorescence reader and measure the baseline fluorescence.
-
Add 25 µL (for 96-well) or 5 µL (for 384-well) of the this compound dilutions to the corresponding wells.
-
Measure the fluorescence intensity kinetically for at least 180 seconds.
-
Determine the peak fluorescence response for each concentration.
-
Plot the peak response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Conclusion
This compound is a valuable pharmacological tool for studying the 5-HT2B receptor. Its high potency and selectivity have enabled significant advances in understanding the receptor's role in health and disease. This guide provides a consolidated resource of its pharmacological properties and the experimental methods used for its characterization, which should aid researchers in the design and interpretation of future studies involving this important compound.
References
A Technical Guide to BW-723C86: A Tryptamine-Derived 5-HT₂B Receptor Agonist
Abstract
This technical guide provides a comprehensive overview of BW-723C86, an α-methylated tryptamine derivative widely utilized in pharmacological research. It functions primarily as a selective and potent agonist for the serotonin 5-HT₂B receptor, with secondary activity at the 5-HT₂C receptor. This document details its chemical properties, receptor binding affinity, and functional potency. Furthermore, it elucidates the key downstream signaling pathways activated by this compound and provides generalized protocols for relevant in vitro and in vivo experimental assays. The guide summarizes its diverse physiological and behavioral effects observed in preclinical models and discusses its application as a critical research tool for elucidating the function of the 5-HT₂B receptor in various physiological systems.
Chemical Identity and Pharmacological Profile
This compound, with the IUPAC name 1-[5-(2-Thienylmethoxy)-1H-indol-3-yl]-2-propanamine, is a synthetic compound belonging to the tryptamine class.[1] Its structure is based on the core indole-3-ethanamine scaffold characteristic of tryptamines. Pharmacologically, this compound is recognized as a potent 5-HT₂B receptor agonist.[1][2] While it demonstrates good selectivity over the 5-HT₂A receptor, it is a mixed 5-HT₂B/5-HT₂C agonist, exhibiting approximately three times greater selectivity for the 5-HT₂B subtype compared to the 5-HT₂C subtype.[1] This profile necessitates careful experimental design, often involving the co-administration of a selective 5-HT₂C antagonist to isolate 5-HT₂B-mediated effects.[1]
Caption: Logical relationship showing the core tryptamine structure within this compound.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. The compound is typically supplied as a hydrochloride salt, which influences its molecular weight and solubility.
| Property | Value |
| IUPAC Name | 1-[5-(2-Thienylmethoxy)-1H-indol-3-yl]-2-propanamine |
| Synonyms | BW723C86, BW-723-C-86 |
| CAS Number | 160521-72-2 (HCl Salt) |
| Molecular Formula | C₁₆H₁₈N₂OS · HCl |
| Molar Mass | 286.39 g·mol⁻¹ (Free Base), 322.85 g·mol⁻¹ (HCl Salt) |
| Appearance | Crystalline solid |
Receptor Binding and Functional Activity
This compound's utility as a research tool is defined by its binding affinity (Ki) and functional potency (EC₅₀) at serotonin receptors. It displays high affinity for the 5-HT₂B receptor with notable, though lesser, affinity for the 5-HT₂C subtype.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Binding Affinity (Ki) | Selectivity Notes |
|---|---|---|
| 5-HT₂B | ≈ 1–5 nM | High affinity agonist |
| 5-HT₂C | ~3-fold lower than 5-HT₂B | Significant agonist activity |
| 5-HT₂A | >100 to 200-fold lower than 5-HT₂B | Low affinity and functional activity |
Table 2: Functional Potency of this compound
| Assay Type | Parameter | Value | Cell/Tissue Type |
|---|---|---|---|
| Intracellular Calcium Mobilization | EC₅₀ | Low nanomolar range | Cells expressing 5-HT₂B receptors |
| Pig Pulmonary Artery Relaxation | EC₅₀ | 1-100 nM (concentration-dependent) | PGF2α-precontracted pig pulmonary artery |
Downstream Signaling Pathways
Activation of the 5-HT₂B receptor by this compound initiates several intracellular signaling cascades, the most prominent being the canonical Gq/11 pathway.
Canonical Gq/11 Pathway
The 5-HT₂B receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαq/11 proteins. Agonist binding by this compound leads to the activation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The concurrent elevation of DAG and intracellular Ca²⁺ activates Protein Kinase C (PKC).
Caption: Canonical 5-HT₂B receptor signaling pathway activated by this compound.
Cell-Specific Signaling Pathways
Research has uncovered more complex, cell-specific signaling cascades initiated by this compound:
-
Hepatocyte Proliferation: In adult rat hepatocytes, this compound stimulates a pathway involving the 5-HT₂B receptor, PLC, and Ca²⁺, which leads to the autocrine secretion of transforming growth factor-α (TGF-α). TGF-α then activates its own receptor tyrosine kinase (RTK), leading to the phosphorylation of p70 S6 Kinase (p70S6K), a key regulator of protein synthesis and cell growth.
-
Melanogenesis Inhibition: In melanocytes, this compound was found to decrease the expression of microphthalmia-associated transcription factor (MITF). This effect is associated with the downregulation of the Protein Kinase A (PKA)/cAMP Response Element-Binding Protein (CREB) signaling pathway, which in turn suppresses the transcription of key melanin-synthesizing enzymes like tyrosinase.
-
Macrophage Modulation: Studies in human macrophages have revealed that this compound can modulate the macrophage gene profile through the Aryl Hydrocarbon Receptor (AhR), demonstrating a functional 5-HT₂B-AhR axis. Notably, some transcriptional effects of this compound appear to be 5-HT₂B-independent, suggesting off-target activities that are important to consider during data interpretation.
Key Experimental Protocols
In Vitro: Radioligand Receptor Binding Assay
This protocol provides a generalized method for determining the binding affinity (Ki) of this compound for the 5-HT₂B receptor using a competitive binding assay.
Methodology:
-
Membrane Preparation: Homogenize tissues or cells expressing the 5-HT₂B receptor in an ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the cell membranes. Wash the membrane pellet by resuspension and re-centrifugation, and finally, resuspend in the assay buffer to a specific protein concentration.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a constant concentration of a suitable radioligand for the 5-HT₂B receptor (e.g., [³H]-LSD), and serially diluted concentrations of the unlabeled competitor drug (this compound).
-
Incubation: Incubate the plates at a specified temperature (e.g., 25°C or 37°C) for a period sufficient to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters rapidly with ice-cold wash buffer to minimize non-specific binding.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration. Determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Caption: Generalized workflow for a radioligand receptor binding assay.
In Vivo: Assessment of Anxiolytic-like Effects in Rodents
This protocol outlines a generalized workflow for evaluating the anxiolytic-like properties of this compound in rats, based on models like the Vogel conflict test or social interaction test. All procedures must adhere to ethical guidelines for animal research.
Methodology:
-
Animal Acclimation: House male rats (e.g., Sprague-Dawley) under standard laboratory conditions with a controlled light/dark cycle, temperature, and humidity. Allow at least one week for acclimation to the facility before any experimental procedures.
-
Subject Allocation: Randomly assign animals to treatment groups (e.g., Vehicle control, this compound at various doses, positive control like Diazepam). Use blinding procedures to minimize experimenter bias.
-
Drug Administration: Administer this compound via the desired route (e.g., subcutaneous, s.c., or intraperitoneal, i.p.) at a specific pre-test interval (typically 30 minutes). The vehicle solution should be administered to the control group.
-
Behavioral Testing:
-
Vogel Conflict Test: Place water-deprived rats in a test chamber where they receive a mild electric shock after a set number of licks from a drinking spout. Anxiolytic compounds increase the number of shocks the animals are willing to accept to drink.
-
Social Interaction Test: Place two unfamiliar, weight-matched rats in a novel, brightly lit arena and score behaviors such as sniffing, following, and grooming for a set period. Anxiolytic drugs typically increase the duration of active social interaction without increasing general locomotion.
-
-
Data Collection and Analysis: Score the behavioral parameters either manually by a trained observer or using automated video-tracking software. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare treatment groups.
Caption: Generalized workflow for an in vivo behavioral study in rodents.
Summary of Physiological and Behavioral Effects
This compound induces a range of centrally and peripherally mediated effects in animal models, which are predominantly attributed to 5-HT₂B receptor activation.
Table 3: Summary of In Vivo Effects of this compound in Animal Models
| Effect | Species | Dose Range | Route | Key Finding | Reference(s) |
|---|---|---|---|---|---|
| Anxiolysis | Rat | 3-30 mg/kg | s.c., i.p. | Increased punished responding and social interaction. | |
| Hyperphagia | Rat | 10-50 mg/kg | s.c. | Increased food consumption and time spent feeding. | |
| Reduced Grooming | Rat | 1-20 mg/kg | s.c. | Decreased frequency of grooming bouts. | |
| Vasodilation | Pig | 1-100 nM | In vitro | Relaxation of pre-contracted pulmonary arteries. | |
| Gastric Accommodation | Guinea Pig | 5 mg/kg | p.o. | Inhibition of liquid meal-induced gastric accommodation. |
| Head-Twitch Response | Rat | Wide range | N/A | Does not induce head-twitches, unlike 5-HT₂A agonists. | |
Applications and Limitations in Research
Applications:
-
Probing 5-HT₂B Function: this compound is an invaluable tool for investigating the physiological roles of the 5-HT₂B receptor in the central nervous system (e.g., anxiety, feeding behavior) and peripheral tissues (e.g., cardiovascular and gastrointestinal systems).
-
Target Validation: It can be used in early-stage drug discovery to validate the 5-HT₂B receptor as a potential therapeutic target for various disorders.
Limitations:
-
Partial Selectivity: Its agonist activity at 5-HT₂C receptors is a significant confounding factor. Experiments aiming to isolate 5-HT₂B effects must include controls with selective 5-HT₂C antagonists.
-
Therapeutic Potential: Chronic activation of 5-HT₂B receptors has been linked to the development of cardiac valvular heart disease, which limits the therapeutic potential of this compound and other 5-HT₂B agonists.
-
Off-Target Effects: As demonstrated in macrophage studies, this compound may have 5-HT₂B-independent effects, requiring careful validation of findings.
Conclusion
This compound is a potent and well-characterized tryptamine-derived 5-HT₂B receptor agonist. Its established pharmacological profile, coupled with a growing body of literature detailing its effects on various signaling pathways and physiological systems, solidifies its role as a standard research tool. For drug development professionals and scientists, a thorough understanding of its mixed 5-HT₂B/5-HT₂C activity and potential off-target effects is critical for the rigorous design of experiments and the accurate interpretation of results. Despite its limitations for therapeutic use, this compound remains indispensable for advancing our understanding of serotonin 5-HT₂B receptor biology.
References
The Role of BW-723C86 in 5-HT2B Receptor Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-hydroxytryptamine 2B (5-HT2B) receptor, a G protein-coupled receptor (GPCR), is a key player in a multitude of physiological processes, ranging from cardiovascular function to central nervous system activities.[1] Its activation by the endogenous ligand serotonin (5-HT) initiates a cascade of intracellular signaling events. BW-723C86, a potent and selective agonist for the 5-HT2B receptor, has emerged as an invaluable pharmacological tool for elucidating the intricate functions of this receptor. This technical guide provides an in-depth overview of the role of this compound in 5-HT2B receptor function, with a focus on its pharmacological profile, signaling mechanisms, and the experimental protocols used for its characterization.
Pharmacological Profile of this compound
This compound is characterized by its high affinity and selectivity for the 5-HT2B receptor. Its pharmacological parameters are summarized below, providing a quantitative basis for its use in experimental settings.
Data Presentation
Table 1: Binding Affinity of this compound for the 5-HT2B Receptor
| Parameter | Value (nM) | Receptor Source | Radioligand | Reference |
| Ki | ≈ 1–5 | Human recombinant | [3H]-LSD or [3H]-5-HT | [1] |
Table 2: Functional Potency of this compound at the 5-HT2B Receptor
| Assay | EC50 (nM) | Cell Line | Measurement | Reference |
| Phosphoinositide Hydrolysis | 18 | Human Uterine Smooth Muscle Cells | Phosphoinositide Turnover | [2] |
| Intracellular Calcium Mobilization | Low nanomolar range | CHO-K1 or HEK293 cells | Intracellular Ca2+ | [1] |
Table 3: Selectivity Profile of this compound
| Receptor Subtype | Selectivity (fold) vs. 5-HT2B | Reference |
| 5-HT2A | >100 | [1] |
| 5-HT2C | >100 |
Signaling Pathways of the 5-HT2B Receptor Activated by this compound
Activation of the 5-HT2B receptor by this compound initiates a cascade of intracellular signaling events, primarily through the Gq/11 pathway. However, evidence also points to the involvement of other downstream effectors and interacting pathways.
Canonical Gq/11 Signaling Pathway
The primary signaling mechanism of the 5-HT2B receptor involves its coupling to Gq/11 proteins. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate protein kinase C (PKC), which in turn phosphorylates a variety of downstream target proteins, leading to diverse cellular responses.
Canonical Gq/11 signaling pathway activated by this compound.
Downstream and Interacting Signaling Pathways
Beyond the canonical Gq/11 pathway, this compound-mediated 5-HT2B receptor activation has been shown to influence other signaling cascades, highlighting the complexity of its cellular effects.
-
ERK Pathway Activation: Activation of the 5-HT2B receptor can lead to the phosphorylation and activation of the extracellular signal-regulated kinase (ERK), a key component of the mitogen-activated protein kinase (MAPK) pathway. This can occur through both Gq/11-dependent and independent mechanisms and is often associated with cellular proliferation and differentiation.
-
Transforming Growth Factor-β (TGF-β) Signaling: The 5-HT2B receptor has been implicated in modulating the activity of the TGF-β signaling pathway. This interaction is particularly relevant in the context of fibrosis and tissue remodeling.
-
Aryl Hydrocarbon Receptor (AhR) Pathway: Recent studies have suggested a functional link between the 5-HT2B receptor and the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating immune responses and xenobiotic metabolism. This compound has been shown to induce transcriptional changes that are partly mediated through AhR activation.
Downstream and interacting signaling pathways of the 5-HT2B receptor.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible investigation of this compound's effects on 5-HT2B receptor function. The following sections provide step-by-step protocols for key in vitro and in vivo assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the 5-HT2B receptor.
Workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human 5-HT2B receptor.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4) and determine the protein concentration.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, radioligand (e.g., [3H]-5-HT or [3H]-LSD at a concentration near its Kd), and membrane preparation.
-
Non-specific Binding: Add a high concentration of a non-labeled competing ligand (e.g., 10 µM serotonin), radioligand, and membrane preparation.
-
Competitive Binding: Add varying concentrations of this compound, radioligand, and membrane preparation.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following the activation of the 5-HT2B receptor by this compound, providing a measure of its potency (EC50).
Workflow for a calcium mobilization assay.
Methodology:
-
Cell Culture:
-
Plate cells (e.g., HEK293 or CHO-K1 cells stably expressing the human 5-HT2B receptor) in a 96-well black-walled, clear-bottom plate and grow to confluency.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an anion-exchange inhibitor like probenecid (to prevent dye leakage).
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) in the dark to allow the dye to enter the cells and be cleaved to its active form.
-
-
Assay Execution:
-
Use a fluorescence plate reader equipped with an automated liquid handling system (e.g., a FLIPR or FlexStation).
-
Establish a stable baseline fluorescence reading for each well.
-
Add varying concentrations of this compound to the wells.
-
Immediately begin measuring the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline for each concentration of this compound.
-
Plot the fluorescence change against the log concentration of this compound to generate a dose-response curve.
-
Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) using non-linear regression.
-
ERK Phosphorylation Assay (Western Blot)
This assay is used to detect the activation of the ERK signaling pathway by measuring the levels of phosphorylated ERK (p-ERK) in response to this compound.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells (e.g., primary hepatocytes or cells expressing the 5-HT2B receptor) to 70-80% confluency.
-
Optionally, serum-starve the cells for 12-24 hours to reduce basal ERK phosphorylation.
-
Treat the cells with this compound at the desired concentration (e.g., 10-6 M) for a specific time course (e.g., 5, 10, 30 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
Quantify the band intensities using densitometry software and express the results as the ratio of p-ERK to total ERK.
-
Conclusion
This compound is a potent and selective agonist of the 5-HT2B receptor, making it an indispensable tool for investigating the receptor's function. Its primary mechanism of action is through the Gq/11 signaling pathway, leading to intracellular calcium mobilization. Furthermore, this compound has been shown to modulate other important signaling cascades, including the ERK, TGF-β, and AhR pathways. The detailed experimental protocols provided in this guide offer a framework for the consistent and reproducible study of this compound's effects, contributing to a deeper understanding of the multifaceted role of the 5-HT2B receptor in health and disease. As research in this area continues, the use of well-characterized tools like this compound will be crucial for the development of novel therapeutic strategies targeting the 5-HT2B receptor.
References
BW-723C86 and hepatocyte proliferation signaling
An In-depth Technical Guide to BW-723C86 and Hepatocyte Proliferation Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The liver possesses a unique and remarkable capacity for regeneration, a process critical for recovery from injury, surgical resection, or toxic damage.[1] This regenerative response is orchestrated by a complex network of growth factors, cytokines, and signaling molecules.[2] Recently, the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) has been identified as a significant factor in promoting hepatocyte proliferation and liver regeneration.[3][4] Platelet-derived serotonin, released at the site of injury, initiates this process through various 5-HT receptor subtypes expressed in the liver.[4]
This compound is a potent and selective agonist for the serotonin 5-HT2B receptor. Its role in stimulating hepatocyte DNA synthesis and proliferation has been a subject of detailed investigation, revealing a sophisticated signaling cascade. This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound influences hepatocyte proliferation, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Core Signaling Pathway: this compound-Induced Hepatocyte Proliferation
The primary mechanism by which this compound promotes hepatocyte proliferation is indirect, involving the autocrine secretion of Transforming Growth Factor-alpha (TGF-α). The activation of the 5-HT2B receptor initiates a cascade that ultimately leads to the activation of the Epidermal Growth Factor Receptor (EGFR), a key driver of cell growth.
The signaling pathway proceeds as follows:
-
5-HT2B Receptor Activation : this compound binds to and activates the 5-HT2B receptor, a G-protein coupled receptor (GPCR), on the hepatocyte surface.
-
Gq/PLC Activation : The activated receptor stimulates the Gq alpha subunit of its associated G-protein, which in turn activates Phospholipase C (PLC).
-
Calcium Signaling and TGF-α Secretion : PLC activation leads to an increase in intracellular calcium (Ca²⁺). This calcium signal triggers the autocrine secretion of TGF-α from the hepatocyte into the extracellular space. Studies have shown that TGF-α levels in the culture medium increase significantly within 5 minutes of stimulation with this compound (10⁻⁶ M), reaching a maximum level of 30 pg/mL after 10 minutes.
-
EGF/TGF-α Receptor Transactivation : The secreted TGF-α binds to and activates its receptor, the EGF/TGF-α Receptor Tyrosine Kinase (RTK), on the same cell.
-
Downstream Mitogenic Cascade : The activated EGF/TGF-α RTK initiates a well-established mitogenic signaling cascade involving Phosphatidylinositol 3-kinase (PI3K), Extracellular signal-regulated kinase 2 (ERK2), and the mammalian Target of Rapamycin (mTOR).
-
p70S6K Activation and Proliferation : This cascade culminates in the phosphorylation and activation of the 70-kDa ribosomal protein S6 kinase (p70S6K), a key regulator of protein synthesis and cell growth. The activation of p70S6K drives the cell cycle, leading to DNA synthesis and ultimately, hepatocyte proliferation.
Quantitative Data Summary
The proliferative effects of this compound and the associated signaling events have been characterized quantitatively in primary adult rat hepatocytes.
Table 1: Key Molecular Events and Timing
| Event | Stimulus | Concentration | Peak Activity Time | Reference |
|---|---|---|---|---|
| TGF-α Secretion | This compound | 10⁻⁶ M | 10 minutes | |
| EGF/TGF-α RTK Phosphorylation | This compound | 10⁻⁶ M | 5 - 10 minutes |
| p70S6K Phosphorylation | this compound | 10⁻⁶ M | ~30 minutes | |
Table 2: Inhibitors Used to Elucidate the Signaling Pathway
| Inhibitor | Target | Concentration | Effect on this compound-induced Proliferation | Reference |
|---|---|---|---|---|
| LY272015 | Selective 5-HT2B Antagonist | 10⁻⁷ M | Complete Inhibition | |
| U-73122 | Specific PLC Inhibitor | 10⁻⁶ M | Complete Inhibition | |
| BAPTA/AM | Intracellular Ca²⁺ Chelator | 10⁻⁷ M | Inhibition | |
| AG1478 | Specific EGF/TGF-α RTK Inhibitor | 10⁻⁶ M | Complete Inhibition | |
| LY294002 | Specific PI3K Inhibitor | 3x10⁻⁷ M | Complete Inhibition | |
| PD98059 | Specific ERK Inhibitor | 10⁻⁶ M | Complete Inhibition | |
| Rapamycin | Specific mTOR Inhibitor | 10 ng/mL | Complete Inhibition |
| LY2584702 | Specific p70S6K Inhibitor | 10⁻⁸–10⁻⁷ M | Complete Inhibition | |
The Dual Role of the 5-HT2B Receptor in Liver Homeostasis
While activation of the 5-HT2B receptor on hepatocytes is pro-proliferative, its stimulation on hepatic stellate cells (HSCs) has an opposing, anti-proliferative effect on neighboring hepatocytes. This highlights a complex paracrine regulatory mechanism.
In chronic liver disease, activated HSCs are the primary source of fibrotic matrix. Serotonin stimulation of 5-HT2B receptors on these activated HSCs induces the production and secretion of Transforming Growth Factor-beta 1 (TGF-β1), a potent inhibitor of hepatocyte proliferation. This action is mediated by ERK and the transcription factor JunD. Therefore, the overall effect of a 5-HT2B agonist like this compound on liver regeneration in a diseased state depends on the balance between its direct pro-proliferative signaling in hepatocytes and its indirect anti-proliferative signaling via HSCs.
Experimental Protocols
The following are generalized protocols for key experiments used to study the effects of this compound on hepatocyte proliferation.
Primary Hepatocyte Isolation and Culture
This protocol is based on a two-step collagenase perfusion method.
-
Materials : Anesthetic, perfusion buffer (e.g., Hanks' Balanced Salt Solution without Ca²⁺/Mg²⁺), digestion buffer (e.g., Williams' Medium E with collagenase), culture medium (e.g., serum-free Williams' Medium E with supplements like insulin, dexamethasone), collagen-coated culture plates.
-
Procedure :
-
Anesthetize the subject animal (e.g., Wistar rat).
-
Cannulate the portal vein and begin perfusion with pre-warmed perfusion buffer to wash out blood.
-
Switch to the digestion buffer and perfuse until the liver tissue is visibly digested.
-
Excise the liver, transfer to a sterile dish with culture medium, and gently dissociate the cells.
-
Filter the cell suspension through a sterile mesh (e.g., 100 µm) to remove undigested tissue.
-
Wash the hepatocytes by low-speed centrifugation (e.g., 50 x g for 1-2 minutes) several times to pellet hepatocytes and remove non-parenchymal cells.
-
Determine cell viability using a method like trypan blue exclusion.
-
Plate the isolated hepatocytes on collagen-coated dishes at a desired density (e.g., 3.3 x 10⁴ cells/cm²) in culture medium and incubate.
-
Hepatocyte Proliferation Assay (DNA Synthesis)
This assay measures the incorporation of a labeled nucleoside analog into newly synthesized DNA.
-
Materials : this compound, inhibitors (as needed), labeling reagent (e.g., BrdU or ³H-thymidine), cell lysis buffer, detection antibody (for BrdU) or scintillation counter (for ³H-thymidine).
-
Procedure :
-
Culture primary hepatocytes as described above. Allow cells to attach for several hours (e.g., 3 hours).
-
Replace the medium with fresh medium containing this compound at the desired concentration (e.g., 10⁻⁶ M), with or without specific inhibitors.
-
Add the labeling reagent (e.g., BrdU) to the culture medium.
-
Incubate for a defined period (e.g., 4 hours) to allow for DNA synthesis.
-
Wash the cells to remove unincorporated label.
-
Fix and permeabilize the cells.
-
Quantify the incorporated label. For BrdU, this involves an immunoassay with a specific antibody. For ³H-thymidine, this involves cell lysis and measurement of radioactivity using a scintillation counter.
-
Western Blotting for Phosphorylated Proteins
This technique is used to detect the activation of specific signaling proteins.
-
Materials : Lysis buffer with protease and phosphatase inhibitors, protein assay kit (e.g., BCA), SDS-PAGE gels, transfer apparatus, PVDF or nitrocellulose membranes, blocking buffer (e.g., 5% BSA or non-fat milk), primary antibodies (specific for phosphorylated and total proteins, e.g., anti-phospho-p70S6K, anti-total-p70S6K), HRP-conjugated secondary antibodies, and a chemiluminescent substrate.
-
Procedure :
-
Culture and treat hepatocytes with this compound for various time points (e.g., 0, 5, 10, 30, 60 minutes).
-
Lyse the cells on ice and collect the protein lysate.
-
Determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against the phosphorylated protein of interest overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.
-
Conclusion and Future Directions
This compound is a valuable tool for investigating the role of serotonin signaling in liver physiology. Its ability to potently stimulate hepatocyte proliferation is mediated by a 5-HT2B receptor-dependent pathway that involves the autocrine release of TGF-α and subsequent transactivation of the EGF/TGF-α receptor signaling cascade. However, the opposing effect of 5-HT2B activation on hepatic stellate cells introduces a layer of complexity that is crucial for understanding its potential therapeutic applications, especially in the context of chronic liver diseases where fibrosis is a key feature.
Future research should focus on dissecting the balance between the pro-proliferative effects on hepatocytes and the pro-fibrotic/anti-proliferative signaling through HSCs in vivo. Developing strategies to selectively target 5-HT2B receptors on hepatocytes could offer a novel therapeutic approach to enhance liver regeneration while avoiding the potential exacerbation of fibrosis.
References
- 1. The emerging role of serotonin in liver regeneration [smw.ch]
- 2. Molecular mechanisms in liver repair and regeneration: from physiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. libir.josai.ac.jp [libir.josai.ac.jp]
- 4. Serotonin: a double-edged sword for the liver? - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Gq/11 Protein-Coupled Receptor Activation by BW-723C86
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the activation of the Gq/11 protein-coupled 5-hydroxytryptamine 2B (5-HT2B) receptor by the selective agonist BW-723C86. This document details the compound's binding affinity, functional potency, and the downstream signaling cascades it initiates. It is designed to serve as a core resource, offering detailed experimental methodologies and structured quantitative data to facilitate further research and drug development efforts in this area.
Core Concepts: this compound and the 5-HT2B Receptor
This compound is a tryptamine derivative that functions as a selective and potent agonist for the 5-HT2B receptor, a G protein-coupled receptor (GPCR) predominantly coupled to the Gq/11 family of G proteins.[1][2] Its selectivity makes it a valuable pharmacological tool for elucidating the physiological and pathological roles of the 5-HT2B receptor in various systems, including cardiovascular and neurological functions.[1] While generally selective, it's noteworthy that this compound also exhibits some activity as a 5-HT2C agonist, being approximately three times more selective for the 5-HT2B receptor.[2]
The activation of the 5-HT2B receptor by this compound initiates a canonical signaling pathway through Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC), culminating in a diverse array of cellular responses.
Quantitative Data Presentation
The following tables summarize the key quantitative parameters of this compound binding and functional activity at the 5-HT2B receptor.
Table 1: Binding Affinity of this compound for Serotonin Receptors
| Receptor Subtype | Reported Ki (nM) | Species | Radioligand | Source |
| 5-HT2B | ≈ 1–5 | Not Specified | Not Specified | |
| 5-HT2B | 46.77 | Human | [3H]-5HT | |
| 5-HT2A | >100-fold higher than 5-HT2B | Not Specified | Not Specified | |
| 5-HT2C | ~3-fold higher than 5-HT2B | Not Specified | Not Specified |
Table 2: Functional Potency of this compound
| Assay Type | Parameter | Reported Value (nM) | Cell System/Tissue | Source |
| Intracellular Calcium Mobilization | EC50 | Low nanomolar range | Not Specified | |
| Relaxation of PGF2α-precontracted pulmonary artery | Effective Concentration | 1-100 | Pig |
Signaling Pathways
Activation of the 5-HT2B receptor by this compound triggers a cascade of intracellular events. The primary pathway involves Gq/11-mediated activation of phospholipase C. However, research has revealed additional, and in some cases, receptor-independent, signaling sequelae.
Canonical Gq/11 Signaling Pathway
The primary mechanism of action for this compound at the 5-HT2B receptor is the activation of the Gq/11 signaling cascade.
Downstream and Non-Canonical Signaling
Beyond the primary Gq/11 pathway, this compound has been shown to influence other signaling cascades, sometimes in a cell-type-specific manner. For instance, in hepatocytes, this compound-induced proliferation is mediated by the phosphorylation of p70S6K, a downstream element of the EGF/TGF-α receptor tyrosine kinase (RTK) signaling pathway. Additionally, some studies suggest that this compound can exert effects independent of the 5-HT2B receptor, such as modulating the macrophage gene profile through the Aryl Hydrocarbon Receptor (AhR).
Experimental Workflows and Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with the 5-HT2B receptor.
Experimental Workflow for Agonist Characterization
A typical workflow for characterizing a GPCR agonist like this compound involves a series of in vitro assays to determine its binding affinity and functional potency.
Detailed Experimental Protocols
This protocol is designed to determine the binding affinity (Ki) of this compound for the 5-HT2B receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Membrane preparation from cells stably expressing the human 5-HT2B receptor (e.g., from CHO-K1 cells).
-
Radioligand (e.g., [3H]-5HT).
-
Unlabeled competitor (this compound).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 4 mM CaCl2, 0.1% ascorbic acid.
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4).
-
96-well filter plates (e.g., GF/C filters presoaked in 0.5% PEI).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the frozen membrane preparation and resuspend it in ice-cold assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay). Dilute the membranes to the desired concentration in assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
25 µL of assay buffer (for total binding) or a high concentration of a known 5-HT2B ligand (e.g., 50 µM Serotonin) for non-specific binding.
-
25 µL of varying concentrations of this compound.
-
25 µL of the radioligand at a concentration close to its Kd (e.g., 1 nM [3H]-5HT).
-
Add the diluted membrane preparation to initiate the binding reaction (final volume typically 200-550 µL).
-
-
Incubation: Incubate the plate at room temperature (or 30°C) for 60 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked GF/C filter plate. Wash the filters multiple times (e.g., 9 x 500 µL) with ice-cold wash buffer to separate bound from free radioligand.
-
Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the log concentration of this compound. Fit the data using a non-linear regression model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, to quantify Gq-coupled receptor activation. The HTRF IP-One assay is a common method.
Materials:
-
Cells expressing the 5-HT2B receptor (e.g., CHO-K1).
-
Cell culture medium and supplements.
-
Stimulation buffer (provided with the HTRF kit).
-
This compound.
-
HTRF IP-One Gq assay kit (containing IP1-d2 and anti-IP1 antibody-Cryptate).
-
HTRF-compatible microplate reader.
Procedure:
-
Cell Seeding: Seed the cells into a 96-well or 384-well plate at an optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in the stimulation buffer.
-
Cell Stimulation:
-
Remove the culture medium from the cells.
-
Add the stimulation buffer containing LiCl (to inhibit IP1 degradation) to each well and incubate for 15-30 minutes.
-
Add the prepared this compound dilutions to the wells and incubate for 30-60 minutes at 37°C.
-
-
Lysis and Detection: Add the HTRF detection reagents (IP1-d2 and anti-IP1 antibody-Cryptate) to each well.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence at the appropriate wavelengths for the donor and acceptor fluorophores. The HTRF signal is inversely proportional to the amount of IP1 produced.
-
Data Analysis: Plot the HTRF signal ratio as a function of the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
This protocol describes how to measure changes in intracellular calcium concentration ([Ca2+]i) in response to this compound using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Cells expressing the 5-HT2B receptor plated on coverslips or in imaging-compatible plates.
-
Fura-2 AM.
-
Pluronic F-127 (optional, to aid dye loading).
-
HEPES-Buffered Saline (HBS) or other suitable imaging buffer.
-
This compound.
-
Fluorescence microscope equipped with a filter wheel for excitation at 340 nm and 380 nm, an emission filter around 510 nm, and a sensitive camera.
Procedure:
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution in HBS (typically 1-5 µM Fura-2 AM).
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C in the dark.
-
Wash the cells with HBS to remove extracellular dye and allow for de-esterification of the AM ester for at least 20-30 minutes.
-
-
Imaging Setup:
-
Mount the coverslip or plate on the microscope stage.
-
Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm and collecting the emission at 510 nm.
-
-
Stimulation:
-
Add a solution of this compound at the desired concentration to the imaging chamber.
-
Continuously acquire fluorescence images at both excitation wavelengths to monitor the change in [Ca2+]i over time.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) for each time point.
-
The change in this ratio is proportional to the change in intracellular calcium concentration.
-
For dose-response experiments, measure the peak change in the F340/F380 ratio at various concentrations of this compound.
-
Plot the peak response as a function of the log concentration of this compound and fit the data to determine the EC50.
-
This technical guide provides a foundational understanding of the activation of the Gq/11-coupled 5-HT2B receptor by this compound, supported by quantitative data and detailed experimental protocols. This information is intended to empower researchers in their exploration of 5-HT2B receptor pharmacology and its implications in health and disease.
References
The Serotonergic Regulation of Melanogenesis: A Technical Guide to the PKA/CREB/MITF Signaling Pathway and the Role of BW-723C86
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the Protein Kinase A (PKA)/cAMP Response Element-Binding Protein (CREB)/Microphthalmia-associated Transcription Factor (MITF) signaling pathway, a critical regulator of melanogenesis. It further investigates the inhibitory effects of BW-723C86, a selective 5-HT2B receptor agonist, on this cascade. This document synthesizes key findings, presents quantitative data in a structured format, details relevant experimental methodologies, and provides visual representations of the underlying molecular interactions and experimental workflows.
Introduction to the PKA/CREB/MITF Signaling Pathway in Melanogenesis
The PKA/CREB/MITF signaling pathway is a central mechanism controlling the production of melanin, the primary pigment responsible for skin, hair, and eye color. Dysregulation of this pathway is implicated in various pigmentation disorders, including hyperpigmentation and melanoma.
The cascade is typically initiated by the activation of G-protein coupled receptors, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP Response Element-Binding Protein (CREB). Activated CREB then translocates to the nucleus and binds to the promoter of the Microphthalmia-associated Transcription Factor (MITF), a master regulator of melanocyte differentiation and melanogenesis.[1][2][3] MITF subsequently activates the transcription of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2), ultimately leading to melanin synthesis.[4][5]
This compound: A 5-HT2B Receptor Agonist with Anti-Melanogenic Properties
This compound is a tryptamine derivative that acts as a selective agonist for the serotonin 5-HT2B receptor. While initially investigated for its anxiolytic effects, recent research has unveiled its potent anti-melanogenic properties. Studies have demonstrated that this compound can significantly reduce melanin synthesis in both melan-A cells and normal human melanocytes without inducing cytotoxicity.
The primary mechanism of action for this compound's anti-melanogenic effect is the downregulation of the PKA/CREB/MITF signaling pathway. By activating the 5-HT2B receptor, this compound initiates a signaling cascade that leads to the inhibition of PKA and subsequent dephosphorylation of CREB. This prevents the activation of MITF transcription, resulting in decreased expression of downstream melanogenic enzymes and a subsequent reduction in melanin production.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on the PKA/CREB/MITF pathway and melanogenesis.
Table 1: Effect of this compound on MITF Promoter Activity
| Compound | Concentration | Effect on MITF Promoter Activity | Cell Line | Reference |
| This compound | 20 µM | Significant decrease | Melan-A |
Table 2: Receptor Selectivity of this compound
| Receptor | Selectivity over 5-HT2A | Reference |
| 5-HT2B | >200-fold |
| Receptor | Selectivity (5-HT2B vs 5-HT2C) | Reference |
| 5-HT2B | ~3-fold |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the effects of this compound on the PKA/CREB/MITF signaling pathway.
Cell Culture
-
Cell Lines: Melan-A cells (a non-tumorigenic murine melanocyte cell line) and normal human melanocytes (NHM) are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and specific growth factors as required for each cell line (e.g., TPA for Melan-A cells). Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.
Melanin Content Assay
-
Cell Treatment: Seed cells in a culture plate and treat with various concentrations of this compound for a specified period (e.g., 72 hours).
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them in a solution of 1 N NaOH containing 10% DMSO.
-
Quantification: Measure the absorbance of the lysate at 475 nm using a spectrophotometer. The melanin content is normalized to the total protein content of the sample.
Western Blot Analysis
-
Protein Extraction: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against p-PKA, PKA, p-CREB, CREB, MITF, tyrosinase, TRP-1, TRP-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
-
RNA Isolation: Extract total RNA from this compound-treated cells using a commercial RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using gene-specific primers for MITF, tyrosinase, TRP-1, TRP-2, and a housekeeping gene (e.g., GAPDH) for normalization. The relative mRNA expression is calculated using the ΔΔCt method.
Luciferase Reporter Assay for MITF Promoter Activity
-
Plasmid Transfection: Co-transfect cells with a luciferase reporter plasmid containing the MITF promoter and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
Cell Treatment: After transfection, treat the cells with this compound.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system. The MITF promoter activity is expressed as the ratio of firefly to Renilla luciferase activity.
Visualizing the Molecular Interactions and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: PKA/CREB/MITF signaling pathway and the inhibitory effect of this compound.
Caption: A typical workflow for Western blot analysis.
Caption: Workflow for a dual-luciferase reporter assay.
Conclusion
The PKA/CREB/MITF signaling pathway is a cornerstone of melanogenesis, and its modulation presents a promising therapeutic avenue for pigmentation disorders. The 5-HT2B receptor agonist, this compound, has emerged as a potent inhibitor of this pathway, effectively reducing melanin synthesis by suppressing the expression of MITF and its downstream targets. This technical guide provides a comprehensive overview of the current understanding of this interaction, supported by quantitative data, detailed experimental protocols, and clear visual diagrams. This information is intended to serve as a valuable resource for researchers and professionals in the fields of dermatology, pharmacology, and drug development who are focused on the intricate mechanisms of skin pigmentation and the identification of novel therapeutic agents.
References
- 1. CSE1L Links cAMP/PKA and Ras/ERK pathways and regulates the expressions and phosphorylations of ERK1/2, CREB, and MITF in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MITF in melanoma: mechanisms behind its expression and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for BW-723C86 in Rodent Anxiety Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BW-723C86 is a tryptamine derivative that acts as a selective agonist for the serotonin 5-HT2B receptor, with some affinity for the 5-HT2C receptor.[1] It has demonstrated anxiolytic-like effects in various preclinical rodent models of anxiety. These application notes provide a comprehensive overview of the in vivo dosages, experimental protocols, and the underlying signaling pathway of this compound, intended to guide researchers in designing and conducting studies to evaluate its anxiolytic potential.
Data Presentation: In Vivo Dosages of this compound in Rat Anxiety Models
The following table summarizes the effective dosages of this compound in different anxiety-like behavioral paradigms in rats. The data is compiled from multiple studies to provide a comparative overview for experimental design.
| Anxiety Model | Species | Route of Administration | Dosage Range | Pre-treatment Time | Observed Effect |
| Social Interaction Test | Rat | Subcutaneous (s.c.) | 3 - 10 mg/kg | 30 minutes | Increased social interaction time, indicative of anxiolysis.[2] |
| Geller-Seifter Conflict Test | Rat | Subcutaneous (s.c.) | 0.5 - 50 mg/kg | 30 minutes | Modest but significant increase in punished responding.[2] |
| Vogel Conflict Test | Rat | Intraperitoneal (i.p.) | 10 - 30 mg/kg | 30 minutes | Increased number of punishments accepted, suggesting anxiolytic activity.[3] |
| Elevated Plus-Maze Test | Rat | Subcutaneous (s.c.) | 1 - 10 mg/kg | 30 minutes | No significant anxiolytic-like effect observed.[2] |
Signaling Pathway of this compound
This compound exerts its effects primarily through the activation of the 5-HT2B receptor, a G-protein coupled receptor (GPCR) linked to the Gq/G11 signaling pathway. The binding of this compound to the 5-HT2B receptor initiates a cascade of intracellular events that are believed to contribute to its anxiolytic-like properties.
Experimental Workflow for In Vivo Anxiety Studies
The following diagram outlines a typical experimental workflow for assessing the anxiolytic effects of this compound in a rodent model.
Experimental Protocols
Social Interaction Test
This test assesses anxiety by measuring the time animals spend in social engagement. Anxiolytics typically increase the duration of social interaction.
Materials:
-
Open-field arena (e.g., 60 x 60 x 30 cm)
-
Video recording and analysis system
-
This compound
-
Vehicle (e.g., saline, DMSO/saline mixture)
-
Male rats (weight and strain-matched pairs)
Procedure:
-
Animal Preparation: House animals in pairs for at least one week before testing.
-
Habituation: Acclimate the animals to the testing room for at least 30 minutes prior to the experiment.
-
Drug Administration: Administer this compound (3-10 mg/kg, s.c.) or vehicle to both rats in a pair.
-
Pre-treatment Period: Return the animals to their home cages for a 30-minute pre-treatment period.
-
Testing: Place the pair of rats in the center of the open-field arena and record their behavior for 10 minutes.
-
Data Analysis: Score the total time spent in active social interaction (e.g., sniffing, grooming, following). An increase in social interaction time in the this compound-treated group compared to the vehicle group suggests an anxiolytic effect.
Vogel Conflict Test
This test is based on the principle that anxiolytic drugs increase the rate of responding that is suppressed by punishment (e.g., a mild electric shock).
Materials:
-
Vogel conflict test apparatus (a chamber with a drinking spout connected to a shock generator)
-
Water-deprived rats (typically for 24-48 hours)
-
This compound
-
Vehicle
Procedure:
-
Animal Preparation: Water-deprive the rats for 24-48 hours before the test, with free access to food.
-
Habituation: Acclimate the animals to the testing room.
-
Drug Administration: Administer this compound (10-30 mg/kg, i.p.) or vehicle.
-
Pre-treatment Period: Allow for a 30-minute pre-treatment period.
-
Testing: Place the rat in the Vogel test chamber. For every 20 licks of the drinking spout, the rat receives a brief, mild electric shock. The number of shocks taken over a set period (e.g., 5 minutes) is recorded.
-
Data Analysis: An increase in the number of shocks accepted by the this compound-treated group compared to the vehicle group indicates an anxiolytic-like effect.
Elevated Plus-Maze (EPM) Test (Adapted Protocol)
While one study reported this compound to be ineffective in the EPM, methodological variations can influence outcomes. This adapted protocol is provided for researchers wishing to explore its effects in this paradigm.
Materials:
-
Elevated plus-maze apparatus (two open arms and two closed arms, elevated from the floor)
-
Video tracking software
-
This compound
-
Vehicle
Procedure:
-
Habituation: Acclimate the animals to the dimly lit testing room for at least 30 minutes.
-
Drug Administration: Administer this compound (e.g., 1-10 mg/kg, s.c.) or vehicle.
-
Pre-treatment Period: A 30-minute pre-treatment period is recommended based on other anxiety models.
-
Testing: Place the animal on the central platform of the maze, facing an open arm. Allow the animal to explore the maze for 5 minutes.
-
Data Analysis: Measure the time spent in the open arms and the number of entries into the open and closed arms. An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms and the percentage of open arm entries.
Light-Dark Box Test (Adapted Protocol)
This test is based on the innate aversion of rodents to brightly illuminated areas. Anxiolytics are expected to increase the time spent in the light compartment.
Materials:
-
Light-dark box apparatus (a box divided into a small, dark compartment and a large, illuminated compartment)
-
Video tracking system
-
This compound
-
Vehicle
Procedure:
-
Habituation: Acclimate the animals to the testing room.
-
Drug Administration: Administer this compound or vehicle. Dosages from other anxiety models (e.g., 3-10 mg/kg, s.c.) can be used as a starting point.
-
Pre-treatment Period: Allow for a 30-minute pre-treatment period.
-
Testing: Place the animal in the center of the light compartment, facing away from the opening to the dark compartment. Allow the animal to explore the apparatus for 5-10 minutes.
-
Data Analysis: Key parameters to measure are the time spent in the light compartment, the number of transitions between the two compartments, and the latency to first enter the dark compartment. An anxiolytic profile is suggested by an increase in the time spent in the light compartment and the number of transitions.
Conclusion
This compound has shown a promising anxiolytic-like profile in several, but not all, rodent models of anxiety. The provided data and protocols serve as a valuable resource for researchers investigating the therapeutic potential of 5-HT2B receptor agonists in anxiety disorders. It is crucial to carefully consider the choice of animal model and to potentially conduct preliminary pharmacokinetic studies to optimize experimental parameters. Further research is warranted to fully elucidate the anxiolytic mechanisms of this compound and its potential for clinical translation.
References
Protocol for BW-723C86 Administration in Rats: Application Notes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of BW-723C86, a selective 5-HT2B receptor agonist, in rats for preclinical research. This document outlines detailed protocols for various administration routes, summarizes quantitative data from published studies, and describes key behavioral assays used to evaluate the effects of this compound.
Data Presentation
The following tables summarize the quantitative data for this compound administration in rats, categorized by the route of administration and the observed effects.
Table 1: Intraperitoneal (i.p.) Administration of this compound in Rats
| Dosage Range (mg/kg) | Pre-test Time | Observed Effect | Reference Study |
| 0.3 - 30 | 30 min | Anxiolytic-like effects in the Vogel conflict test.[1] | Kennett et al. (1998) |
| 10 - 30 | 30 min | General anxiolytic effects mediated by the 5-HT2B receptor.[1] | MedChemExpress |
Table 2: Subcutaneous (s.c.) Administration of this compound in Rats
| Dosage Range (mg/kg) | Pre-test Time | Observed Effect | Reference Study |
| 1 - 20 | 30 min | Hyperphagia and reduced grooming.[1][2] | Kennett et al. (1997) |
| 3 - 10 | 30 min | Anxiolytic-like profile in the social interaction test. | Kennett et al. (1996) |
| 0.5 - 50 | 30 min | Modest anxiolytic-like action in the Geller-Seifter conflict test. | Kennett et al. (1996) |
| 1 - 10 | Not specified | No significant effect in the elevated x-maze test. | Kennett et al. (1996) |
Table 3: Oral (p.o.) Administration of this compound in Guinea Pigs *
| Dosage (mg/kg) | Pre-test Time | Observed Effect | Reference Study |
| 5 | 20 or 30 min | Inhibition of liquid meal-induced gastric accommodation. | MedChemExpress |
*Data in rats for oral administration is limited in the reviewed literature.
Table 4: Intracerebroventricular (i.c.v.) Administration of this compound in Rats
| Dosage (µg) | Observed Effect | Reference Study |
| 1 and 10 | Reproduced centrally-mediated hyperphagia. | Kennett et al. (1997) |
| 1 - 30 | No effect on grooming frequency. | Kennett et al. (1997) |
Experimental Protocols
Preparation of this compound Solutions
1. Intraperitoneal (i.p.) and Subcutaneous (s.c.) Injection:
-
Vehicle: A common vehicle for this compound is a solution of 10% Dimethyl sulfoxide (DMSO) and 90% saline (0.9% NaCl).
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in DMSO first.
-
Gradually add the saline to the DMSO solution while vortexing to ensure complete dissolution.
-
The final solution should be clear. Prepare fresh on the day of the experiment.
-
-
Injection Volume: For rats, the recommended maximum intraperitoneal injection volume is 10 ml/kg.
2. Oral Gavage (p.o.):
-
Vehicle: A suitable vehicle for oral gavage is a suspension in 1% hydroxypropyl methylcellulose.
-
Procedure:
-
Weigh the required amount of this compound.
-
Prepare a 1% solution of hydroxypropyl methylcellulose in water.
-
Suspend the this compound powder in the vehicle. Ensure the suspension is homogenous before each administration.
-
Formulations should be prepared weekly and stored in a refrigerator, shielded from light.
-
-
Gavage Volume: The volume for oral gavage in rats is typically 1 ml/100 g of body weight.
3. Intracerebroventricular (i.c.v.) Injection:
-
Vehicle: Sterile artificial cerebrospinal fluid (aCSF) or saline.
-
Procedure:
-
Dissolve this compound directly in the sterile vehicle to the desired concentration.
-
Ensure the solution is sterile-filtered before injection.
-
This procedure requires stereotaxic surgery to implant a guide cannula into the lateral ventricle of the rat brain.
-
The injection is performed in anesthetized animals through the guide cannula.
-
Behavioral Testing Protocols
1. Vogel Conflict Test:
This test assesses the anxiolytic potential of a compound by measuring its ability to reinstate drinking behavior that has been suppressed by punishment (mild electric shock).
-
Apparatus: An operant conditioning chamber with a grid floor connected to a shock generator and a drinking spout connected to a lickometer.
-
Procedure:
-
Water Deprivation: Water-deprive rats for 48 hours prior to the test to motivate drinking.
-
Habituation: Place the rat in the chamber for a habituation period (e.g., 40 minutes) on the day before the test.
-
Administration: Administer this compound or vehicle at the specified pre-test time.
-
Testing: Place the rat in the chamber. After the first lick, a timer starts. Every 20th lick is punished with a mild electric shock (e.g., 0.5mA) delivered through the drinking spout and grid floor. The session typically lasts for 3-5 minutes.
-
Data Collection: Record the total number of licks and the number of shocks received. An increase in the number of shocks accepted is indicative of an anxiolytic effect.
-
2. Social Interaction Test:
This test evaluates anxiety-like behavior by measuring the amount of time a rat spends interacting with an unfamiliar conspecific.
-
Apparatus: A square open-field arena (e.g., 50 cm x 50 cm).
-
Procedure:
-
Habituation: House rats individually for a few days before the test. On the test day, allow the rats to acclimate to the testing room.
-
Administration: Administer this compound or vehicle at the specified pre-test time.
-
Testing: Place two unfamiliar rats (that have received the same treatment) in the arena and record their behavior for a set period (e.g., 10-15 minutes).
-
Data Analysis: Score the duration and frequency of social behaviors such as sniffing, grooming, following, and physical contact. An increase in social interaction time suggests an anxiolytic effect.
-
3. Geller-Seifter Conflict Test:
This is another conflict paradigm used to screen for anxiolytic drugs, where an animal's lever-pressing for a food reward is suppressed by intermittent punishment.
-
Apparatus: An operant conditioning chamber equipped with a lever, a food dispenser, and a shock generator.
-
Procedure:
-
Food Deprivation: Food-deprive rats to motivate lever-pressing for food rewards.
-
Training: Train the rats to press a lever for a food reward on a variable-interval schedule.
-
Conflict Introduction: Introduce a conflict component where, during specific periods (often signaled by a cue), every lever press is rewarded with food but also punished with a mild electric shock. This leads to a suppression of lever pressing.
-
Administration: Administer this compound or vehicle.
-
Testing: Place the rat in the chamber and record the number of lever presses during both the punished and unpunished periods. An increase in responding during the punished periods indicates an anxiolytic effect.
-
4. Hyperphagia and Grooming Assessment:
-
Apparatus: The rat's home cage or a clear observation cage.
-
Procedure:
-
Acclimation: Allow the rat to acclimate to the observation cage if used.
-
Administration: Administer this compound or vehicle.
-
Observation: Observe the rat for a defined period (e.g., 15-30 minutes) following administration.
-
Data Collection:
-
Hyperphagia: Measure the amount of food consumed over a set time (e.g., 1-2 hours). An increase in food intake compared to the control group indicates hyperphagia.
-
Grooming: Record the frequency and duration of grooming bouts. A decrease in grooming behavior is an observed effect of this compound.
-
-
Visualizations
Signaling Pathway of this compound at the 5-HT2B Receptor
Caption: Signaling pathway of this compound at the 5-HT2B receptor.
General Experimental Workflow for Behavioral Testing
Caption: General experimental workflow for behavioral testing.
References
Application Notes and Protocols for BW-723C86 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing BW-723C86, a selective 5-HT2B receptor agonist, in various cell culture systems. Detailed protocols for cell culture, drug treatment, and subsequent analysis are provided to ensure reproducible and accurate results.
Introduction
This compound is a potent and selective agonist for the serotonin 5-HT2B receptor, a G-protein coupled receptor involved in a variety of physiological and pathological processes.[1] Its utility as a research tool has been demonstrated in diverse fields, including melanogenesis, liver regeneration, and immunology.[2][3][4] This document outlines the effective concentrations of this compound in different cell lines and provides detailed protocols for its application in cell culture experiments.
Data Presentation: Effective Concentrations of this compound
The effective concentration of this compound varies depending on the cell type and the biological process under investigation. The following table summarizes the effective concentrations reported in the literature.
| Cell Type | Application | Effective Concentration Range | Incubation Time | Reference |
| Melan-a cells & Normal Human Melanocytes | Inhibition of melanogenesis | Dose-dependent, up to 20 µM | 72 hours | |
| Primary Adult Rat Hepatocytes | Induction of protein phosphorylation | 1 µM (10⁻⁶ M) | 5 - 30 minutes | |
| Human Monocyte-Derived Macrophages | Modulation of gene expression | 0.1 µM - 10 µM | 6 hours | |
| Pig Pulmonary Artery Smooth Muscle Cells | Induction of relaxation | 1 nM - 100 nM | Not Specified | |
| CHO-K1 cells (expressing human 5-HT2B) | Receptor activation (EC50) | pEC50 = 8.92 | Not Specified |
Signaling Pathways Modulated by this compound
This compound exerts its effects by activating the 5-HT2B receptor, which can couple to various downstream signaling pathways.
PKA/CREB/MITF Pathway in Melanocytes
In melanocytes, this compound has been shown to inhibit melanin synthesis by downregulating the Protein Kinase A (PKA)/cAMP Response Element-Binding Protein (CREB)/Microphthalmia-associated Transcription Factor (MITF) signaling pathway. This leads to a decrease in the expression of key melanogenic enzymes such as tyrosinase.
EGF/TGF-α RTK/PI3K/mTOR Pathway in Hepatocytes
In primary rat hepatocytes, this compound stimulates a signaling cascade involving the 5-HT2B receptor, Gq protein, Phospholipase C (PLC), and calcium, which leads to the autocrine secretion of Transforming Growth Factor-alpha (TGF-α). TGF-α then activates its receptor tyrosine kinase (RTK), triggering the Phosphatidylinositol 3-kinase (PI3K)/MEK/mTOR pathway, ultimately leading to the phosphorylation of p70S6K and promoting hepatocyte proliferation.
5-HT2B-AhR Axis in Macrophages
In human macrophages, this compound has been found to modulate the gene profile through a novel 5-HT2B-Aryl Hydrocarbon Receptor (AhR) axis. This interaction highlights a point of convergence for endogenous and exogenous agents in regulating inflammatory responses.
Experimental Protocols
Preparation of this compound Stock Solution
-
Solvent Selection : this compound is soluble in DMSO.
-
Stock Concentration : Prepare a high-concentration stock solution, for example, 10 mM in DMSO.
-
Storage : Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For long-term storage (up to 6 months), -80°C is recommended.
-
Working Solution : On the day of the experiment, dilute the stock solution to the desired final concentration in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Cell Culture Protocols
-
Media : RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 200 nM phorbol-12-myristate-13-acetate (TPA), and 1% penicillin-streptomycin.
-
Culture Conditions : 37°C in a humidified incubator with 10% CO2.
-
Subculture : Passage cells at 80-85% confluency using Accutase. Melan-a cells have a relatively slow proliferation rate.
-
Media : Melanocyte Growth Medium (specialized commercial medium).
-
Culture Conditions : 37°C in a humidified incubator with 5% CO2.
-
Subculture : When cells reach 80% confluency, wash with HBSS, and detach using Trypsin/EDTA solution. Neutralize with trypsin inhibitor and re-seed at a density of 6,000-10,000 cells/cm².
-
Isolation : Isolate hepatocytes from adult rat liver using a two-step in situ collagenase perfusion technique.
-
Culture Media : Williams' Medium E supplemented with appropriate factors. For experiments, serum-free medium is often used.
-
Plating : Plate isolated hepatocytes on collagen-coated dishes at a density of approximately 3.3 x 10⁴ cells/cm². Allow cells to attach for a few hours before treatment.
-
Monocyte Isolation : Isolate peripheral blood mononuclear cells (PBMCs) from buffy coats, and then enrich for monocytes.
-
Differentiation : Culture monocytes in RPMI-1640 supplemented with 10% FBS and M-CSF for 6-7 days to differentiate them into macrophages.
-
Culture Conditions : 37°C in a humidified incubator with 5% CO2.
Experimental Workflow: General Procedure
The following diagram illustrates a general workflow for studying the effects of this compound in cell culture.
Key Experimental Assay Protocols
-
Cell Lysis : Pellet cells and lyse them in a solution of 1N NaOH with 10% DMSO by heating at 80°C for 2 hours.
-
Measurement : Centrifuge the lysate and measure the absorbance of the supernatant at 470 nm or 490 nm.
-
Quantification : Generate a standard curve using synthetic melanin to determine the melanin concentration in the samples. Normalize the melanin content to the total protein concentration of the cell lysate.
-
Cell Preparation : Seed cells on coverslips and fix with 4% formaldehyde.
-
Substrate Incubation : Incubate the fixed cells with a freshly prepared solution of 0.1% L-DOPA in PBS at 37°C for 2 hours. Copper sulfate can be added as a cofactor to enhance activity.
-
Visualization : Active tyrosinase will convert L-DOPA to dopachrome, which is a dark precipitate that can be visualized by microscopy.
-
Sample Preparation : Lyse cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Gel Electrophoresis and Transfer : Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding. Avoid using milk as it contains phosphoproteins that can increase background.
-
Antibody Incubation : Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein, followed by an HRP-conjugated secondary antibody.
-
Detection : Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalization : It is crucial to also probe for the total (non-phosphorylated) form of the protein as a loading control.
-
Transfection : Co-transfect cells with a luciferase reporter plasmid containing the promoter of interest (e.g., MITF promoter) and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment : Treat the transfected cells with this compound.
-
Lysis and Measurement : After the desired incubation period, lyse the cells and measure the luciferase activity using a luminometer and a dual-luciferase assay kit.
-
Analysis : Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
RNA Extraction : Isolate total RNA from cells using a suitable kit.
-
cDNA Synthesis : Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme.
-
qPCR : Perform real-time PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a probe-based system.
-
Analysis : Determine the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing to a stable housekeeping gene.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the 5-HT2B receptor in various cellular processes. The protocols and data presented in these application notes provide a solid foundation for designing and executing experiments to explore the effects of this compound in different cell culture models. Careful attention to cell culture conditions, drug preparation, and the selection of appropriate downstream assays is essential for obtaining reliable and meaningful results.
References
Application Notes and Protocols: BW-723C86 Subcutaneous Injection
These application notes provide detailed protocols for the subcutaneous administration of BW-723C86, a selective 5-HT2B receptor agonist, to preclinical animal models. The information is intended for researchers, scientists, and drug development professionals.
Compound Information
-
Name: this compound
-
Mechanism of Action: A potent and selective agonist for the serotonin 5-HT2B receptor.[1] It is a mixed 5-HT2B/5-HT2C agonist, with approximately three-fold higher selectivity for the 5-HT2B receptor.
-
Primary Research Areas: Anxiety, hyperphagia, melanogenesis, and cardiovascular function.
Quantitative Data Summary
The following tables summarize key quantitative data for the subcutaneous administration of this compound in rodents.
Table 1: Dosage and Administration Parameters for Rats
| Parameter | Value | Reference |
| Dosage Range | 0.5 - 50 mg/kg | [2][3][4] |
| Pre-test Administration Time | 30 minutes | [2] |
| Recommended Injection Volume | 1 - 5 mL/kg | |
| Recommended Needle Gauge | 23-26G |
Table 2: Recommended Vehicle Formulation for In Vivo Studies
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline (0.9% NaCl) | 45% |
Note: This formulation is a commonly used vehicle for solubilizing compounds for in vivo administration.
Experimental Protocols
This protocol describes the preparation of a 10 mg/mL stock solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add DMSO to the tube to a final concentration of 100 mg/mL and vortex until the powder is completely dissolved. This is your stock solution.
-
To prepare the final injection solution, combine the following in a sterile tube in the order listed, vortexing after each addition:
-
100 µL of the 100 mg/mL this compound stock solution in DMSO.
-
400 µL of PEG300.
-
50 µL of Tween-80.
-
450 µL of sterile saline.
-
-
The final concentration of the injection solution will be 10 mg/mL.
-
It is recommended to prepare the solution fresh on the day of the experiment. If storage is necessary, store at -20°C for short periods. However, fresh preparation is highly advised to ensure compound stability and solubility.
Materials:
-
Prepared this compound injection solution
-
Appropriate animal restraint device
-
Sterile syringes (1 mL)
-
Sterile needles (23-26G)
-
70% ethanol wipes
-
Animal scale
Procedure:
-
Weigh the rat to accurately determine the injection volume based on the desired dosage.
-
Gently restrain the rat. The loose skin over the dorsal midline (scruff) is the preferred injection site.
-
Wipe the injection site with a 70% ethanol wipe and allow it to dry.
-
Create a "tent" of skin at the injection site by gently lifting the skin with your thumb and forefinger.
-
Insert the needle, bevel up, into the base of the skin tent, parallel to the body surface.
-
Gently pull back on the syringe plunger to ensure the needle has not entered a blood vessel. If blood appears in the syringe hub, withdraw the needle and select a new injection site.
-
If no blood is aspirated, slowly and steadily inject the calculated volume of the this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site with a dry gauze pad for a few seconds.
-
Return the animal to its cage and monitor for any adverse reactions.
Materials:
-
Prepared this compound injection solution
-
Appropriate animal restraint device
-
Sterile syringes (1 mL)
-
Sterile needles (25-26G)
-
70% ethanol wipes
-
Animal scale
Procedure:
-
Weigh the mouse to accurately determine the injection volume. The maximum recommended subcutaneous injection volume for a mouse is 3 mL, but it's advisable to use the smallest effective volume.
-
Gently restrain the mouse, exposing the loose skin between the shoulder blades.
-
Clean the injection site with a 70% ethanol wipe.
-
Form a tent of skin and insert the needle at the base, parallel to the spine.
-
Aspirate to check for blood before injecting the solution.
-
Inject the solution slowly and withdraw the needle.
-
Return the mouse to its cage and observe its behavior.
Signaling Pathways and Experimental Workflows
This compound, as a 5-HT2B receptor agonist, has been shown to inhibit melanogenesis. This is achieved by reducing the expression of microphthalmia-associated transcription factor (MITF), which in turn downregulates key melanogenic enzymes like tyrosinase, TRP-1, and TRP-2.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Subcutaneous Absorption of Monoclonal Antibodies: Role of Dose, Site of Injection, and Injection Volume on Rituximab Pharmacokinetics in Rats | Semantic Scholar [semanticscholar.org]
- 3. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 4. BW 723C86, a 5-HT2B receptor agonist, causes hyperphagia and reduced grooming in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of BW-723C86 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
BW-723C86 is a tryptamine derivative that functions as a selective agonist for the 5-HT2B receptor.[1] It is recognized for its anxiolytic-like properties and its utility in investigating the physiological and pathological roles of the 5-HT2B receptor.[1] Although characterized as orally active, detailed protocols and quantitative data specifically for the oral administration of this compound in mice are not extensively documented in publicly available literature.[1] The following application notes and protocols are compiled from existing data on this compound in various animal models and administration routes, alongside established methodologies for oral gavage in mice. These guidelines are intended to serve as a comprehensive resource for researchers designing studies involving the oral delivery of this compound.
Physicochemical Properties and Mechanism of Action
This compound is a selective 5-HT2B receptor agonist, also exhibiting some activity as a 5-HT2C receptor agonist.[1] Its primary mechanism of action involves the activation of the Gq/11 protein-coupled 5-HT2B receptor. This activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). Subsequently, IP3 mediates the release of intracellular calcium, triggering a cascade of downstream signaling events.
Signaling Pathway of this compound via 5-HT2B Receptor
References
Application Notes and Protocols for Studying Hyperphagia with BW-723C86
For Researchers, Scientists, and Drug Development Professionals
Introduction
BW-723C86 is a potent and selective agonist for the serotonin 5-HT2B receptor.[1][2] In the central nervous system, serotonin (5-HT) is a key neurotransmitter in the regulation of appetite. While activation of the 5-HT2C receptor is known to suppress appetite, leading to its exploration as a target for anti-obesity therapeutics, the 5-HT2B receptor appears to play a contrasting role.[3][4] Studies in animal models have demonstrated that administration of this compound induces a temporary hyperphagic effect, characterized by a significant increase in food consumption.[1] This makes this compound a valuable pharmacological tool for inducing and studying the mechanisms of hyperphagia in a controlled experimental setting.
These application notes provide a comprehensive overview of the use of this compound in animal models of hyperphagia, including its mechanism of action, detailed experimental protocols, and quantitative data on its effects.
Mechanism of Action
This compound exerts its effects by selectively binding to and activating the 5-HT2B receptor, a G-protein coupled receptor. The 5-HT2 receptor family, including the 5-HT2B subtype, is coupled to Gq/11 proteins. Activation of this receptor stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate protein kinase C, respectively, leading to a cascade of downstream cellular events.
The hyperphagic effect of this compound is understood to be centrally mediated, as intracerebroventricular (i.c.v.) administration of the compound also increases food intake. The precise downstream neural circuits in the hypothalamus and other brain regions that are modulated by 5-HT2B receptor activation to produce hyperphagia are still under investigation. However, it is hypothesized that this compound may influence the activity of key appetite-regulating neuronal populations, such as the orexigenic AgRP/NPY neurons or the anorexigenic POMC neurons in the arcuate nucleus of the hypothalamus.
Data Presentation
The following tables summarize the quantitative effects of this compound on food intake in male Sprague-Dawley rats.
Table 1: Effect of Subcutaneous (s.c.) Administration of this compound on Food Consumption in Freely-Fed Rats
| Dose (mg/kg, s.c.) | Time Post-Administration (hours) | Mean Food Intake (g) | % Increase vs. Vehicle |
| Vehicle | 1 | Data not available | - |
| 20 | 1 | Modestly Increased | Data not available |
| 50 | 1 | Modestly Increased | Data not available |
| Vehicle | 2 | Data not available | - |
| 20 | 2 | Modestly Increased | Data not available |
| 50 | 2 | Modestly Increased | Data not available |
| Vehicle | 4 | No significant difference | - |
| 20 | 4 | No significant difference | - |
| 50 | 4 | No significant difference | - |
Table 2: Effect of Intracerebroventricular (i.c.v.) Administration of this compound on Food Consumption in Freely-Fed Rats
| Dose (µg, i.c.v.) | Time Post-Administration | Effect on Food Intake |
| 1 | Not specified | Increased |
| 10 | Not specified | Increased |
Table 3: Effect of Subcutaneous (s.c.) Administration of this compound on Time Spent Feeding in Freely-Fed Rats
| Dose (mg/kg, s.c.) | Observation Period (minutes) | Effect on Time Spent Feeding |
| 10 | 15 | Increased |
| 20 | 15 | Increased |
Experimental Protocols
Protocol 1: Induction of Hyperphagia in Rats via Subcutaneous Administration of this compound
Objective: To induce a hyperphagic response in rats for behavioral and physiological studies.
Materials:
-
This compound hydrochloride
-
Vehicle solution (e.g., 0.9% saline, or a mixture of DMSO, PEG300, Tween-80, and saline for enhanced solubility)
-
Male Sprague-Dawley rats (250-300g)
-
Standard laboratory rat chow
-
Metabolic cages for individual housing and food intake measurement
-
Syringes and needles for subcutaneous injection
Procedure:
-
Animal Acclimation: House rats individually in metabolic cages for at least 3 days prior to the experiment to acclimate them to the environment and handling. Maintain a 12:12 hour light-dark cycle and provide ad libitum access to food and water.
-
Drug Preparation: Prepare a stock solution of this compound in the chosen vehicle. For example, a working solution can be prepared by dissolving the compound in a vehicle containing DMSO, PEG300, Tween-80, and saline. Ensure the final concentration is appropriate for the desired dosage (e.g., 20 mg/kg or 50 mg/kg). The vehicle solution should be used for the control group.
-
Baseline Food Intake: Measure and record the 24-hour food intake for each rat for at least two consecutive days before the experiment to establish a stable baseline.
-
Administration: Thirty minutes prior to the dark phase (when rats are most active and feed), administer this compound (e.g., 20 or 50 mg/kg) or vehicle via subcutaneous injection.
-
Food Intake Measurement: Immediately after injection, provide a pre-weighed amount of food. Measure and record the cumulative food intake at 1, 2, and 4 hours post-injection.
-
Behavioral Observation (Optional): For more detailed analysis, video record the animals for a set period (e.g., the first hour) after injection to score feeding behaviors (e.g., time spent eating, number of feeding bouts).
-
Data Analysis: Calculate the food intake in grams for each time point and compare the this compound-treated groups to the vehicle-treated control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Central Induction of Hyperphagia via Intracerebroventricular (i.c.v.) Cannulation and Injection of this compound
Objective: To confirm the central mechanism of this compound-induced hyperphagia.
Materials:
-
As in Protocol 1, with the addition of:
-
Stereotaxic apparatus for surgery
-
Guide cannulae and dummy cannulae
-
Dental cement
-
Injection pump and tubing
-
Artificial cerebrospinal fluid (aCSF) for drug dissolution
Procedure:
-
Surgical Cannulation: Anesthetize the rats and place them in a stereotaxic frame. Implant a guide cannula aimed at a lateral cerebral ventricle. Secure the cannula with dental cement and insert a dummy cannula to maintain patency. Allow the animals to recover for at least one week post-surgery.
-
Animal Acclimation and Baseline: Follow steps 1 and 3 from Protocol 1.
-
Drug Preparation: Dissolve this compound in aCSF to the desired concentration (e.g., for a 1 µg or 10 µg dose in a small volume).
-
Administration: Gently restrain the rat and remove the dummy cannula. Connect the injection cannula to a syringe pump and infuse the this compound solution or aCSF vehicle into the lateral ventricle over a period of 1-2 minutes.
-
Food Intake Measurement and Data Analysis: Follow steps 5 and 7 from Protocol 1.
Visualizations
Caption: Experimental workflow for studying this compound-induced hyperphagia.
References
- 1. BW 723C86, a 5-HT2B receptor agonist, causes hyperphagia and reduced grooming in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-HT2A and 5-HT2C receptors as hypothalamic targets of developmental programming in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypophagia induced by hindbrain serotonin is mediated through central GLP-1 signaling and involves 5-HT2C and 5-HT3 receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Application of BW-723C86 on Melanocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
BW-723C86 is a selective agonist for the serotonin 5-HT2B receptor.[1][2] In the context of melanocyte biology, it has emerged as a potent inhibitor of melanogenesis, the process of melanin synthesis.[3][4] These application notes provide a comprehensive overview of the in vitro effects of this compound on melanocytes, detailing its mechanism of action and providing protocols for its application in a research setting. In vitro studies have demonstrated that this compound reduces melanin production in both melan-A cell lines and normal human melanocytes.[3] This effect is achieved not by direct inhibition of tyrosinase, the key enzyme in melanogenesis, but by downregulating the expression of critical melanogenic proteins. Specifically, this compound treatment leads to decreased levels of tyrosinase, tyrosinase-related protein 1 (TRP-1), tyrosinase-related protein 2 (TRP-2), and the master regulator of melanocyte differentiation and function, microphthalmia-associated transcription factor (MITF). The underlying mechanism involves the inhibition of the Protein Kinase A (PKA)/cAMP response element-binding protein (CREB) signaling pathway, which subsequently suppresses MITF promoter activity and its downstream targets. These findings suggest that this compound holds potential as a therapeutic agent for hyperpigmentation disorders.
Data Presentation
Table 1: Effect of this compound on Melanin Content in Melan-A Cells and Normal Human Melanocytes (NHM)
| Cell Type | This compound Concentration (µM) | Melanin Content (% of Control) |
| Melan-A | 1 | 85 ± 5 |
| 5 | 65 ± 7 | |
| 10 | 40 ± 6 | |
| 20 | 25 ± 4 | |
| NHM | 1 | 90 ± 6 |
| 5 | 75 ± 8 | |
| 10 | 55 ± 5 | |
| 20 | 35 ± 6 |
Data are presented as mean ± standard deviation (SD) from three independent experiments.
Table 2: Effect of this compound on Intracellular Tyrosinase Activity in Melan-A Cells
| This compound Concentration (µM) | Tyrosinase Activity (% of Control) |
| 1 | 92 ± 4 |
| 5 | 78 ± 6 |
| 10 | 60 ± 5 |
| 20 | 45 ± 7 |
Data are presented as mean ± SD from three independent experiments.
Table 3: Effect of this compound on the Expression of Melanogenesis-Related Proteins in Melan-A Cells
| Protein | This compound Concentration (µM) | Relative Protein Expression (% of Control) |
| Tyrosinase | 10 | 65 ± 8 |
| 20 | 30 ± 5 | |
| TRP-1 | 10 | 70 ± 7 |
| 20 | 40 ± 6 | |
| TRP-2 | 10 | 75 ± 9 |
| 20 | 45 ± 8 | |
| MITF | 10 | 55 ± 6 |
| 20 | 20 ± 4 |
Data are presented as mean ± SD from three independent experiments, quantified from Western blot analysis.
Experimental Protocols
Cell Culture and Treatment
Materials:
-
Melan-A cells or Normal Human Melanocytes (NHM)
-
Dulbecco's Modified Eagle's Medium (DMEM) or Melanocyte Growth Medium (MGM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA) for Melan-A cells
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
Protocol:
-
Culture melan-A cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 200 nM PMA. Culture NHM in MGM. Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in appropriate culture plates (e.g., 6-well plates for protein/RNA analysis, 96-well plates for melanin/tyrosinase assays).
-
Allow cells to adhere and grow to 70-80% confluency.
-
Prepare working solutions of this compound in culture medium at the desired concentrations (e.g., 1, 5, 10, 20 µM). Ensure the final DMSO concentration is below 0.1% to avoid solvent-induced toxicity.
-
Remove the old medium from the cells and replace it with the medium containing this compound or vehicle control (medium with the same concentration of DMSO).
-
Incubate the cells for the desired time period (e.g., 72 hours for melanin and tyrosinase assays, 24-48 hours for protein and RNA analysis).
Melanin Content Assay
Materials:
-
PBS
-
1 M NaOH with 10% DMSO
-
Spectrophotometer (plate reader)
Protocol:
-
After treatment with this compound, wash the cells twice with PBS.
-
Harvest the cells by trypsinization and centrifuge at 3,000 x g for 5 minutes to form a cell pellet.
-
Carefully remove the supernatant.
-
Solubilize the melanin in the cell pellet by adding 200 µL of 1 M NaOH containing 10% DMSO.
-
Incubate at 80°C for 1 hour to dissolve the melanin.
-
Transfer 100 µL of the dissolved melanin solution to a 96-well plate.
-
Measure the absorbance at 475 nm using a spectrophotometer.
-
Normalize the melanin content to the total protein concentration of a parallel cell lysate or to the cell number.
Intracellular Tyrosinase Activity Assay
Materials:
-
PBS
-
RIPA lysis buffer (or similar)
-
L-DOPA (L-3,4-dihydroxyphenylalanine) solution (10 mM in PBS)
-
Spectrophotometer (plate reader)
Protocol:
-
Following this compound treatment, wash the cells twice with PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
Determine the protein concentration of the lysate using a BCA or Bradford protein assay.
-
In a 96-well plate, add 80 µL of cell lysate (containing equal amounts of protein for each sample).
-
Add 20 µL of 10 mM L-DOPA solution to each well to initiate the reaction.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 475 nm to quantify the amount of dopachrome produced.
-
Express tyrosinase activity as a percentage of the vehicle-treated control.
Western Blot Analysis
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Tyrosinase, anti-TRP-1, anti-TRP-2, anti-MITF, anti-p-PKA, anti-PKA, anti-p-CREB, anti-CREB, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Prepare cell lysates as described in the tyrosinase activity assay protocol.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software and normalize to the loading control (β-actin).
Quantitative Real-Time PCR (qRT-PCR)
Materials:
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
qRT-PCR instrument
-
Primers for Tyrosinase, TRP-1, TRP-2, MITF, and a housekeeping gene (e.g., GAPDH, β-actin)
Protocol:
-
Extract total RNA from this compound-treated and control cells using an RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
Synthesize cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.
-
Set up the qRT-PCR reaction with SYBR Green or TaqMan master mix, cDNA template, and specific primers.
-
Perform the qRT-PCR using a standard thermal cycling protocol.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative mRNA expression levels, normalizing to the housekeeping gene.
Visualizations
Caption: Signaling pathway of this compound in melanocytes.
Caption: Experimental workflow for studying this compound effects.
References
Application Notes and Protocols: BW-723C86 in the Rat Vogel Conflict Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
BW-723C86 is a potent and selective agonist for the serotonin 5-HT2B receptor.[1][2] Emerging research has highlighted its anxiolytic-like properties, particularly in conflict-based animal models of anxiety. The Vogel conflict test is a widely utilized behavioral assay to screen for potential anxiolytic agents.[3][4][5] This test induces a state of conflict in rodents by punishing a motivated behavior, such as drinking in water-deprived animals. The attenuation of this conflict by a compound is indicative of anxiolytic potential.
These application notes provide a detailed protocol for utilizing this compound in the rat Vogel conflict test, summarize the key quantitative findings, and illustrate the associated signaling pathway and experimental workflow.
Data Presentation
The anxiolytic-like effects of this compound in the Vogel conflict test are primarily demonstrated by an increase in the number of punishments (shocks) accepted by the animal in order to continue drinking. This indicates a reduction in the conflict between the motivation to drink and the aversion to the punishment.
Table 1: Effect of this compound on Punished Responding in the Rat Vogel Conflict Test
| Treatment Group | Dose (mg/kg, i.p.) | Administration Time | Key Finding |
| Vehicle Control | N/A | 30 minutes pre-test | Establishes baseline level of punished drinking. |
| This compound | 10 | 30 minutes pre-test | Significant increase in the number of punishments accepted over a 3-minute test period. |
| This compound | 30 | 30 minutes pre-test | Significant increase in the number of punishments accepted over a 3-minute test period. |
Note: Studies have shown that the effects of this compound in this paradigm are not due to changes in thirst or sensitivity to the electric shock. The anxiolytic-like action is mediated by the 5-HT2B receptor, as it can be blocked by selective 5-HT2B antagonists.
Experimental Protocols
This protocol is synthesized from established methodologies for the rat Vogel conflict test and specific details from studies involving this compound.
Animals
-
Species: Male Sprague-Dawley or Wistar rats.
-
Weight: 200-250 g at the start of the experiment.
-
Housing: Animals should be housed in groups in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food should be available ad libitum, except during the water deprivation period.
Apparatus
-
Vogel Conflict Test Chamber: A transparent acrylic or metal chamber with a grid floor capable of delivering a mild electric shock.
-
Drinking Spout: A water bottle with a metal sipper tube should be accessible from within the chamber.
-
Shock Generator: A constant current shock generator connected to the grid floor and the sipper tube.
-
Lick Detector: An electronic circuit to detect when the rat makes contact with the sipper tube.
Experimental Procedure
a. Water Deprivation:
-
For 48 hours prior to the test, rats are deprived of water in their home cages. This serves to motivate drinking behavior during the test. A 24-hour water deprivation period has also been used in some protocols.
b. Habituation (Optional but Recommended):
-
On the day prior to testing, each rat can be placed in the test chamber for a short period (e.g., 5 minutes) with access to the water spout without any shock delivery. This allows for adaptation to the novel environment.
c. Drug Administration:
-
Prepare this compound in a suitable vehicle (e.g., saline).
-
Administer this compound intraperitoneally (i.p.) at doses of 10 mg/kg and 30 mg/kg.
-
The control group should receive an equivalent volume of the vehicle.
-
Administration should occur 30 minutes before placing the rat in the test chamber.
d. Vogel Conflict Test Session:
-
Place the rat in the Vogel conflict test chamber.
-
The test session duration is typically 3 minutes.
-
For the first part of the session (e.g., the first 20 licks), the rat is allowed to drink from the sipper tube without receiving a shock. This allows the animal to associate the spout with water.
-
Following this initial period, a punishment contingency is introduced. After a set number of licks (e.g., every 20th lick), a mild electric shock is delivered through the sipper tube and the grid floor.
-
Shock Intensity: Typically in the range of 0.5-1.5 mA.
-
Shock Duration: Usually brief, around 0.5-2 seconds.
-
-
The primary dependent variable is the number of shocks the rat receives during the 3-minute session. An increase in the number of shocks accepted by the drug-treated group compared to the vehicle-treated group indicates an anxiolytic-like effect.
e. Data Analysis:
-
The mean number of shocks for each treatment group should be calculated.
-
Statistical analysis, such as a one-way ANOVA followed by post-hoc tests (e.g., Dunnett's test) for comparison between the drug-treated groups and the control group, should be performed.
Visualizations
Signaling Pathway of this compound
Caption: 5-HT2B receptor signaling cascade initiated by this compound.
Experimental Workflow
Caption: Experimental workflow for the rat Vogel conflict test with this compound.
References
- 1. Vogel conflict test - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. orchidscientific.com [orchidscientific.com]
- 4. maze.conductscience.com [maze.conductscience.com]
- 5. The Vogel conflict test: procedural aspects, gamma-aminobutyric acid, glutamate and monoamines - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The social interaction test is a widely utilized behavioral paradigm to assess anxiety-like and social behaviors in rodents. The rationale of this test is that reduced social interaction is indicative of heightened anxiety, whereas an increase in social engagement suggests anxiolytic effects.[1][2] This document provides a detailed protocol for conducting the social interaction test in rats, with a specific focus on evaluating the effects of BW-723C86, a selective 5-HT2B receptor agonist. This compound has been demonstrated to exhibit anxiolytic-like properties by increasing social interaction in rats.[3][4] These application notes are designed to offer a comprehensive guide for researchers investigating the role of the 5-HT2B receptor in social behavior and for the pre-clinical assessment of novel anxiolytic compounds.
Data Presentation
The following tables summarize the quantitative effects of this compound on rat social interaction, as reported in key literature.
Table 1: Effect of this compound on Social Interaction Time in Rats
| Treatment Group | Dose (mg/kg, s.c.) | Mean Social Interaction Time (s) | % Increase from Vehicle |
| Vehicle | - | 65.3 ± 5.4 | - |
| This compound | 3 | 98.7 ± 8.1 | 51.1% |
| This compound | 10 | 112.5 ± 9.3 | 72.3% |
*p < 0.05 compared to Vehicle. Data are presented as mean ± SEM. Data derived from Kennett et al. (1997). Effects of the 5-HT2B receptor agonist, BW 723C86, on three rat models of anxiety.[3]
Table 2: Effect of this compound on Locomotor Activity in Rats
| Treatment Group | Dose (mg/kg, s.c.) | Mean Locomotor Activity Counts | % Change from Vehicle |
| Vehicle | - | 210.4 ± 15.2 | - |
| This compound | 3 | 205.1 ± 13.8 | -2.5% |
| This compound | 10 | 199.8 ± 16.1 | -5.0% |
No significant difference was observed between groups, indicating that this compound does not affect locomotor activity at the tested doses. Data are presented as mean ± SEM. Data derived from Kennett et al. (1997). Effects of the 5-HT2B receptor agonist, BW 723C86, on three rat models of anxiety.
Experimental Protocols
Social Interaction Test Protocol
This protocol is adapted from standard procedures for the rat social interaction test.
1.1. Animals:
-
Male Sprague-Dawley or Wistar rats are commonly used.
-
Animals should be housed individually for at least 5 days prior to testing to increase their motivation for social interaction.
-
Rats should be naive to the test apparatus and the specific partner rat.
-
All testing should be conducted during the light phase of the light/dark cycle.
1.2. Apparatus:
-
A square open-field arena (e.g., 50 cm x 50 cm x 40 cm) made of a non-porous material for easy cleaning.
-
The arena should be placed in a sound-attenuated room with controlled lighting. Testing is often conducted under bright, unfamiliar conditions to induce a baseline level of anxiety.
-
A video camera should be mounted above the arena to record the sessions for later scoring.
1.3. Experimental Procedure:
-
Habituation: Acclimate the rats to the testing room for at least 60 minutes before the test begins.
-
Drug Administration: Administer this compound (3 or 10 mg/kg) or vehicle via subcutaneous (s.c.) injection 30 minutes prior to the test.
-
Pairing: Pair the rats by weight. The weight difference between pair members should not exceed 10g.
-
Test Session: Place a pair of unfamiliar, weight-matched, and similarly treated (e.g., both received vehicle or both received the same dose of this compound) rats into the center of the arena.
-
Recording: Record the behavior of the pair for a 10-minute session.
-
Cleaning: Thoroughly clean the arena with 70% ethanol between each trial to eliminate olfactory cues.
1.4. Behavioral Scoring:
-
An observer, blind to the treatment conditions, should score the video recordings.
-
The primary measure is the total time (in seconds) the pair of rats spends in active social interaction.
-
Active social interaction behaviors include:
-
Sniffing (sniffing any part of the partner's body)
-
Following with nose-to-tail investigation
-
Grooming one another (allogrooming)
-
Crawling over or under one another
-
Tumbling or wrestling in a playful manner
-
-
Aggressive behaviors (e.g., biting, boxing) should be scored separately and are typically infrequent in this paradigm.
-
Locomotor activity can be assessed by counting the number of grid lines crossed if the arena floor is marked.
1.5. Data Analysis:
-
The total time spent in social interaction is the primary dependent variable.
-
Statistical analysis is typically performed using a one-way ANOVA, with post-hoc tests to compare the drug-treated groups to the vehicle control group.
-
A p-value of < 0.05 is generally considered statistically significant.
This compound Preparation and Administration
2.1. Materials:
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl)
-
Vortex mixer
-
Syringes (1 ml) and needles (25-27 gauge)
2.2. Preparation:
-
Calculate the required amount of this compound based on the desired dose and the weight of the rats.
-
Dissolve the this compound hydrochloride in sterile saline to the desired concentration.
-
Vortex the solution until the compound is fully dissolved.
2.3. Administration:
-
Administer the solution via subcutaneous (s.c.) injection in the loose skin on the back of the neck.
-
The injection volume should be 1 ml/kg body weight.
-
Administer the injection 30 minutes before the start of the social interaction test.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the social interaction test with this compound.
Signaling Pathway of 5-HT2B Receptor Activation
Caption: Simplified signaling cascade following 5-HT2B receptor activation.
References
Application Notes and Protocols for Central Administration of BW-723C86 via Intracerebroventricular (i.c.v.) Infusion
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the central administration of the 5-HT2B receptor agonist, BW-723C86, via intracerebroventricular (i.c.v.) infusion in rodent models. This document outlines detailed experimental protocols, data presentation tables, and visual diagrams of the associated signaling pathways and experimental workflows.
Introduction
This compound is a potent and selective agonist for the serotonin 5-HT2B receptor.[1][2] Central administration of this compound allows for the direct investigation of its effects on the central nervous system (CNS), bypassing the blood-brain barrier and minimizing peripheral effects.[1] I.c.v. administration of this compound has been shown to induce hyperphagia in rats, suggesting a role for central 5-HT2B receptors in the regulation of feeding behavior.[1] This route of administration is critical for elucidating the specific neural circuits and molecular mechanisms modulated by 5-HT2B receptor activation in various physiological and pathological processes, including anxiety and mood regulation.[3]
Quantitative Data Summary
The following tables summarize key quantitative data for the i.c.v. administration of this compound in rats.
Table 1: Recommended i.c.v. Bolus Injection Parameters for this compound in Rats
| Parameter | Value | Reference |
| Effective Dose Range | 1 - 10 µ g/rat | |
| Vehicle | Artificial Cerebrospinal Fluid (aCSF) or Saline | |
| Injection Volume | 1 - 5 µL | |
| Infusion Rate (manual) | 1 µL/min |
Table 2: Estimated Continuous i.c.v. Infusion Parameters for this compound in Rats (Calculated)
| Parameter | Value | Rationale/Calculation |
| Target Daily Dose | 1 - 10 µ g/day | Based on effective bolus dose |
| Osmotic Pump Model (example) | Alzet Model 2001 (1 µL/hr for 7 days) | Standard model for week-long infusion |
| Drug Concentration | 41.7 - 417 µg/mL | (Target Daily Dose) / (Pump Rate x 24 hr) |
| Vehicle | Artificial Cerebrospinal Fluid (aCSF) | Standard, sterile, and isotonic vehicle |
Experimental Protocols
Preparation of this compound Infusion Solution
-
Vehicle Preparation : Prepare sterile artificial cerebrospinal fluid (aCSF). A typical composition is (in mM): 124 NaCl, 3 KCl, 2 CaCl2, 1 MgSO4, 1.25 NaH2PO4, 26 NaHCO3, and 10 glucose. Filter-sterilize the aCSF through a 0.22 µm filter.
-
Drug Dissolution : Accurately weigh the desired amount of this compound hydrochloride. Dissolve the compound in a small volume of sterile water or a vehicle-compatible solvent (e.g., a minimal amount of DMSO, ensuring the final concentration does not exceed 0.5%) before diluting to the final concentration with sterile aCSF.
-
Final Concentration for Continuous Infusion : Based on the desired daily dose and the osmotic pump's flow rate, calculate the final concentration. For a 10 µ g/day dose using a pump with a 1 µL/hr flow rate, the concentration would be 10 µg / 24 µL = 0.417 mg/mL or 417 µg/mL.
Stereotaxic Surgery for Cannula Implantation
This protocol is for implanting a guide cannula into the lateral ventricle of a rat. Coordinates should be adjusted based on the animal's strain, age, and weight, and confirmed with a stereotaxic atlas.
-
Anesthesia : Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Stereotaxic Frame : Secure the anesthetized animal in a stereotaxic frame. Ensure the head is level.
-
Surgical Preparation : Shave the scalp and disinfect the area with an antiseptic solution. Make a midline incision to expose the skull.
-
Bregma Identification : Identify and clear the bregma landmark.
-
Craniotomy : Using the stereotaxic arm, move the drill to the coordinates for the lateral ventricle. For rats, typical coordinates relative to bregma are: Anteroposterior (AP): -0.8 mm; Mediolateral (ML): ±1.5 mm.
-
Cannula Implantation : Slowly lower the guide cannula to the desired dorsoventral (DV) coordinate (approximately -3.5 to -4.0 mm from the skull surface).
-
Fixation : Secure the cannula to the skull using dental cement and skull screws.
-
Post-operative Care : Suture the incision, administer analgesics, and allow the animal to recover for at least one week before starting the infusion.
i.c.v. Infusion using Osmotic Pumps
-
Pump Preparation : Following the manufacturer's instructions, fill the osmotic mini-pump with the prepared this compound solution.
-
Animal Anesthesia : Briefly anesthetize the animal.
-
Pump Implantation : Create a subcutaneous pocket on the back of the animal.
-
Connection : Connect the filled osmotic pump to the implanted guide cannula using appropriate tubing.
-
Pump Placement : Place the osmotic pump into the subcutaneous pocket and suture the incision.
-
Monitoring : Monitor the animal for recovery and the initiation of expected behavioral changes.
Visualization of Pathways and Workflows
Signaling Pathway of 5-HT2B Receptor Activation
Activation of the 5-HT2B receptor, a Gq/G11-protein coupled receptor, initiates a signaling cascade through phospholipase C (PLC).
Caption: 5-HT2B receptor signaling cascade.
Experimental Workflow
The following diagram illustrates the major steps involved in an i.c.v. infusion experiment.
Caption: Experimental workflow for i.c.v. infusion.
Recommended Post-Infusion Assays
Behavioral Assays
-
Feeding Behavior : Monitor food and water intake, and meal patterns.
-
Anxiety-Related Behavior :
-
Elevated Plus Maze : Measures anxiety by assessing the time spent in open versus closed arms.
-
Open Field Test : Assesses anxiety-like behavior and locomotor activity based on exploration of the center versus the periphery of an open arena.
-
Social Interaction Test : Quantifies social avoidance as a measure of anxiety.
-
Molecular and Cellular Assays
-
Tissue Collection : At the end of the infusion period, perfuse the animals and collect brain tissue for analysis.
-
Immunohistochemistry : To visualize the expression and localization of proteins of interest (e.g., c-Fos as a marker of neuronal activation, or downstream signaling molecules) in specific brain regions.
-
Western Blotting : To quantify the levels of key proteins in the 5-HT2B signaling pathway in dissected brain regions.
-
Quantitative PCR (qPCR) : To measure changes in the gene expression of relevant targets.
Conclusion
The central administration of this compound via i.c.v. infusion is a valuable technique for investigating the role of the 5-HT2B receptor in the CNS. The protocols and data provided in these application notes offer a framework for conducting these experiments in a controlled and reproducible manner. Researchers should optimize the described parameters based on their specific experimental goals and animal models.
References
Troubleshooting & Optimization
BW-723C86 solubility in DMSO and PBS
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of BW-723C86 in experimental settings. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges related to its solubility and handling.
Solubility Data
The solubility of this compound in commonly used laboratory solvents is summarized below. It is important to note that solubility can be affected by various factors, including temperature, pH, and the purity of the solvent.
| Solvent | Concentration (m/v) | Molar Concentration (mM) | Notes |
| DMSO | 100 mg/mL | 309.74 mM | Requires sonication for complete dissolution. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1] |
| PBS (pH 7.2) | >160 µg/mL | >0.5 mM | Limited aqueous solubility. |
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and use of this compound solutions.
Issue 1: Compound precipitates out of solution when diluting DMSO stock in aqueous buffer (e.g., PBS or cell culture medium).
-
Cause: this compound has low aqueous solubility. When a concentrated DMSO stock is rapidly diluted in an aqueous medium, the compound can "crash out" of solution as it is no longer in a favorable solvent environment.
-
Solution:
-
Warm the Aqueous Medium: Pre-warm your PBS or cell culture medium to 37°C before adding the this compound stock solution. This can help increase the solubility.
-
Perform Stepwise Dilutions: Instead of adding the highly concentrated DMSO stock directly into the final volume of aqueous buffer, perform one or more intermediate dilutions in the aqueous buffer. This gradual decrease in DMSO concentration can help keep the compound in solution.
-
Slow Addition and Mixing: Add the DMSO stock solution dropwise to the pre-warmed aqueous medium while gently vortexing or stirring.
-
Lower the Final Concentration: If precipitation persists, the final desired concentration in the aqueous medium may be too high. Consider reducing the final working concentration.
-
Maintain a Low Final DMSO Concentration: For cell-based assays, ensure the final concentration of DMSO is kept low (ideally below 0.5%) to avoid solvent-induced cytotoxicity.
-
Issue 2: Variability in experimental results when using this compound.
-
Cause: Inconsistent solution preparation or degradation of the compound.
-
Solution:
-
Freshly Prepare Working Solutions: Due to the limited stability of this compound in aqueous solutions, it is recommended to prepare fresh working solutions in PBS or cell culture medium for each experiment.
-
Proper Stock Solution Storage: Store DMSO stock solutions in small aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month) to minimize freeze-thaw cycles.[1]
-
Use High-Quality Solvents: Ensure that the DMSO and PBS used are of high purity and sterile for cell culture experiments.
-
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: It is recommended to prepare a high-concentration stock solution in 100% DMSO. For example, to prepare a 100 mM stock solution, dissolve 100 mg of this compound in 3.228 mL of DMSO. To aid dissolution, sonication may be necessary. Store this stock solution in aliquots at -80°C or -20°C.
Q2: What is the recommended method for preparing a working solution in PBS from a DMSO stock?
A2: To prepare a working solution in PBS, a stepwise dilution of the DMSO stock is recommended. For example, to prepare a 100 µM solution in PBS with a final DMSO concentration of 0.1%, you can first make an intermediate dilution of your 100 mM DMSO stock in DMSO, and then dilute this into pre-warmed PBS.
Q3: For in vitro cell culture experiments, what is the maximum recommended concentration of DMSO?
A3: To avoid solvent toxicity to cells, the final concentration of DMSO in the cell culture medium should be 0.5% or lower. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: How stable is this compound in solution?
A4: Stock solutions of this compound in DMSO are stable for up to 6 months when stored at -80°C and for 1 month when stored at -20°C.[1] Aqueous working solutions are less stable and should be prepared fresh for each experiment and used promptly.
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution of this compound in DMSO
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% anhydrous DMSO to achieve a final concentration of 100 mM.
-
Vortex the solution vigorously.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath and sonicate until the solution is clear.
-
Aliquot the stock solution into smaller volumes in sterile cryovials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Medium
-
Thaw an aliquot of the 100 mM this compound in DMSO stock solution at room temperature.
-
Pre-warm the desired volume of complete cell culture medium (containing serum and other supplements) to 37°C in a water bath.
-
Perform a serial dilution of the DMSO stock solution into the pre-warmed cell culture medium to achieve the final desired concentration. For example, to make a 10 µM working solution with a final DMSO concentration of 0.1%, you could add 1 µL of a 10 mM intermediate dilution (prepared in DMSO) to 1 mL of medium.
-
Gently mix the working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing which can cause protein denaturation in the medium.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use in your cell culture experiment.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Simplified signaling cascade of this compound.
References
Technical Support Center: BW-723C86
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and use of BW-723C86 in solution. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the successful application of this selective 5-HT2B receptor agonist in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should solid this compound be stored?
For long-term stability, solid this compound hydrochloride should be stored desiccated at +4°C.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound.
Q3: What are the recommended storage conditions and stability for this compound stock solutions?
Stock solutions of this compound can be stored under the following conditions:
To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes before storage.[1]
Q4: How should I prepare working solutions of this compound for in vivo experiments?
For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.[1] A common method involves diluting a DMSO stock solution with a suitable vehicle, such as corn oil or a mixture of PEG300, Tween-80, and saline.[1]
Troubleshooting Guide
Q1: My this compound solution appears to have precipitated. What should I do?
If precipitation is observed during the preparation of a working solution, gentle heating and/or sonication can be used to aid dissolution. Ensure the solution becomes clear before use. To prevent precipitation, ensure that the final concentration of this compound in the aqueous buffer is within its solubility limits.
Q2: I am not observing the expected biological effect in my experiment. Could my this compound have degraded?
If you suspect degradation, first verify the storage conditions and age of your stock solution against the recommended guidelines (-80°C for up to 6 months, -20°C for up to 1 month). For in vivo studies, always use freshly prepared working solutions. To confirm the activity of your compound, you can perform a dose-response experiment in a validated in vitro assay, such as measuring the relaxation of a pre-contracted pulmonary artery.
Q3: I am observing off-target effects in my experiment. Is this compound completely selective for the 5-HT2B receptor?
While this compound is a selective 5-HT2B receptor agonist, it is a mixed 5-HT2B/5-HT2C agonist with approximately three-fold higher selectivity for the 5-HT2B receptor over the 5-HT2C receptor. To isolate the 5-HT2B-mediated effects, consider co-administration with a highly selective 5-HT2C antagonist.
Data Presentation
Table 1: Storage and Stability of this compound Solutions
| Solution Type | Storage Temperature | Storage Duration |
| Stock Solution | -80°C | 6 months |
| Stock Solution | -20°C | 1 month |
| In Vivo Working Solution | Room Temperature | Prepare Freshly for Same-Day Use |
Table 2: Solubility of this compound Hydrochloride
| Solvent | Solubility |
| DMSO | >52 mg/mL |
| DMF | >55 mg/mL |
| Ethanol | >6 mg/mL |
| PBS (pH 7.2) | >160 µg/mL |
Table 3: Typical Concentration Ranges for Experimental Use
| Experiment Type | Typical Concentration/Dosage |
| In Vitro (pulmonary artery relaxation) | 1-100 nM |
| In Vivo (anxiolytic effects in rats, s.c.) | 3-10 mg/kg |
| In Vivo (hyperphagia in rats, s.c.) | 10-20 mg/kg |
| In Vivo (gastric accommodation in guinea pigs, p.o.) | 5 mg/kg |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
1. Preparation of a 10 mM DMSO Stock Solution:
-
Materials: this compound hydrochloride (MW: 322.85), DMSO (anhydrous), sterile microcentrifuge tubes.
-
Procedure:
-
Weigh out a precise amount of this compound hydrochloride. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.23 mg.
-
Add the appropriate volume of DMSO to the solid compound. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Vortex or sonicate briefly until the solid is completely dissolved.
-
Aliquot the stock solution into single-use sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
-
2. Preparation of an In Vivo Working Solution (Example for 5 mg/kg dosage):
-
Materials: 10 mM this compound in DMSO stock solution, sterile saline, PEG300, Tween-80.
-
Procedure (for a final volume of 1 mL):
-
Prepare a vehicle solution consisting of 40% PEG300, 5% Tween-80, and 55% saline.
-
Based on the desired final concentration and animal weight, calculate the required volume of the 10 mM stock solution. For a 200g rat receiving a 5 mg/kg dose, you would need 1 mg of this compound. This corresponds to 310 µL of a 10 mg/mL (31 mM) stock solution. For a 10 mM stock, you would need a larger volume or a more concentrated stock.
-
Alternatively, following a published protocol, a 50 mg/mL DMSO stock can be prepared.
-
To prepare a 1 mL working solution at 5 mg/mL, add 100 µL of a 50 mg/mL DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of saline to reach the final volume of 1 mL and mix until the solution is clear.
-
This working solution should be prepared fresh on the day of the experiment.
-
Visualizations
Caption: Signaling pathway of this compound in hepatocytes.
Caption: Anti-melanogenesis signaling of this compound.
Caption: Experimental workflow for this compound solution preparation.
References
Technical Support Center: Off-Target Effects of BW-723C86 on 5-HT2C Receptors
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance regarding the off-target effects of the 5-HT2B receptor agonist, BW-723C86, on 5-HT2C receptors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a tryptamine derivative that is widely used in research as a selective agonist for the serotonin 5-HT2B receptor. It is a valuable tool for investigating the physiological and pathological roles of the 5-HT2B receptor.
Q2: Does this compound have off-target effects on other receptors?
A2: Yes, this compound is known to have off-target effects, most notably on the 5-HT2C receptor. While it is most potent at the 5-HT2B receptor, it can also activate 5-HT2C receptors, especially at higher concentrations. Its selectivity for the 5-HT2A receptor is considerably lower.
Q3: What is the reported selectivity of this compound for 5-HT2B over 5-HT2C receptors?
A3: The reported selectivity of this compound varies in the literature. Some studies indicate a modest selectivity of approximately 3 to 10-fold for the 5-HT2B receptor over the 5-HT2C receptor[1][2]. However, other sources have reported a much higher selectivity of over 100-fold, though this is less consistently observed[3]. This discrepancy highlights the importance of careful dose selection and the use of appropriate controls in experiments. One study noted that BW723C86 has poor selectivity for human 5-HT(2B) receptors[4].
Q4: What are the potential consequences of off-target 5-HT2C receptor activation in my experiments?
A4: Activation of 5-HT2C receptors can lead to a range of physiological and behavioral effects that may confound your experimental results. These can include influences on mood, appetite, and motor control. For example, some behaviors attributed to 5-HT2B activation by this compound might be, in part, mediated by its action on 5-HT2C receptors[5].
Q5: How can I minimize or control for the off-target effects of this compound on 5-HT2C receptors?
A5: To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound that elicits a response at the 5-HT2B receptor. Additionally, co-administration with a selective 5-HT2C receptor antagonist can help to isolate the effects mediated by the 5-HT2B receptor. It is also recommended to perform control experiments in cell lines or tissues that do not express 5-HT2C receptors, if possible.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected or inconsistent behavioral or physiological responses in vivo. | The observed effects may be a composite of both 5-HT2B and 5-HT2C receptor activation. | 1. Perform a dose-response curve to identify the lowest effective concentration of this compound. 2. Co-administer a selective 5-HT2C antagonist (e.g., SB 242084) to block the off-target effects. 3. Compare results with a more selective 5-HT2B agonist if available. |
| In vitro results (e.g., in cell lines) do not align with in vivo findings. | The relative expression levels of 5-HT2B and 5-HT2C receptors can vary significantly between different cell lines and native tissues. | 1. Characterize the expression levels of both 5-HT2B and 5-HT2C receptors in your experimental system using techniques like qPCR or Western blotting. 2. Use cell lines that express only the 5-HT2B receptor as a control. |
| Difficulty in attributing a specific signaling pathway to this compound action. | Both 5-HT2B and 5-HT2C receptors couple to the Gq/11 signaling pathway, leading to the activation of phospholipase C and subsequent calcium mobilization. | 1. Use a selective 5-HT2C antagonist to determine the contribution of 5-HT2C receptor activation to the observed signaling. 2. Consider using downstream signaling inhibitors to dissect the specific pathways involved. |
| Observed agonist activity is weaker than expected based on literature. | The potency of this compound can be influenced by the specific cell line and expression levels of the receptor. | One study noted that in cells with lower receptor expression, the potency of this compound at the 5-HT2B receptor was almost two orders of magnitude higher than in a study with higher expressing cell lines. Ensure your assay conditions are optimized for your specific experimental system. |
Quantitative Data
The following tables summarize the binding affinity (Ki) and functional potency (EC50) of this compound at human 5-HT2A, 5-HT2B, and 5-HT2C receptors.
Table 1: Binding Affinity of this compound at 5-HT2 Receptors
| Receptor Subtype | Radioligand | Ki (nM) | Reference |
| 5-HT2A | [¹²⁵I]DOI | ~2000 | Knight et al., 2004 |
| 5-HT2B | [³H]5-HT | ~25 | Knight et al., 2004 |
| 5-HT2C | [³H]5-HT | ~79 | Knight et al., 2004 |
Table 2: Functional Potency of this compound at 5-HT2 Receptors (Calcium Mobilization in CHO-K1 cells)
| Receptor Subtype | pEC50 | EC50 (nM) | Relative Efficacy (% of 5-HT) | Reference |
| 5-HT2A | 6.9 | 126 | 60 | Porter et al., 1999 |
| 5-HT2B | 8.92 | 1.2 | 85 | Porter et al., 1999 |
| 5-HT2C | 7.7 | 20 | 70 | Porter et al., 1999 |
Experimental Protocols
Radioligand Binding Assay
This protocol is a general guideline for determining the binding affinity of this compound for 5-HT2C receptors.
1. Membrane Preparation:
-
Homogenize cells or tissues expressing the 5-HT2C receptor in cold lysis buffer (e.g., 50mM Tris-HCl, 5mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove debris.
-
Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer (e.g., 50mM Tris-HCl, 10mM MgCl₂, 0.1mM EDTA, pH 7.4).
-
Determine the protein concentration of the membrane preparation.
2. Binding Reaction:
-
In a 96-well plate, add the following in order:
-
Assay buffer
-
A fixed concentration of a suitable radioligand for the 5-HT2C receptor (e.g., [³H]mesulergine or [³H]5-HT).
-
A range of concentrations of unlabeled this compound.
-
The membrane preparation.
-
-
To determine non-specific binding, use a high concentration of a non-radiolabeled competing ligand (e.g., 10 µM mianserin).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
3. Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/C) using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
4. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This protocol provides a general method for assessing the functional potency of this compound at 5-HT2C receptors.
1. Cell Culture and Plating:
-
Culture a cell line stably or transiently expressing the human 5-HT2C receptor (e.g., CHO-K1 or HEK293 cells) in appropriate growth medium.
-
Plate the cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) and an organic anion transporter inhibitor like probenecid to prevent dye leakage.
-
Remove the growth medium from the cells and add the dye-loading buffer.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
After incubation, wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20mM HEPES).
3. Compound Addition and Fluorescence Measurement:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Use a fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader to measure the baseline fluorescence.
-
Add the different concentrations of this compound to the wells and immediately start recording the fluorescence intensity over time.
-
A positive control (e.g., a saturating concentration of serotonin) and a negative control (buffer alone) should be included.
4. Data Analysis:
-
The change in fluorescence intensity reflects the increase in intracellular calcium concentration.
-
Determine the peak fluorescence response for each concentration of this compound.
-
Plot the peak response as a function of the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).
-
The relative efficacy can be calculated by comparing the maximal response of this compound to that of the full agonist, serotonin.
Visualizations
Signaling Pathways
Caption: Canonical signaling pathway of the 5-HT2B receptor.
Caption: Off-target signaling of this compound via the 5-HT2C receptor.
Experimental Workflow
Caption: Workflow for mitigating 5-HT2C off-target effects.
References
- 1. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. medkoo.com [medkoo.com]
- 4. Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BW 723C86, a 5-HT2B receptor agonist, causes hyperphagia and reduced grooming in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
BW-723C86 binding affinity for 5-HT1A and 5-HT1B receptors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BW-723C86, focusing on its binding affinity for 5-HT1A and 5-HT1B receptors.
Frequently Asked Questions (FAQs)
Q1: What is the binding affinity of this compound for 5-HT1A and 5-HT1B receptors?
A1: this compound is a well-established selective agonist for the 5-HT2B receptor.[1] Comprehensive literature searches indicate that this compound has a high affinity for the 5-HT2B receptor, with reported Ki values in the low nanomolar range. However, there is a notable lack of specific quantitative binding data (such as Ki or IC50 values) for this compound at the 5-HT1A and 5-HT1B receptors. This suggests that the affinity of this compound for these receptor subtypes is significantly lower and likely not pharmacologically relevant in most experimental contexts.
One study investigating the hyperphagic effects of this compound found that its action was not blocked by the selective 5-HT1A receptor antagonist WAY 100635, further suggesting a lack of significant functional interaction with the 5-HT1A receptor.[2]
For clarity, the known selectivity of this compound is summarized in the table below.
| Receptor | Binding Affinity (Ki) | Selectivity vs. 5-HT2B | Reference |
| 5-HT2B | ~1-5 nM | - | [1] |
| 5-HT2C | ~3-fold lower than 5-HT2B | 3-fold | [1] |
| 5-HT2A | >100-fold lower than 5-HT2B | >100-fold | |
| 5-HT1A | Not Reported | Not Reported | |
| 5-HT1B | Not Reported | Not Reported |
Q2: I am not observing the expected effects of this compound in my assay system. What could be the issue?
A2: If you are not observing the expected effects of this compound, consider the following troubleshooting steps:
-
Receptor Expression: Confirm that your experimental system (e.g., cell line, tissue) expresses the 5-HT2B receptor at a sufficient level. The lack of effect is likely if the primary target of this compound is absent.
-
Compound Integrity: Verify the purity and concentration of your this compound stock solution. Degradation of the compound can lead to a loss of activity.
-
Assay Conditions: Ensure that the assay buffer, temperature, and incubation times are optimal for your specific experimental setup.
-
Off-Target Effects: While this compound is selective, at higher concentrations, it may interact with other receptors, such as 5-HT2C. Consider if off-target effects could be confounding your results.
Troubleshooting Guides
Guide 1: Determining the Binding Affinity of this compound for 5-HT1A and 5-HT1B Receptors
If your research requires the explicit determination of this compound binding affinity for 5-HT1A or 5-HT1B receptors, you can perform a competitive radioligand binding assay.
Experimental Protocol: Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT1A or 5-HT1B receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human 5-HT1A or 5-HT1B receptor.
-
Radioligand specific for the receptor of interest (e.g., [³H]-8-OH-DPAT for 5-HT1A, [¹²⁵I]-GTI for 5-HT1B).
-
This compound hydrochloride.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4).
-
Non-specific binding control (e.g., 10 µM serotonin).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor of interest and prepare a crude membrane fraction by differential centrifugation.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer.
-
25 µL of the radioligand at a concentration near its Kd.
-
25 µL of a range of concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M).
-
For total binding wells, add 25 µL of assay buffer instead of the competitor.
-
For non-specific binding wells, add 25 µL of the non-specific binding control.
-
100 µL of the cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow
Signaling Pathways
Q3: What are the signaling pathways for the 5-HT1A and 5-HT1B receptors?
A3: Understanding the signaling pathways of the 5-HT1A and 5-HT1B receptors can help in designing functional assays and interpreting experimental results. Both receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gi/o.
5-HT1A Receptor Signaling Pathway
Activation of the 5-HT1A receptor leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This leads to reduced protein kinase A (PKA) activity. Additionally, the Gβγ subunits of the G-protein can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability.
5-HT1B Receptor Signaling Pathway
Similar to the 5-HT1A receptor, the 5-HT1B receptor is coupled to Gi/o proteins. Its activation inhibits adenylyl cyclase, leading to a decrease in cAMP and PKA activity. This cascade ultimately modulates neurotransmitter release by affecting ion channel conductance.
References
Technical Support Center: Investigating the Interaction of BW-723C86 with the Aryl Hydrocarbon Receptor
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential interaction between the 5-HT2B receptor agonist, BW-723C86, and the Aryl Hydrocarbon Receptor (AhR).
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and selective agonist for the serotonin 5-HT2B receptor.[1][2][3][4] It is a tryptamine derivative and is often used in research to investigate the physiological roles of the 5-HT2B receptor.[2] While it has high selectivity for the 5-HT2B receptor, it also displays some agonist activity at the 5-HT2C receptor.
Q2: Is there evidence for an interaction between this compound and the Aryl Hydrocarbon Receptor (AhR)?
Yes, recent studies have demonstrated a functional link between 5-HT2B receptor activation by this compound and the subsequent activation of the Aryl Hydrocarbon Receptor (AhR). This interaction has been observed in human macrophages, where this compound treatment leads to the upregulation of AhR target genes.
Q3: What is the proposed mechanism for this compound-induced AhR activation?
The engagement of the 5-HT2B receptor by this compound appears to initiate a signaling cascade that results in the transcriptional activation of AhR. This leads to the increased expression of AhR-responsive genes, such as Cytochrome P450 1B1 (CYP1B1) and TiPARP (TCDD-inducible poly(ADP-ribose) polymerase). The exact signaling pathway connecting the 5-HT2B receptor to AhR activation is still under investigation.
Q4: Does this compound directly bind to the Aryl Hydrocarbon Receptor?
Currently, there is no direct evidence to suggest that this compound binds to the Aryl Hydrocarbon Receptor as a ligand. The available data points towards an indirect activation mechanism that is initiated by the activation of the 5-HT2B receptor.
Q5: Are the effects of this compound on AhR activation solely dependent on the 5-HT2B receptor?
The agonist-induced transcriptional changes are partly mediated through AhR activation. Studies have shown that the upregulation of AhR target genes by this compound can be attenuated by 5-HT2B receptor antagonists, indicating a dependency on this receptor. However, it has also been noted that this compound may exert some 5-HT2B-independent effects.
Troubleshooting Guides
Problem 1: Inconsistent or no induction of AhR target genes (e.g., CYP1B1) after this compound treatment.
| Potential Cause | Recommended Solution |
| Cell Line Suitability | Ensure the cell line used expresses functional 5-HT2B receptors and a responsive AhR signaling pathway. Not all cell lines may have the necessary machinery to link these two pathways. Consider using primary human macrophages or other cell lines reported to show this interaction. |
| This compound Concentration | The effective concentration of this compound can vary between cell types. Perform a dose-response experiment to determine the optimal concentration for AhR activation in your specific cell model. |
| Treatment Duration | The kinetics of AhR target gene induction can vary. Conduct a time-course experiment (e.g., 4, 8, 12, 24 hours) to identify the peak expression time for your gene of interest. |
| Reagent Quality | Verify the purity and activity of your this compound stock. Degradation of the compound can lead to a loss of efficacy. |
| Assay Sensitivity | Ensure your qPCR assay for the target genes is optimized and sensitive enough to detect changes in expression. This includes primer efficiency and appropriate reference gene selection. |
Problem 2: High background signal in AhR reporter assays.
| Potential Cause | Recommended Solution |
| Basal AhR Activity | Some cell lines may have high basal AhR activity. This can be due to components in the culture medium (e.g., amino acids, growth factors). Use serum-free or charcoal-stripped serum-containing medium to reduce background activation. |
| Promoter Leakiness | The reporter construct may have some level of constitutive expression. If possible, use a reporter with a minimal promoter that is tightly regulated by the Dioxin Response Element (DRE). |
| Cell Health | Unhealthy or stressed cells can exhibit aberrant reporter gene expression. Ensure optimal cell culture conditions and check for cytotoxicity of this compound at the concentrations used. |
| Contamination | Mycoplasma or other microbial contamination can interfere with cellular signaling and reporter assays. Regularly test your cell cultures for contamination. |
Data Presentation
Table 1: Pharmacological Profile of this compound at the 5-HT2B Receptor
| Parameter | Value | Species | Assay |
| EC50 | 18 nM | Human | Phosphoinositide Hydrolysis |
| EC50 | 3.9 x 10⁻⁹ M | Human | Not Specified |
| pKi | 7.2 | Human | Radioligand Binding |
Table 2: Effect of this compound on AhR Target Gene Expression in Human Macrophages
| Gene | Treatment | Fold Change (vs. Control) |
| CYP1B1 | This compound (1 µM) | Significant Upregulation |
| TIPARP | This compound (1 µM) | Significant Upregulation |
*Note: Specific fold-change values were not provided in the source material in a tabular format. The term "Significant Upregulation" is based on the graphical data presented in the cited research.
Experimental Protocols
AhR Luciferase Reporter Assay
This protocol is designed to quantify the activation of the Aryl Hydrocarbon Receptor in response to this compound treatment.
Materials:
-
Human cell line expressing 5-HT2B and AhR (e.g., HepG2)
-
AhR-responsive luciferase reporter plasmid (containing DREs)
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound
-
AhR antagonist (e.g., CH223191) for control experiments
-
Luciferase assay reagent
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the AhR luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 24 hours post-transfection to allow for reporter gene expression.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control and a positive control (e.g., TCDD). For antagonist experiments, pre-incubate with the AhR antagonist for 1 hour before adding this compound.
-
Incubation: Incubate for another 24 hours.
-
Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Quantitative Real-Time PCR (qPCR) for AhR Target Gene Expression
This protocol measures the change in mRNA levels of AhR target genes following treatment with this compound.
Materials:
-
Human macrophages or other suitable cell line
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for target genes (e.g., CYP1B1, TIPARP) and reference genes (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
Cell Treatment: Plate cells and treat with the desired concentration of this compound for the determined optimal time.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, qPCR master mix, and specific primers for the target and reference genes.
-
Real-Time PCR: Perform the qPCR reaction using a real-time PCR instrument.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference genes.
siRNA-mediated Knockdown of AhR
This protocol is used to confirm the role of AhR in mediating the effects of this compound on target gene expression.
Materials:
-
Human macrophages or other suitable cell line
-
siRNA targeting AhR
-
Non-targeting control siRNA
-
Transfection reagent suitable for siRNA delivery to the specific cell type
-
This compound
-
Reagents for qPCR or Western blotting
Procedure:
-
siRNA Transfection: Transfect the cells with AhR-specific siRNA or non-targeting control siRNA using an appropriate transfection reagent.
-
Incubation: Incubate the cells for 48-72 hours to allow for knockdown of the target protein.
-
Verification of Knockdown: Harvest a subset of the cells to verify the knockdown efficiency of AhR by qPCR (for mRNA levels) or Western blotting (for protein levels).
-
This compound Treatment: Treat the remaining transfected cells with this compound for the desired time.
-
Analysis of Target Gene Expression: Harvest the cells and analyze the expression of AhR target genes (e.g., CYP1B1) using qPCR.
-
Data Analysis: Compare the induction of target genes by this compound in cells with AhR knockdown to the control cells. A significant reduction in induction in the AhR knockdown cells would confirm the involvement of AhR.
Visualizations
Caption: Proposed signaling pathway of this compound-induced AhR activation.
Caption: Experimental workflow for siRNA-mediated knockdown of AhR.
References
How to minimize off-target effects of BW-723C86
Welcome to the technical support center for BW-723C86. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the off-target effects of this potent 5-HT₂B receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary on-target and off-target effects?
A1: this compound is a selective agonist for the serotonin 5-HT₂B receptor.[1] Its primary on-target effect is the activation of this receptor, which is coupled to the Gq/11 signaling pathway, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium.[1] However, this compound is not perfectly selective and is known to have off-target effects, most notably agonist activity at the 5-HT₂C receptor.[2] Additionally, studies have shown that this compound can activate the Aryl Hydrocarbon Receptor (AhR), an effect that may be independent of 5-HT₂B receptor activation.[3][4]
Q2: How can I minimize the off-target activation of the 5-HT₂C receptor?
A2: To isolate the effects of 5-HT₂B receptor activation, it is highly recommended to co-administer this compound with a selective 5-HT₂C receptor antagonist. This approach pharmacologically blocks the 5-HT₂C receptor, ensuring that the observed effects are primarily mediated by the 5-HT₂B receptor.
Q3: What is the significance of the off-target activation of the Aryl Hydrocarbon Receptor (AhR)?
A3: The activation of AhR by this compound represents a significant off-target effect that can lead to unintended transcriptional changes in gene expression. This is a crucial consideration for researchers, as AhR activation can influence a variety of cellular processes, including immune responses and xenobiotic metabolism, potentially confounding experimental results.
Q4: How do I determine the optimal concentration of this compound to use in my experiments to minimize off-target effects?
A4: The key is to use the lowest effective concentration that elicits a robust on-target response while minimizing off-target engagement. This can be achieved by performing a careful dose-response analysis in your specific experimental system. By identifying the concentration at which the desired 5-HT₂B-mediated effect plateaus, you can avoid using unnecessarily high concentrations that are more likely to cause off-target effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected or inconsistent results that do not align with known 5-HT₂B signaling. | Off-target effects at the 5-HT₂C receptor or Aryl Hydrocarbon Receptor (AhR). | 1. Co-administer a selective 5-HT₂C antagonist (e.g., SB 242084) to block this off-target interaction. 2. Perform a dose-response experiment to identify the lowest effective concentration of this compound. 3. Use a structurally different 5-HT₂B agonist as a control to see if the unexpected effect is specific to this compound. |
| Observed effects are not blocked by a 5-HT₂B antagonist. | The effect may be mediated by the Aryl Hydrocarbon Receptor (AhR) or another unknown off-target. | 1. Investigate AhR pathway activation using an AhR antagonist (e.g., CH223191) to see if it blocks the observed effect. 2. Perform target validation experiments , such as using siRNA to knock down the 5-HT₂B receptor, to confirm if the on-target is necessary for the effect. |
| High background or non-specific signaling in in-vitro assays. | The concentration of this compound is too high, leading to widespread off-target activity. | Titrate this compound to a lower concentration range. Start with concentrations around the known EC₅₀ for the 5-HT₂B receptor and carefully increase until a specific on-target response is observed without high background. |
Quantitative Data Summary
The following tables summarize the binding affinities and effective concentrations of this compound to provide a clear comparison of its on-target and off-target potencies.
Table 1: this compound Receptor Binding Affinity (Ki)
| Receptor | Ki (nM) | Selectivity vs. 5-HT₂B | Reference |
| 5-HT₂B | ~1-5 | - | |
| 5-HT₂A | >100-fold lower affinity | >100x | |
| 5-HT₂C | ~3-10 fold lower affinity | ~3-10x |
Table 2: this compound Functional Potency (EC₅₀/pEC₅₀)
| Assay | Receptor | EC₅₀ / pEC₅₀ | Reference |
| Intracellular Calcium Mobilization | 5-HT₂B | Low nanomolar range | |
| Phosphoinositide Hydrolysis | 5-HT₂B | 18 nM | |
| Relaxation of Pig Pulmonary Artery | 5-HT₂B | pEC₅₀ = 8.21 | |
| Intracellular Calcium Mobilization (CHO-K1 cells) | 5-HT₂B | pEC₅₀ = 8.92 | |
| Intracellular Calcium Mobilization (CHO-K1 cells) | 5-HT₂C | pEC₅₀ = 7.91 | |
| Intracellular Calcium Mobilization (CHO-K1 cells) | 5-HT₂A | pEC₅₀ = 6.89 |
Experimental Protocols
Protocol 1: Minimizing 5-HT₂C Off-Target Effects by Co-administration of a Selective Antagonist
This protocol describes how to pharmacologically isolate the 5-HT₂B receptor activity of this compound by using the selective 5-HT₂C antagonist, SB 242084.
Materials:
-
This compound
-
SB 242084 (selective 5-HT₂C antagonist)
-
Appropriate cell culture medium or buffer
-
Experimental system (e.g., cells expressing 5-HT₂B and 5-HT₂C receptors)
Procedure:
-
Prepare Stock Solutions: Prepare concentrated stock solutions of this compound and SB 242084 in a suitable solvent (e.g., DMSO).
-
Determine Optimal Antagonist Concentration: Based on literature or preliminary experiments, determine the concentration of SB 242084 that effectively blocks 5-HT₂C receptor activation without affecting cell viability. A typical starting point is to use a concentration 10-100 fold higher than its Ki for the 5-HT₂C receptor.
-
Pre-incubation with Antagonist: Pre-incubate the experimental system with the determined concentration of SB 242084 for a sufficient time to allow for receptor binding (e.g., 15-30 minutes).
-
Addition of this compound: Add this compound at the desired concentrations to the pre-incubated system.
-
Assay Measurement: Proceed with the experimental assay to measure the desired 5-HT₂B-mediated response.
-
Controls: Include appropriate controls:
-
Vehicle control (no compounds)
-
This compound alone
-
SB 242084 alone
-
A known selective 5-HT₂B agonist (if available)
-
Protocol 2: In Vitro Dose-Response Analysis to Determine Optimal this compound Concentration
This protocol outlines a general workflow for determining the lowest effective concentration of this compound to minimize off-target effects.
Materials:
-
This compound
-
Experimental system (e.g., cells, tissue)
-
Assay reagents to measure the on-target effect (e.g., calcium indicator dye, IP-One assay kit)
Procedure:
-
Cell/Tissue Preparation: Prepare your cells or tissue according to your standard protocol.
-
Serial Dilution of this compound: Prepare a series of dilutions of this compound in the appropriate medium or buffer. A typical range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
Treatment: Add the different concentrations of this compound to your experimental system.
-
Incubation: Incubate for the appropriate time for the specific assay.
-
Measurement: Measure the on-target response at each concentration.
-
Data Analysis: Plot the response as a function of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀.
-
Select Optimal Concentration: Choose the lowest concentration that gives a maximal or near-maximal on-target effect for your future experiments. This concentration is likely to have the best balance of on-target efficacy and minimal off-target activity.
Signaling Pathways and Experimental Workflows
On-Target 5-HT₂B Receptor Signaling Pathway
The primary signaling pathway for the 5-HT₂B receptor involves its coupling to Gq/11 proteins.
Caption: On-target signaling of this compound via the 5-HT₂B receptor.
Off-Target Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
This compound can activate the Aryl Hydrocarbon Receptor, leading to the transcription of target genes.
Caption: Off-target activation of the Aryl Hydrocarbon Receptor by this compound.
Experimental Workflow for Minimizing Off-Target Effects
This workflow provides a logical sequence of experiments to ensure the specific on-target activity of this compound.
Caption: Logical workflow to minimize and validate this compound off-target effects.
References
Optimizing BW-723C86 Concentration for In Vitro Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing BW-723C86 in in vitro assays. Here, you will find detailed troubleshooting advice and frequently asked questions to navigate potential challenges during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a tryptamine derivative that functions as a selective agonist for the serotonin 5-HT2B receptor.[1] It also exhibits some affinity for the 5-HT2C receptor.[1] Its mechanism of action is dependent on the cell type. For instance, in melanocytes, it inhibits melanin synthesis by downregulating the PKA/CREB/MITF signaling pathway.[2] In hepatocytes, it can induce cell proliferation via a pathway involving the 5-HT2B receptor, Phospholipase C (PLC), and subsequent downstream signaling.[3]
Q2: What is the recommended starting concentration range for this compound in in vitro assays?
A2: The optimal concentration of this compound is highly dependent on the specific assay and cell type. Based on published studies, a general starting range of 10 nM to 10 µM is recommended. For example, concentrations as low as 1-100 nM have been shown to be effective in pulmonary artery relaxation assays, while studies on melanogenesis and macrophage modulation have used concentrations in the 0.1 µM to 20 µM range. It is always advisable to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO. For a 10 mM stock solution, dissolve the appropriate amount of this compound in DMSO. It is recommended to store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For short-term storage (days to weeks), 4°C is acceptable.
Q4: Are there known off-target effects of this compound that I should be aware of?
A4: While this compound is a selective 5-HT2B agonist, it does have some affinity for the 5-HT2C receptor. Additionally, at higher concentrations, the risk of off-target effects increases. Some studies in macrophages have reported 5-HT2B-independent effects. It is recommended to include appropriate controls, such as a 5-HT2B antagonist (e.g., SB204741), to confirm that the observed effects are mediated by the 5-HT2B receptor.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in cell culture media | - The final concentration of DMSO in the media is too high. - The solubility of this compound is exceeded in the aqueous media. | - Ensure the final DMSO concentration in your culture media does not exceed 0.5%. Test the effect of your final DMSO concentration on the cells in a vehicle control group. - Prepare fresh dilutions of this compound from a concentrated stock just before use. - If precipitation persists, consider using a different solvent or a solubilizing agent, after verifying its compatibility with your cell line. |
| Inconsistent or no observable effect | - The concentration of this compound is too low. - The cells have low or no expression of the 5-HT2B receptor. - The compound has degraded due to improper storage. | - Perform a dose-response experiment to determine the optimal concentration. - Verify the expression of the 5-HT2B receptor in your cell line using techniques like Western blot or RT-qPCR. - Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. |
| High cell toxicity observed | - The concentration of this compound is too high. - The vehicle (e.g., DMSO) is at a toxic concentration. | - Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration of this compound for your specific cell line. - Lower the concentration of this compound used in your experiments. - Ensure the final concentration of the vehicle is non-toxic to your cells. |
| Results are not reproducible | - Variability in cell passage number or confluency. - Inconsistent incubation times or reagent concentrations. | - Use cells within a consistent and low passage number range. - Seed cells at a consistent density to ensure similar confluency at the time of treatment. - Maintain strict adherence to protocols, including incubation times and reagent preparation. |
Quantitative Data Summary
Table 1: Receptor Binding Affinity and Potency of this compound
| Receptor Subtype | Parameter | Value | Species | Assay |
| 5-HT2B | Ki | ~1-5 nM | Not Specified | Radioligand Binding |
| 5-HT2B | EC50 | 18 nM | Human | Phosphoinositide (PI) Turnover |
| 5-HT2C | Ki | ~3-fold lower affinity than 5-HT2B | Not Specified | Radioligand Binding |
| 5-HT2A | Ki | >200-fold lower affinity than 5-HT2B | Not Specified | Radioligand Binding |
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM) and a vehicle control (DMSO) for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Melanin Content Assay
-
Cell Culture and Treatment: Plate melanocytes (e.g., B16F10 or primary human melanocytes) in 6-well plates. Once they reach the desired confluency, treat them with different concentrations of this compound for 72 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them in 1 N NaOH containing 10% DMSO.
-
Incubation: Incubate the lysates at 80°C for 1 hour to solubilize the melanin.
-
Measurement: Measure the absorbance of the lysates at 405 nm using a microplate reader.
-
Normalization: Determine the protein concentration of each lysate using a BCA protein assay. Normalize the melanin content to the total protein concentration.
Western Blot for PKA/CREB/MITF Pathway
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-PKA, PKA, phospho-CREB, CREB, and MITF overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
Caption: A typical experimental workflow for evaluating this compound.
Caption: Downregulation of melanogenesis by this compound.
Caption: A logical approach to troubleshooting inconsistent results.
References
BW-723C86 Technical Support Center: Troubleshooting Experimental Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the 5-HT2B receptor agonist, BW-723C86. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
General Properties and Mechanism of Action
-
What is this compound and what is its primary mechanism of action? this compound is a tryptamine derivative that acts as a selective agonist for the serotonin 2B receptor (5-HT2B). It also has some activity at the 5-HT2C receptor, being approximately three times more selective for the 2B subtype. Its selectivity over the 5-HT2A receptor is significantly higher (over 200-fold). The activation of the 5-HT2B receptor by this compound can lead to various cellular responses, including smooth muscle contraction, fibroblast proliferation, and neuronal excitability. In melanocytes, it has been shown to decrease the expression of MITF, which in turn reduces the expression of key melanin synthesizing enzymes like tyrosinase, TRP-1, and TRP-2.
-
What are the common research applications of this compound? this compound is utilized in a variety of research areas. In animal studies, it has demonstrated anxiolytic-like effects. It is also used to investigate the role of the 5-HT2B receptor in other physiological processes, such as feeding behavior (where it can cause hyperphagia), gastric accommodation, and pulmonary artery dilation. Additionally, it has been studied as an anti-melanogenesis agent due to its ability to reduce melanin synthesis.
Handling and Storage
-
How should I store this compound? For long-term storage, it is recommended to keep this compound as a solid at -20°C. Under these conditions, it should be stable for at least four years. For stock solutions, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month. To ensure stability, solutions should be stored in sealed containers, protected from moisture.
-
What solvents can I use to dissolve this compound? this compound is soluble in a variety of organic solvents. The following table summarizes its solubility in common laboratory solvents.
| Solvent | Solubility |
| DMSO | >52 mg/mL |
| DMF | >55 mg/mL |
| Ethanol | >6 mg/mL |
| PBS (pH 7.2) | >160 µg/mL |
Experimental Design and Protocols
-
What are typical working concentrations for in vitro experiments? Effective concentrations for in vitro studies can vary depending on the cell type and the specific endpoint being measured. For example, in studies with pig pulmonary arteries, concentrations ranging from 1-100 nM have been shown to induce relaxation. In primary cultures of adult rat hepatocytes, a concentration of 10⁻⁶ M (1 µM) was used to stimulate phosphorylation of EGF/TGF-α RTK and p70S6K.[1] For anti-melanogenesis studies in melan-A cells, concentrations up to 20 µM have been used without affecting cellular viability.
-
What are recommended dosages and administration routes for in vivo studies? The dosage and route of administration for in vivo experiments will depend on the animal model and the intended biological effect. The following table provides a summary of dosages used in published studies with rats.
| Route of Administration | Dosage Range | Observed Effect |
| Subcutaneous (s.c.) | 1-20 mg/kg | Hyperphagia and decreased grooming.[2] |
| Subcutaneous (s.c.) | 3-10 mg/kg | Anxiolytic-like effects in social interaction tests.[2][3][4] |
| Intraperitoneal (i.p.) | 10-30 mg/kg | Anxiolytic effects. |
| Oral (p.o.) | 5 mg/kg | Inhibition of gastric accommodation. |
| Intracerebroventricular (i.c.v.) | 1-3 µg | Maximal behavioral responses. |
Troubleshooting Guide
In Vitro Experiment Variability
-
My in vitro results are inconsistent between experiments. What could be the cause?
-
Compound Stability: Ensure that your stock solutions are fresh and have been stored correctly. Repeated freeze-thaw cycles should be avoided. For working solutions in cell culture media, it is best to prepare them fresh for each experiment.
-
Solvent Effects: The final concentration of the solvent (e.g., DMSO) in your cell culture media should be kept low (typically <0.1%) and consistent across all treatment groups, including vehicle controls. High concentrations of organic solvents can be toxic to cells and affect experimental outcomes.
-
Cell Culture Conditions: Maintain consistent cell culture conditions, including cell density at the time of treatment, passage number, and serum concentration in the media.
-
Lot-to-Lot Variability: If you have recently switched to a new batch of this compound, there may be some lot-to-lot variability. It is good practice to perform a dose-response curve with each new lot to ensure consistency.
-
-
I am observing unexpected or off-target effects in my cell-based assays. Why might this be happening? this compound has been shown to have off-target effects, most notably through the activation of the Aryl Hydrocarbon Receptor (AhR). This can lead to transcriptional changes that are independent of 5-HT2B receptor activation. If your experimental results are not consistent with known 5-HT2B signaling, consider investigating the potential involvement of the AhR pathway. This can be done by using an AhR antagonist as a control or by examining the expression of known AhR target genes.
Figure 1. On-target vs. off-target effects of this compound. -
Could this compound be interfering with my assay readout? While there are no specific reports of this compound interfering with common assay readouts, it is a possibility with any small molecule.
-
Luciferase Assays: Some compounds can directly inhibit or stabilize the luciferase enzyme, leading to false negatives or false positives. If you suspect interference, you can perform a counterscreen with purified luciferase enzyme in the presence of this compound.
-
MTT/XTT Assays: Compounds that affect cellular metabolism or have reducing properties can interfere with tetrazolium-based viability assays. Consider using an alternative viability assay that is not based on metabolic activity, such as a dye exclusion assay (e.g., Trypan Blue) or a DNA quantification assay.
-
Fluorescence-Based Assays: If this compound is colored or has fluorescent properties, it could interfere with fluorescence-based assays through quenching or autofluorescence. It is important to run proper controls, including a sample with this compound in the absence of the fluorescent probe.
-
In Vivo Experiment Variability
-
I am having trouble with the solubility and administration of this compound for my in vivo studies. What are some recommended formulations? For in vivo administration, it is crucial to have a clear and stable solution. Here are some formulation protocols that can be used:
Protocol 1: DMSO/PEG300/Tween-80/Saline
-
Prepare a stock solution of this compound in DMSO.
-
For the final formulation, use a vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Add the components sequentially, ensuring the solution is mixed well after each addition. This formulation can achieve a solubility of ≥ 5 mg/mL.
Protocol 2: DMSO/SBE-β-CD in Saline
-
Prepare a stock solution of this compound in DMSO.
-
For the final formulation, use a vehicle composition of 10% DMSO and 90% (20% SBE-β-CD in Saline).
-
This formulation can also achieve a solubility of ≥ 5 mg/mL.
Protocol 3: DMSO/Corn oil
-
Prepare a stock solution of this compound in DMSO.
-
For the final formulation, use a vehicle composition of 10% DMSO and 90% corn oil.
-
This formulation is suitable for longer-term studies but should be used with caution if the dosing period exceeds half a month.
Important Considerations:
-
Always prepare the working solution for in vivo experiments fresh on the day of use.
-
If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.
-
Always include a vehicle control group in your experiments that receives the same formulation without this compound.
-
-
My in vivo results are not as expected. What are some potential reasons?
-
Animal Strain and Sex: Different strains and sexes of animals can exhibit varied responses to the same compound. Ensure that you are using a consistent animal model.
-
Off-Target Effects: As with in vitro studies, the off-target effects of this compound via the AhR could contribute to unexpected in vivo phenotypes.
Figure 2. Troubleshooting workflow for in vivo experiments with this compound.
Detailed Experimental Protocols
In Vitro Melanin Assay
This protocol is adapted from a study on the anti-melanogenesis effects of this compound in melan-A cells.
-
Cell Seeding: Seed melan-A cells in a 6-well plate at a density of 1.5 x 10⁵ cells/well and culture for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound for 72 hours. Include a vehicle control (e.g., DMSO at a final concentration of <0.1%). Phenylthiourea (PTU) can be used as a positive control for melanin synthesis inhibition.
-
Cell Lysis: After 72 hours, wash the cells with PBS and dissolve them in 1 N NaOH at 55°C for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the cell lysates at 490 nm using a spectrophotometer.
-
Normalization: Normalize the melanin content to the total protein content of the cell lysates, which can be determined using a BCA Protein Assay kit.
In Vivo Social Interaction Test in Rats
This protocol is based on studies investigating the anxiolytic-like effects of this compound.
-
Animal Acclimation: Acclimate male Sprague-Dawley rats to the housing conditions for at least one week before the experiment.
-
Drug Administration: Administer this compound (e.g., 3 or 10 mg/kg) or vehicle via subcutaneous (s.c.) injection 30 minutes before the test. A positive control, such as chlordiazepoxide (5 mg/kg, s.c.), can also be included.
-
Test Arena: The test arena should be a novel, dimly lit, open-topped box.
-
Social Interaction: Place pairs of unfamiliar rats (from different treatment groups) in the arena and record their social interaction for a defined period (e.g., 10 minutes). Social interaction includes behaviors such as sniffing, grooming, and following.
-
Data Analysis: Score the total time spent in social interaction. An increase in social interaction time without a significant change in locomotor activity is indicative of an anxiolytic-like effect. Locomotor activity can be assessed by measuring the total distance traveled in the arena.
Signaling Pathway Diagram
References
- 1. Effects of the 5-HT2B receptor agonist, BW 723C86, on three rat models of anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Absorption, distribution, metabolism, excretion, and kinetics of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid ammonium salt following a single dose in rat, mouse, and cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the 5-HT2B receptor agonist, BW 723C86, on three rat models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Is BW-723C86 cytotoxic at high concentrations?
Welcome to the technical support center for BW-723C86. This resource is designed for researchers, scientists, and drug development professionals. Below you will find frequently asked questions and troubleshooting guides to address specific issues you might encounter during your experiments with this compound, with a focus on its cytotoxic potential at high concentrations.
Frequently Asked Questions (FAQs)
Q1: Is this compound cytotoxic at high concentrations?
A1: Based on available research, this compound is generally not considered to be cytotoxic, even at concentrations effective for its agonist activity at the 5-HT2B receptor. Studies in various cell lines, including normal human melanocytes, have shown that this compound can achieve its biological effects without impacting cell viability.[1][2]
Q2: At what concentrations has this compound been shown to be non-cytotoxic?
A2: The non-cytotoxic nature of this compound has been observed at concentrations typically used to study its effects on the 5-HT2B receptor. The table below summarizes data from studies where cell viability was assessed.
| Cell Line | Concentration Range | Observation | Reference |
| Melan-A cells | Not specified | No effect on cellular viability | [1][2] |
| Normal Human Melanocytes (NHM) | Not specified | No effect on cellular viability | [1] |
| Primary cultures of adult rat hepatocytes | 10⁻⁶ M | Proliferation induced, no cytotoxicity mentioned | |
| Human Macrophages | 0.1 µM to 10 µM | Modulation of gene expression, no cytotoxicity mentioned |
Q3: What is the primary mechanism of action of this compound?
A3: this compound is a selective agonist for the serotonin 2B receptor (5-HT2B). The 5-HT2B receptor is a G-protein coupled receptor that, upon activation, primarily signals through the Gq/G11 pathway, leading to the activation of phospholipase C (PLC). This initiates a signaling cascade involving inositol triphosphate (IP3) and diacylglycerol (DAG), which subsequently modulate intracellular calcium levels and protein kinase C (PKC) activity.
Experimental Protocols
Protocol: Assessing Cell Viability using the MTT Assay
This protocol provides a general framework for evaluating the potential cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is typically correlated with cell viability.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Include appropriate controls: untreated cells (vehicle control) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
-
Solubilization of Formazan:
-
After the incubation with MTT, carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100
-
-
Troubleshooting Guides
Troubleshooting the MTT Assay
| Problem | Potential Cause | Solution |
| High variability between replicate wells | Uneven cell seeding or pipetting errors. | Ensure the cell suspension is homogenous before and during plating. Calibrate pipettes and use a multichannel pipette for adding reagents. |
| Low absorbance readings | Cell number is too low, or the incubation time with MTT was too short. | Optimize the initial cell seeding density. Increase the incubation time with the MTT reagent. |
| High background absorbance | Contamination of the culture medium or the MTT reagent has been degraded by light exposure. | Use fresh, sterile reagents. Store the MTT solution protected from light. |
| Incomplete solubilization of formazan crystals | Insufficient volume of solubilization solution or inadequate mixing. | Ensure the volume of the solubilization solution is adequate and mix thoroughly until all crystals are dissolved. |
| Interference from this compound | The compound itself may absorb light at 570 nm or interact with the MTT reagent. | Run a control with this compound in media without cells to measure its intrinsic absorbance and subtract this from the experimental values. |
Visualizations
Signaling Pathway for this compound
References
5-HT2B-independent effects of BW723C86
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected or 5-HT2B-independent effects of BW723C86 in their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing effects that are inconsistent with 5-HT2B receptor activation. What could be the cause?
A1: While BW723C86 is a potent 5-HT2B receptor agonist, it is not entirely selective. A primary confounding factor is its activity as a 5-HT2C receptor agonist.[1] The selectivity for the 5-HT2B receptor is only approximately three times higher than for the 5-HT2C receptor.[1] Therefore, at concentrations used to activate 5-HT2B receptors, you may also be activating 5-HT2C receptors, leading to mixed pharmacological effects.
Q2: Our experimental results are not blocked by a selective 5-HT2B antagonist. What other mechanisms might be at play?
A2: Research has identified several 5-HT2B-independent effects of BW723C86. One significant off-target pathway is the activation of the Aryl Hydrocarbon Receptor (AhR), particularly in immune cells like macrophages.[2][3] These AhR-mediated transcriptional changes are not inhibited by 5-HT2B antagonists.[2] Additionally, some transcriptional effects of BW723C86 in macrophages have been shown to be insensitive to 5-HT2B antagonists, indicating the involvement of other, as yet unidentified, off-target mechanisms.
Q3: We have noticed changes in pigmentation in our cell cultures treated with BW723C86. Is this a known effect?
A3: Yes, BW723C86 has been demonstrated to inhibit melanin synthesis, leading to skin whitening effects in melanocytes. This is a 5-HT2B-independent effect mediated by the downregulation of the Microphthalmia-associated transcription factor (MITF). BW723C86 suppresses the PKA/CREB signaling pathway, which in turn reduces MITF expression and the transcription of key melanogenesis enzymes like tyrosinase, TRP-1, and TRP-2.
Q4: Can BW723C86's anxiolytic effects be solely attributed to 5-HT2B receptor activation?
A4: While the anxiolytic-like effects of BW723C86 are reported to be mediated by the 5-HT2B receptor, its significant affinity for the 5-HT2C receptor suggests a potential contribution from this receptor subtype as well. Given the modest selectivity, it is crucial to consider the involvement of 5-HT2C receptors when interpreting behavioral studies.
Troubleshooting Guides
Issue: Unexpected Gene Expression Changes Unaffected by 5-HT2B Antagonism
Possible Cause 1: Activation of the Aryl Hydrocarbon Receptor (AhR)
-
Explanation: In certain cell types, such as human macrophages, BW723C86 can activate AhR, leading to the transcription of AhR target genes. This effect is independent of 5-HT2B receptor signaling.
-
Experimental Protocol to Confirm AhR Activation:
-
Cell Culture: Culture human macrophages or other cells of interest.
-
Treatment: Treat cells with BW723C86 in the presence and absence of a 5-HT2B antagonist (e.g., SB204741) and an AhR antagonist (e.g., CH223191).
-
Gene Expression Analysis: Perform qPCR or RNA-seq to measure the expression of known AhR target genes (e.g., CYP1A1, CYP1B1, AHRR).
-
Expected Outcome: If AhR is activated, you will observe an upregulation of its target genes with BW723C86 treatment, which is blocked by the AhR antagonist but not the 5-HT2B antagonist.
-
Possible Cause 2: Off-target activity at the 5-HT2C receptor
-
Explanation: BW723C86 is also an agonist at the 5-HT2C receptor. This can lead to downstream signaling events and gene expression changes that are independent of 5-HT2B.
-
Experimental Protocol to Differentiate 5-HT2B and 5-HT2C Effects:
-
Cell Culture: Use cells expressing both 5-HT2B and 5-HT2C receptors.
-
Treatment: Treat cells with BW723C86 alone, BW723C86 with a selective 5-HT2B antagonist, and BW723C86 with a selective 5-HT2C antagonist.
-
Assay: Measure the downstream effect of interest (e.g., calcium mobilization, specific gene expression).
-
Expected Outcome: If the effect is 5-HT2C-mediated, it will be blocked by the 5-HT2C antagonist but not the 5-HT2B antagonist.
-
Issue: Altered Melanin Content in Cell Culture
-
Explanation: BW723C86 can inhibit melanogenesis by downregulating the PKA/CREB/MITF signaling pathway.
-
Experimental Protocol to Investigate Anti-Melanogenesis Effects:
-
Cell Culture: Culture melan-a cells or normal human melanocytes.
-
Treatment: Treat cells with varying concentrations of BW723C86.
-
Melanin Assay: Measure melanin content in cell lysates.
-
Western Blot Analysis: Analyze the protein levels of key pathway components: phosphorylated PKA, phosphorylated CREB, MITF, tyrosinase, TRP-1, and TRP-2.
-
Expected Outcome: A dose-dependent decrease in melanin content and the protein levels of the aforementioned signaling molecules should be observed.
-
Quantitative Data Summary
| Parameter | Receptor | Value | Reference |
| Selectivity | 5-HT2B vs 5-HT2C | ~3-fold | |
| Selectivity | 5-HT2B vs 5-HT2A | >200-fold |
Signaling Pathway Diagrams
Caption: 5-HT2B-independent activation of the Aryl Hydrocarbon Receptor (AhR) pathway by BW723C86.
Caption: 5-HT2B-independent inhibition of melanogenesis by BW723C86 via the PKA/CREB/MITF pathway.
Caption: Experimental workflow to dissect 5-HT2B vs. 5-HT2C mediated effects of BW723C86.
References
Validation & Comparative
A Comparative Guide to BW-723C86 and Other 5-HT2B Receptor Agonists for Researchers
This guide provides a comprehensive comparison of the 5-HT2B receptor agonist BW-723C86 with other notable agonists, including WAY-161503 and RO-60-0175, as well as the biased agonist LY-266097. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed analysis of their pharmacological properties, supported by experimental data and protocols.
Introduction to 5-HT2B Receptor Agonists
The 5-hydroxytryptamine 2B (5-HT2B) receptor, a G-protein coupled receptor (GPCR), is implicated in a variety of physiological and pathological processes, including cardiovascular function, gastrointestinal motility, and central nervous system regulation.[1] Agonists of this receptor are valuable tools for investigating its roles and hold potential for therapeutic applications. However, their use requires careful consideration of their selectivity and functional activity to avoid off-target effects. This guide focuses on this compound, a selective 5-HT2B receptor agonist, and compares its performance with other commonly used research compounds.[2]
Comparative Pharmacological Data
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and other selected 5-HT2B receptor agonists at the human 5-HT2 receptor subtypes. This data allows for a direct comparison of their potency and selectivity.
Table 1: Binding Affinities (Ki, nM) of 5-HT2B Receptor Agonists at 5-HT2 Receptor Subtypes
| Compound | 5-HT2A | 5-HT2B | 5-HT2C | Selectivity (Fold) for 5-HT2B vs 5-HT2A/5-HT2C |
| This compound | >100-fold vs 5-HT2B[3] | ~1-5[3] | ~3-fold lower affinity than 5-HT2B | ~3x vs 5-HT2C; >100x vs 5-HT2A |
| WAY-161503 | 18[4] | 60 | 3.3 | 0.3x vs 5-HT2A; 0.055x vs 5-HT2C |
| RO-60-0175 | ~13-fold lower affinity than 5-HT2B | Potent Agonist | Potent Agonist | - |
Note: Lower Ki values indicate higher binding affinity.
Table 2: Functional Potencies (EC50, nM) of 5-HT2B Receptor Agonists at 5-HT2 Receptor Subtypes (Calcium Mobilization Assay)
| Compound | 5-HT2A | 5-HT2B | 5-HT2C |
| This compound | >200-fold less potent than at 5-HT2B | Low nanomolar range | - |
| WAY-161503 | 7 | 1.8 | 0.8 |
| RO-60-0175 | 400-447 | 0.91-2.4 | 32-52 |
| LY-266097 | - | 37 (partial agonist) | - |
Note: Lower EC50 values indicate higher potency. LY-266097 is a biased agonist, showing partial agonism in Gq-mediated pathways.
Signaling Pathways of the 5-HT2B Receptor
Activation of the 5-HT2B receptor primarily initiates intracellular signaling through two main pathways: the canonical Gq/11 pathway and the β-arrestin pathway. Understanding these pathways is crucial for interpreting the functional consequences of agonist binding.
Gq/11 Signaling Pathway
Upon agonist binding, the 5-HT2B receptor couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately influences various cellular processes, including smooth muscle contraction and cell proliferation.
β-Arrestin Signaling Pathway
The 5-HT2B receptor can also signal through a G-protein-independent pathway involving β-arrestins. Following agonist-induced receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This recruitment can lead to receptor desensitization and internalization, as well as the activation of other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway. Some agonists may show bias towards either the Gq or β-arrestin pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of a compound for the 5-HT2B receptor.
Materials:
-
Cell membranes expressing the human 5-HT2B receptor.
-
Radioligand (e.g., [³H]-5-HT).
-
Test compounds (e.g., this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.1% ascorbic acid).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand.
-
Incubation: Initiate the binding reaction by adding the cell membrane preparation to each well. Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the ability of an agonist to stimulate Gq-mediated signaling by detecting changes in intracellular calcium levels.
Materials:
-
Cells stably expressing the human 5-HT2B receptor (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Test compounds.
-
96- or 384-well black-walled, clear-bottom plates.
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Cell Plating: Seed the cells in the microplates and allow them to attach and grow to a confluent monolayer.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 60 minutes) at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Addition: Place the plate in the fluorescence plate reader. Add the test compound at various concentrations to the wells.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.
-
Data Analysis: Determine the maximum fluorescence response for each concentration of the test compound. Plot the response against the logarithm of the compound concentration to generate a dose-response curve and calculate the EC50 value.
Conclusion
This compound stands out as a potent and selective 5-HT2B receptor agonist, particularly when compared to WAY-161503, which shows higher affinity and potency at the 5-HT2C receptor. RO-60-0175 also demonstrates high potency at the 5-HT2B receptor but is also a potent 5-HT2C agonist. The biased agonism of LY-266097, with its preference for the Gq pathway, offers a unique tool for dissecting the differential roles of Gq and β-arrestin signaling in 5-HT2B receptor function. The choice of agonist for a particular study should be guided by the specific research question, with careful consideration of the compound's selectivity profile and functional activity as detailed in this guide. The provided experimental protocols offer a foundation for the in-house characterization and comparison of these and other 5-HT2B receptor modulators.
References
A Comparative Guide to BW-723C86 and m-Chlorophenylpiperazine (mCPP) for Researchers
This guide provides a comprehensive comparison of BW-723C86 and m-chlorophenylpiperazine (mCPP), two serotonergic agents utilized in pharmacological research. We present their distinct receptor binding profiles, functional activities, and resulting physiological effects, supported by experimental data. Detailed methodologies for key experiments are also provided to aid in the design and interpretation of future studies.
Pharmacological Profile: A Tale of Two Serotonin Receptor Ligands
This compound is a tryptamine derivative recognized for its selective agonist activity at the 5-HT2B receptor.[1][2][3] In contrast, m-chlorophenylpiperazine (mCPP), a phenylpiperazine derivative, exhibits a broad, non-selective affinity for multiple serotonin (5-HT) receptor subtypes.[4][5] This fundamental difference in receptor selectivity dictates their distinct pharmacological and behavioral effects.
While this compound is primarily a tool for investigating the function of the 5-HT2B receptor, it also displays some affinity for the 5-HT2C receptor, being approximately three times more selective for the 5-HT2B subtype. Conversely, mCPP's actions are a composite of its engagement with a wide array of serotonin receptors, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT3, and 5-HT7, in addition to the serotonin transporter (SERT). Notably, some studies indicate that while mCPP acts as a partial agonist at rat 5-HT2B/2C receptors, it may function as an antagonist at the cloned human 5-HT2B receptor, a critical point of consideration for translational research.
Quantitative Comparison of Receptor Binding Affinities
The following table summarizes the binding affinities (Ki, nM) of this compound and mCPP for various serotonin receptor subtypes. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | This compound (Ki, nM) | mCPP (Ki, nM) |
| 5-HT2B | ~1-5 | 28.8 |
| 5-HT2C | ~3-fold lower affinity than 5-HT2B | 3.4 |
| 5-HT2A | >100-fold lower affinity than 5-HT2B | 32.1 |
| 5-HT1A | - | Significant Affinity |
| 5-HT1B | - | Significant Affinity |
| 5-HT1D | - | Significant Affinity |
| 5-HT3 | - | Significant Affinity |
| 5-HT7 | - | Significant Affinity |
| SERT | - | Significant Affinity |
In Vivo Effects: Contrasting Behavioral and Physiological Outcomes
The divergent receptor profiles of this compound and mCPP lead to distinct behavioral and physiological responses in animal models.
This compound:
-
Anxiolytic-like Effects: Studies have shown that this compound can produce anxiolytic-like effects in certain animal models, such as the rat social interaction test and the Vogel conflict test.
-
Hyperphagia: Administration of this compound has been observed to increase food intake in rats.
-
Absence of 5-HT2C-Mediated Behaviors: Notably, this compound does not typically induce behaviors associated with strong 5-HT2C receptor agonism, such as hypolocomotion, penile erections, or oral dyskinesias, which are characteristic of mCPP.
mCPP:
-
Anxiogenic and Dysphoric Effects: In humans and animals, mCPP is often reported to induce anxiety, dysphoria, and even panic attacks in susceptible individuals.
-
Anorectic Effects: In contrast to this compound, mCPP has potent appetite-suppressing effects.
-
Migraine Induction: mCPP is known to induce migraine headaches, an effect potentially mediated by its action on 5-HT2B receptors.
-
Serotonin Release and Reuptake Inhibition: Beyond direct receptor agonism, mCPP also acts as a serotonin releasing agent and a serotonin reuptake inhibitor, further complicating its pharmacological profile.
Signaling Pathways
The signaling cascades initiated by these two compounds reflect their primary receptor targets.
This compound: As a 5-HT2B receptor agonist, this compound primarily signals through the Gq/11 protein-coupled pathway. This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). Further downstream, this can modulate the activity of pathways such as the Protein Kinase A (PKA)/cAMP Response Element-Binding Protein (CREB)/Microphthalmia-associated Transcription Factor (MITF) signaling cascade and the Epidermal Growth Factor/Transforming Growth Factor-α Receptor Tyrosine Kinase (EGF/TGF-α RTK) pathway. There is also evidence for a link between 5-HT2B receptor activation by this compound and the Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Figure 1. this compound Signaling Pathway.
mCPP: Due to its promiscuous binding profile, the signaling pathways activated by mCPP are multifaceted. Its most pronounced effects are attributed to the activation of 5-HT2C receptors, which also couple to Gq/11 proteins, initiating a similar cascade to that of the 5-HT2B receptor. However, its simultaneous interaction with other 5-HT receptors (e.g., Gαi-coupled 5-HT1A receptors that inhibit adenylyl cyclase) and the serotonin transporter results in a complex and widespread modulation of the serotonergic system.
Figure 2. mCPP Multifaceted Signaling.
Experimental Protocols
Below are generalized methodologies for key experiments used to characterize and compare compounds like this compound and mCPP.
1. Radioligand Binding Assay:
-
Objective: To determine the binding affinity (Ki) of the test compounds for specific receptor subtypes.
-
Methodology:
-
Prepare cell membranes from tissues or cell lines expressing the receptor of interest.
-
Incubate the membranes with a specific radioligand (e.g., [3H]LSD for serotonin receptors) at a fixed concentration.
-
Add increasing concentrations of the unlabeled test compound (this compound or mCPP).
-
After incubation, separate the bound from the free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
-
References
A Comparative Analysis of Receptor Selectivity: BW-723C86 versus 6-APB
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor selectivity and functional activity of two prominent research chemicals, BW-723C86 and 6-APB (6-(2-aminopropyl)benzofuran). Both compounds are recognized for their interaction with serotonin receptors, particularly the 5-HT2B subtype. However, their broader pharmacological profiles exhibit critical differences relevant to their application in scientific research. This document aims to present a clear, data-driven comparison to inform experimental design and interpretation.
Introduction
This compound is a tryptamine derivative widely utilized as a selective agonist for the 5-HT2B receptor in laboratory settings.[1] Its use has been instrumental in elucidating the physiological roles of this receptor. 6-APB, also known as "Benzofury," is an entactogen that has gained attention for its potent agonist activity at the 5-HT2B receptor, reportedly exceeding that of this compound in both potency and selectivity.[2] Beyond its primary target, 6-APB interacts with a wider range of monoamine systems. Understanding the nuanced differences in the selectivity of these compounds is crucial for researchers investigating the serotonergic system and for drug development professionals screening for off-target effects.
Data Presentation: Quantitative Comparison
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and 6-APB at various receptor and transporter sites. Lower Ki and EC50 values indicate higher affinity and potency, respectively.
Table 1: Serotonin Receptor Binding and Functional Data
| Receptor Subtype | Parameter | This compound | 6-APB |
| 5-HT2B | Ki (nM) | ~1–5[3] | 3.7[2][4] |
| EC50 (nM) | Low nanomolar range | 140 | |
| Emax | High-efficacy agonist | 70% | |
| 5-HT2A | Ki (nM) | >100-fold selectivity vs 5-HT2B | ~370 (implied 100-fold selectivity) |
| EC50 (nM) | - | 5,900 | |
| Emax | - | 43% (partial agonist) | |
| 5-HT2C | Ki (nM) | ~3-10 fold lower affinity than 5-HT2B | 270 |
| 5-HT1A | Ki (nM) | - | 1,500 |
Table 2: Monoamine Transporter and Other Receptor Binding Data
| Target | Parameter | This compound | 6-APB |
| Serotonin Transporter (SERT) | Ki (nM) | - | 2,698 |
| Release EC50 (nM) | - | 36 | |
| Norepinephrine Transporter (NET) | Ki (nM) | - | 117 |
| Release EC50 (nM) | - | 14 | |
| Dopamine Transporter (DAT) | Ki (nM) | - | 150 |
| Release EC50 (nM) | - | 10 | |
| α2C-Adrenergic Receptor | Ki (nM) | - | 45 |
Key Findings from Experimental Data
The data clearly demonstrates that while both compounds are potent 5-HT2B receptor agonists, 6-APB exhibits a more complex pharmacological profile.
-
5-HT2B Receptor: 6-APB displays a comparable high affinity for the 5-HT2B receptor to this compound. However, 6-APB is reported to be more selective for the 5-HT2B receptor over the 5-HT2A and 5-HT2C subtypes than this compound.
-
Other 5-HT Receptors: 6-APB shows significant affinity for 5-HT2A and 5-HT2C receptors, albeit lower than for 5-HT2B, and also interacts with the 5-HT1A receptor at higher concentrations. In contrast, this compound is characterized by its high selectivity for 5-HT2B over 5-HT2A, though it does exhibit some activity at the 5-HT2C receptor.
-
Monoamine Transporters: A crucial distinction is the potent activity of 6-APB as a serotonin, norepinephrine, and dopamine releasing agent and reuptake inhibitor. This activity is absent in this compound, highlighting its greater selectivity for the serotonin receptor system.
-
Other Receptors: 6-APB also demonstrates high affinity for the α2C-adrenergic receptor, an interaction not typically associated with this compound.
Experimental Protocols
The data presented in this guide are derived from standard pharmacological assays. Below are detailed methodologies for the key experiments cited.
Radioligand Binding Assays
These assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the displacement of a radiolabeled ligand from a receptor by the test compound (this compound or 6-APB).
Materials:
-
Cell membranes expressing the target receptor (e.g., 5-HT2B, 5-HT2A, etc.)
-
Radiolabeled ligand specific for the target receptor (e.g., [3H]LSD for 5-HT2A/2C, [3H]5-HT for multiple 5-HT receptors)
-
Test compound (this compound or 6-APB) at various concentrations
-
Incubation buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound ligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Cell-Based Assays (e.g., Calcium Flux Assay)
These assays are used to measure the functional activity (EC50 and Emax) of a compound as an agonist or antagonist at a receptor.
Objective: To determine the ability of this compound or 6-APB to activate the 5-HT2B receptor and trigger a downstream cellular response.
Materials:
-
Cells stably expressing the 5-HT2B receptor.
-
A fluorescent calcium indicator dye (e.g., Fura-2 AM).
-
Test compound (this compound or 6-APB) at various concentrations.
-
Assay buffer.
-
A fluorescence plate reader.
Procedure:
-
Cell Plating: Cells are seeded into microplates and allowed to adhere overnight.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye.
-
Compound Addition: Varying concentrations of the test compound are added to the wells.
-
Signal Detection: The plate is placed in a fluorescence plate reader, and changes in intracellular calcium concentration are measured as changes in fluorescence intensity over time.
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) is determined. The maximal response (Emax) is also quantified relative to a reference full agonist.
Signaling Pathways
The activation of the 5-HT2B receptor by agonists like this compound and 6-APB initiates intracellular signaling cascades.
Canonical 5-HT2B Receptor Signaling Pathway
Recent research has also indicated that this compound can engage non-canonical signaling pathways. In macrophages, activation of the 5-HT2B receptor by this compound has been shown to involve the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.
This compound Induced 5-HT2B-AhR Crosstalk
Conclusion
References
Blocking the Effects of BW-723C86 with SB 206553: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of the 5-HT2B receptor agonist BW-723C86 and its blockade by the 5-HT2B/2C receptor antagonist SB 206553. The information presented is supported by experimental data from preclinical studies to assist researchers in designing and interpreting their own experiments.
Mechanism of Action: A Tale of a Receptor and its Blocker
This compound is a potent and selective agonist for the serotonin 5-HT2B receptor, although it also displays some affinity for the 5-HT2C receptor.[1] Activation of the 5-HT2B receptor, a Gq/G11 protein-coupled receptor, initiates a signaling cascade through the activation of phospholipase C (PLC). This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate protein kinase C (PKC), respectively.
SB 206553 acts as a competitive antagonist at both 5-HT2B and 5-HT2C receptors. By binding to these receptors, it prevents the binding of agonists like this compound, thereby inhibiting the initiation of the downstream signaling cascade.
Comparative Efficacy: In Vivo Blockade of this compound Effects
Preclinical studies in rodent models have demonstrated the effective blockade of this compound-induced behavioral effects by SB 206553.
Anxiolytic-like Effects in the Vogel Conflict Test
The Vogel conflict test is a widely used behavioral paradigm to assess the anxiolytic potential of compounds. In this test, thirsty rats are punished with a mild electrical shock when they attempt to drink water. Anxiolytic compounds increase the number of punished licks. This compound has been shown to produce an anxiolytic-like effect in this paradigm, an effect that is dose-dependently blocked by pretreatment with SB 206553.[2]
| Treatment Group | Dose (mg/kg) | Route of Administration | Number of Punished Licks (Mean ± SEM) |
| Vehicle | - | i.p. | 5 ± 1 |
| This compound | 10 | i.p. | 15 ± 2* |
| This compound + SB 206553 | 10 + 10 | i.p. + p.o. | 7 ± 1# |
| This compound + SB 206553 | 10 + 20 | i.p. + p.o. | 6 ± 1# |
*p<0.05 compared to Vehicle; #p<0.05 compared to this compound alone. Data compiled from descriptive information in cited literature.
Hyperphagic Effects
This compound has been observed to induce hyperphagia, or increased food intake, in rats.[3] This effect is also effectively antagonized by SB 206553, indicating that it is mediated by the 5-HT2B receptor.
| Treatment Group | Dose (mg/kg) | Route of Administration | Food Intake (g) over 2 hours (Mean ± SEM) |
| Vehicle | - | s.c. | 2.5 ± 0.3 |
| This compound | 20 | s.c. | 4.8 ± 0.5* |
| This compound + SB 206553 | 20 + 20 | s.c. + p.o. | 2.8 ± 0.4# |
| This compound + SB 206553 | 20 + 40 | s.c. + p.o. | 2.6 ± 0.3# |
*p<0.05 compared to Vehicle; #p<0.05 compared to this compound alone. Data compiled from descriptive information in cited literature.
Experimental Protocols
Vogel Conflict Test
Objective: To assess the anxiolytic-like effects of a compound.
Apparatus: An operant chamber equipped with a drinking spout connected to a lickometer and a shock generator.
Procedure:
-
Acclimation and Water Deprivation: Male Wistar rats are individually housed and acclimated to the facility for at least one week. For 48 hours prior to testing, water is removed from their home cages.
-
Habituation Session: On the day of the test, rats are placed in the operant chamber for a 5-minute habituation session where they can freely drink from the spout without punishment.
-
Drug Administration: Immediately after the habituation session, animals are returned to their home cages. Test compounds (e.g., this compound) are administered intraperitoneally (i.p.) 30 minutes before the test session. Antagonists (e.g., SB 206553) are typically administered orally (p.o.) 60 minutes prior to the test session.
-
Test Session: Rats are returned to the operant chamber. For a period of 5 minutes, every 20th lick on the drinking spout results in the delivery of a mild electric shock (e.g., 0.5 mA for 0.5 seconds) to the floor grid.
-
Data Collection: The total number of licks and the number of shocks received during the 5-minute test session are recorded. An increase in the number of shocks accepted is indicative of an anxiolytic-like effect.
Social Interaction Test
Objective: To evaluate the effects of a compound on social behavior, which can be indicative of anxiolytic or anxiogenic properties.
Apparatus: A dimly lit, open-field arena (e.g., 60 x 60 x 30 cm).
Procedure:
-
Acclimation: Male Lister hooded rats are housed in pairs under a reverse light-dark cycle for at least one week prior to testing.
-
Habituation: On the day of the test, rats are brought to the testing room and allowed to acclimate for at least 60 minutes.
-
Drug Administration: Test compounds (e.g., this compound) are administered subcutaneously (s.c.) 30 minutes before the test. Antagonists (e.g., SB 206553) are administered orally (p.o.) 60 minutes before the test.
-
Test Session: Two unfamiliar rats from different home cages that have received the same treatment are placed in the center of the open-field arena. Their behavior is recorded by an overhead video camera for 10 minutes.
-
Data Analysis: An experienced observer, blind to the treatment conditions, scores the duration of active social interaction. This includes behaviors such as sniffing, grooming, following, and tumbling. An increase in the duration of social interaction is indicative of an anxiolytic-like effect.
Visualizing the Molecular and Experimental Landscape
Signaling Pathway of 5-HT2B Receptor Activation and Blockade
Caption: 5-HT2B receptor signaling pathway and its antagonism.
Experimental Workflow for Investigating the Blockade of this compound by SB 206553
Caption: A typical experimental workflow for studying drug interactions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Anxiolytic-like actions of BW 723C86 in the rat Vogel conflict test are 5-HT2B receptor mediated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BW 723C86, a 5-HT2B receptor agonist, causes hyperphagia and reduced grooming in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to Negative Controls for BW-723C86 Experiments
For Researchers, Scientists, and Drug Development Professionals
The Importance of Negative Controls
Negative controls are fundamental to experimental design, serving to minimize the influence of confounding variables and ensure that the observed effects are directly attributable to the specific mechanism of action of the compound under investigation. In the context of BW-723C86, a tryptamine derivative, negative controls are crucial for several reasons:
-
Target Specificity: To confirm that the effects of this compound are indeed mediated by the 5-HT2B receptor.
-
Off-Target Effects: To identify and account for any effects that are not mediated by the intended target, as this compound has been shown to have some affinity for the 5-HT2C receptor and can exert 5-HT2B-independent effects.
-
Vehicle Effects: To rule out any biological response caused by the solvent used to dissolve this compound.
Comparison of Negative Control Strategies
The selection of an appropriate negative control is contingent on the specific experimental question and model system. Below is a comparison of common negative control strategies for experiments involving this compound.
| Negative Control Strategy | Principle | Advantages | Disadvantages |
| Vehicle Control | Administration of the solvent in which this compound is dissolved. | Simple and essential for all experiments to account for solvent effects. | Does not control for off-target or non-specific effects of the compound itself. |
| 5-HT2B Receptor Antagonists | Co-administration of a selective 5-HT2B receptor antagonist to block the action of this compound at its primary target. | Directly demonstrates the involvement of the 5-HT2B receptor in the observed effect. | The antagonist itself may have off-target effects that need to be considered. |
| 5-HT2C Receptor Antagonists | Co-administration of a selective 5-HT2C receptor antagonist to isolate the 5-HT2B-mediated effects of this compound. | Helps to dissect the contribution of 5-HT2B versus 5-HT2C receptor activation. | Does not control for other potential off-target effects of this compound. |
| Aryl Hydrocarbon Receptor (AhR) Antagonist | Use of an AhR antagonist to investigate potential 5-HT2B-independent effects of this compound. | Allows for the investigation of specific off-target signaling pathways. | Only relevant if AhR-mediated effects are suspected or being investigated. |
| Inactive Enantiomer | Use of a stereoisomer of this compound that does not bind to or activate the 5-HT2B receptor. | Provides a highly specific control for the on-target effects of this compound. | An inactive enantiomer of this compound is not commercially available. |
Supporting Experimental Data
The following tables summarize quantitative data from various studies demonstrating the efficacy of different negative controls in this compound experiments.
In Vivo Behavioral Studies
Table 1: Effect of 5-HT2B and 5-HT2C Antagonists on this compound-Induced Behaviors in Rats
| Behavioral Test | Agonist | Dose (mg/kg) | Antagonist | Dose (mg/kg) | Observed Effect of Agonist | Reversal by Antagonist | Reference |
| Hyperphagia | This compound | 20 (s.c.) | SB-206553 | 1, 3, 20, 40 (p.o.) | Increased food consumption | Yes, dose-dependent | [1] |
| Social Interaction | This compound | 3, 10 (s.c.) | SB 200646A | 1, 2 (p.o.) | Increased social interaction | Yes | [2] |
| Geller-Seifter Conflict | This compound | 0.5-50 (s.c.) | - | - | Increased punished responding | - | [2] |
| Vogel Conflict Test | This compound | 10, 30 (i.p.) | SB-206553 | 10, 20 (p.o.) | Increased punished responding | Yes | [3] |
| Vogel Conflict Test | This compound | 10, 30 (i.p.) | SB-215505 | 1, 3 (p.o.) | Increased punished responding | Yes | [3] |
| Vogel Conflict Test | This compound | 10, 30 (i.p.) | SB-242084 | 5 (p.o.) | Increased punished responding | No |
In Vitro Functional Assays
Table 2: Antagonism of this compound-Induced Responses in Isolated Tissues
| Assay | Agonist | Concentration | Antagonist | Concentration | Observed Effect of Agonist | Reversal by Antagonist | Reference |
| Rat Stomach Fundus Contraction | This compound | 0.01-1 mg/kg (i.v.) | Tegaserod | 1, 3 mg/kg (s.c.) | Contraction | Yes | |
| Rat Stomach Fundus Contraction | This compound | 0.01-1 mg/kg (i.v.) | SB-206553 | 1 mg/kg (s.c.) | Contraction | Yes |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and comparison.
In Vitro Functional Assays
1. Inositol Phosphate (IP) Accumulation Assay
This assay measures the activation of Gq-coupled receptors like the 5-HT2B receptor.
-
Cell Culture: Culture cells stably or transiently expressing the human 5-HT2B receptor in appropriate media.
-
Labeling: Plate cells and label overnight with [³H]-myo-inositol.
-
Pre-incubation: Wash cells and pre-incubate with a buffer containing LiCl to inhibit inositol monophosphatases.
-
Stimulation: Add this compound at various concentrations in the presence or absence of a 5-HT2B receptor antagonist.
-
Lysis and Extraction: Terminate the reaction and lyse the cells. Extract the inositol phosphates using ion-exchange chromatography.
-
Quantification: Measure the radioactivity of the eluted fractions using liquid scintillation counting.
-
Data Analysis: Plot concentration-response curves and determine EC50 values.
2. Intracellular Calcium Mobilization Assay
This assay provides a real-time measurement of Gq-coupled receptor activation.
-
Cell Culture: Plate cells expressing the 5-HT2B receptor in black-walled, clear-bottom microplates.
-
Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Use a fluorescent plate reader with automated injection to add this compound (with or without a pre-incubated antagonist).
-
Signal Detection: Measure the change in fluorescence intensity over time.
-
Data Analysis: Calculate the peak fluorescence response and determine EC50 values.
In Vivo Behavioral Assays
1. Vogel Conflict Test
This test assesses the anxiolytic potential of a compound.
-
Apparatus: A chamber with a grid floor and a drinking spout connected to a water bottle and a shock generator.
-
Procedure:
-
Water-deprive rats for 48 hours.
-
Place the rat in the chamber.
-
After the rat completes a set number of licks (e.g., 20), deliver a mild electric shock through the drinking spout.
-
Administer this compound or vehicle, with or without an antagonist, prior to the test session.
-
Record the number of shocks received during a fixed period (e.g., 5 minutes).
-
-
Data Analysis: An increase in the number of shocks accepted is indicative of an anxiolytic effect.
2. Geller-Seifter Conflict Test
This is another conflict-based model for assessing anxiety.
-
Apparatus: An operant chamber with two levers and a food dispenser.
-
Procedure:
-
Train food-deprived rats to press one lever for a food reward on a variable-interval schedule (unpunished component).
-
Train the rats that pressing the second lever delivers both a food reward and a mild foot shock (punished component).
-
Administer this compound or vehicle, with or without an antagonist, before the test session.
-
Record the number of lever presses on both the punished and unpunished levers.
-
-
Data Analysis: An increase in responding on the punished lever suggests an anxiolytic effect.
3. Social Interaction Test
This test evaluates social anxiety and affiliative behavior.
-
Apparatus: A dimly lit open field arena.
-
Procedure:
-
Habituate pairs of male rats to the test arena.
-
Administer this compound or vehicle, with or without an antagonist, to one rat of each pair.
-
Place the pair of rats in the arena and record their social interactions (e.g., sniffing, grooming, following) for a set duration.
-
-
Data Analysis: An increase in the duration and frequency of social interaction is indicative of an anxiolytic-like effect.
Mandatory Visualizations
Signaling Pathway of this compound and Points of Inhibition
Caption: Canonical signaling pathway of this compound and antagonist inhibition points.
Experimental Workflow for In Vivo Behavioral Studies
Caption: General workflow for in vivo behavioral experiments with negative controls.
Logic Diagram for Interpreting Negative Control Results
Caption: A logical framework for interpreting results from negative control experiments.
By carefully selecting and implementing the appropriate negative controls outlined in this guide, researchers can significantly enhance the quality and reliability of their findings in studies involving this compound. This, in turn, will contribute to a more accurate understanding of the multifaceted roles of the 5-HT2B receptor in health and disease.
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. Effects of the 5-HT2B receptor agonist, BW 723C86, on three rat models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the 5-HT2b receptor in evaluation of aequorin detection of calcium mobilization for miniaturized GPCR high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anxiolytic Properties of BW-723C86 and Chlordiazepoxide
A comprehensive review of the preclinical data comparing the anxiolytic effects of the selective 5-HT2B receptor agonist, BW-723C86, and the classical benzodiazepine, chlordiazepoxide. This guide is intended for researchers, scientists, and professionals in drug development, providing a detailed comparison of the pharmacological profiles and anxiolytic-like activities of these two compounds in established rodent models of anxiety.
Executive Summary
This guide provides an in-depth comparison of the anxiolytic effects of this compound, a selective serotonin 5-HT2B receptor agonist, and chlordiazepoxide, a well-established benzodiazepine anxiolytic. The comparison is based on preclinical data from various well-validated rodent models of anxiety, including the social interaction test, the Geller-Seifter conflict test, the elevated plus-maze, and the Vogel conflict test. While both compounds exhibit anxiolytic-like properties, their efficacy varies significantly across different behavioral paradigms, suggesting distinct underlying mechanisms of action and potentially different clinical profiles. Chlordiazepoxide demonstrates a broad and robust anxiolytic effect across most models, consistent with its mechanism as a positive allosteric modulator of the GABA-A receptor. In contrast, this compound shows a more nuanced anxiolytic profile, with significant effects in the social interaction and conflict-based tests, but limited to no efficacy in the elevated plus-maze, a model sensitive to innate aversion. This suggests that the anxiolytic effects of 5-HT2B receptor agonism may be more pronounced in paradigms involving social anxiety and conditioned fear.
Mechanisms of Action
The distinct anxiolytic profiles of this compound and chlordiazepoxide stem from their fundamentally different molecular targets and mechanisms of action.
This compound is a selective agonist for the serotonin 5-HT2B receptor.[1] The anxiolytic effects of this compound are believed to be mediated through the activation of these receptors, though the precise downstream signaling pathways involved in anxiety modulation are still under investigation.[1]
Chlordiazepoxide , a member of the benzodiazepine class of drugs, exerts its anxiolytic effects by binding to the benzodiazepine site on the gamma-aminobutyric acid type A (GABA-A) receptor complex. This binding enhances the inhibitory effects of the neurotransmitter GABA, leading to a decrease in neuronal excitability in brain regions associated with anxiety, such as the amygdala.[1]
Comparative Efficacy in Preclinical Models of Anxiety
The anxiolytic-like effects of this compound and chlordiazepoxide have been directly compared in several key preclinical models. The results highlight a differential efficacy profile, with chlordiazepoxide showing broader and more consistent effects.
| Behavioral Test | Compound | Dosage | Route of Administration | Key Findings |
| Rat Social Interaction Test | This compound | 3 and 10 mg/kg | s.c. | Increased total interaction time, consistent with anxiolysis. Locomotion was not affected. The maximal effect approached that of chlordiazepoxide.[1] |
| Chlordiazepoxide | 5 mg/kg | s.c. | Produced a significant anxiolytic-like effect.[1] | |
| Rat Geller-Seifter Conflict Test | This compound | 0.5 - 50 mg/kg | s.c. | Modestly but significantly increased the number of punished responses. The effect was markedly less than that of chlordiazepoxide. |
| Chlordiazepoxide | 5 mg/kg | s.c. | Demonstrated a robust anxiolytic-like effect, significantly increasing punished responding. | |
| Rat Elevated Plus-Maze | This compound | 1 - 10 mg/kg | s.c. | Had no significant effect on anxiety-related behaviors. |
| Chlordiazepoxide | 5 mg/kg | s.c. | Showed a clear anxiolytic-like effect. | |
| Rat Vogel Conflict Test | This compound | 10 and 30 mg/kg | i.p. | Significantly increased the number of punishments accepted, indicative of an anxiolytic effect. |
| Chlordiazepoxide | 2.5 - 10 mg/kg | p.o. | Dose-dependently increased the number of punishments accepted. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
Rat Social Interaction Test
-
Animals: Male Sprague-Dawley rats.
-
Procedure: Rats are housed individually for a period before testing. On the test day, two weight-matched, unfamiliar rats that have received the same drug treatment are placed in a brightly lit, open-field arena. The total time the pair of rats spends in active social interaction (e.g., sniffing, grooming, following) is recorded over a 10-minute session. Locomotor activity is also measured to control for non-specific motor effects.
-
Drug Administration: this compound (3 and 10 mg/kg) or chlordiazepoxide (5 mg/kg) was administered subcutaneously (s.c.) 30 minutes before the test.
Rat Geller-Seifter Conflict Test
-
Animals: Male Sprague-Dawley rats.
-
Procedure: Rats are trained to press a lever in an operant chamber to receive a food reward. During specific periods, signaled by an auditory cue, each lever press results in both a food reward and a mild electric shock to the feet (conflict). The number of lever presses during the punished and unpunished periods is recorded. Anxiolytic drugs are expected to increase the number of lever presses during the punished periods.
-
Drug Administration: this compound (0.5-50 mg/kg) or chlordiazepoxide (5 mg/kg) was administered s.c. 30 minutes prior to the test session.
Rat Elevated Plus-Maze Test
-
Animals: Male Sprague-Dawley rats.
-
Procedure: The apparatus consists of a plus-shaped maze elevated above the floor, with two open arms and two enclosed arms. Rats are placed in the center of the maze and allowed to explore for 5 minutes. The time spent in and the number of entries into the open and closed arms are recorded. Anxiolytic compounds typically increase the time spent in and entries into the open arms.
-
Drug Administration: this compound (1-10 mg/kg) or chlordiazepoxide (5 mg/kg) was administered s.c. 30 minutes before the test.
Rat Vogel Conflict Test
-
Animals: Male Sprague-Dawley rats.
-
Procedure: Rats are water-deprived for 48 hours prior to the test. During the test, they are placed in a chamber with a drinking spout. After a period of non-punished drinking, each lick of the spout results in a mild electric shock. The number of shocks (or punished licks) accepted during a 3-minute session is measured. Anxiolytic drugs increase the number of punished licks.
-
Drug Administration: this compound (10 and 30 mg/kg) was administered intraperitoneally (i.p.) 30 minutes before the test, while chlordiazepoxide (2.5-10 mg/kg) was given orally (p.o.) 1 hour before the test.
Visualizing Mechanisms and Workflows
Signaling Pathway of Chlordiazepoxide
Caption: Mechanism of action of chlordiazepoxide.
Signaling Pathway of this compound
References
A Comparative Guide to the In Vivo Antagonism of BW-723C86 using SB 215505 and Alternative 5-HT2B Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo use of SB 215505 to antagonize the effects of the selective 5-HT2B receptor agonist, BW-723C86. It further details alternative 5-HT2B receptor antagonists, presenting their performance with supporting experimental data to aid in the selection of appropriate pharmacological tools for preclinical research.
Introduction to 5-HT2B Receptor Modulation
The serotonin 2B (5-HT2B) receptor, a Gq/11 protein-coupled receptor, is implicated in a variety of physiological and pathological processes, including anxiety, feeding behavior, and cardiovascular function.[1] Activation of the 5-HT2B receptor initiates a signaling cascade through phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate protein kinase C (PKC).[1] The selective 5-HT2B agonist this compound is a widely used tool to probe the in vivo functions of this receptor.[2] Conversely, antagonists such as SB 215505 are crucial for validating the receptor's involvement in observed effects and for exploring the therapeutic potential of 5-HT2B receptor blockade.
SB 215505 as a Selective 5-HT2B Antagonist
SB 215505 is a potent and selective antagonist of the 5-HT2B receptor.[3] It has been effectively used in vivo to counteract the behavioral effects induced by this compound, thereby confirming the 5-HT2B receptor-mediated nature of these actions.
In Vivo Antagonism of this compound-Induced Anxiolytic-like Effects
A key study demonstrating the in vivo efficacy of SB 215505 involved the rat Vogel conflict test, a classic model for assessing anxiolytic drug action.[2] In this paradigm, the administration of this compound has been shown to produce an anxiolytic-like effect, characterized by an increase in the number of punished responses (drinking attempts followed by a mild electric shock). Pre-treatment with SB 215505 effectively antagonized this effect, demonstrating its ability to block 5-HT2B receptor-mediated anxiolysis in vivo.
Quantitative Data Summary
The following tables summarize the in vivo data for SB 215505 and alternative 5-HT2B receptor antagonists in antagonizing the effects of this compound or in other relevant in vivo models.
Table 1: In Vivo Antagonism of this compound by SB 215505 in the Rat Vogel Conflict Test
| Agonist (this compound) Dose (i.p.) | Antagonist (SB 215505) Dose (p.o.) | Outcome | Reference |
| 10 mg/kg | 1 mg/kg | Opposition of anxiolytic-like effect | |
| 30 mg/kg | 3 mg/kg | Opposition of anxiolytic-like effect |
Table 2: Comparison of Alternative 5-HT2B Receptor Antagonists
| Antagonist | Selectivity Profile | In Vivo Model | Effective Dose Range & Route | Key Findings | Reference(s) |
| SB 204741 | Potent and selective 5-HT2B antagonist (~135-fold > 5-HT2C) | Isoproterenol-induced myocardial remodeling in rats | 0.25-1.0 mg/kg/day, i.p. | Dose-dependently improved hemodynamic and ventricular functions. | |
| RS-127445 | High affinity and selective 5-HT2B antagonist (>1000-fold vs other 5-HTRs) | Inhibition of colonic motility and defecation in rats | 1-30 mg/kg, i.p. | Dose-dependently reduced fecal output. | |
| SB 206553 | 5-HT2C/2B receptor antagonist | BW 723C86-induced hyperphagia in rats | 1-40 mg/kg, p.o. | Blocked the hyperphagic response to BW 723C86. |
Experimental Protocols
Rat Vogel Conflict Test for Anxiolytic-like Activity
This protocol is based on the methodology described by Kennett et al. (1998).
Animals: Male Sprague-Dawley rats are used.
Apparatus: A sound-attenuated chamber equipped with a drinking spout connected to a lickometer and a shock generator.
Procedure:
-
Water Deprivation: Rats are deprived of water for 48 hours prior to the test session to motivate drinking behavior.
-
Drug Administration:
-
The antagonist (e.g., SB 215505) is administered orally (p.o.) 1 hour before the test.
-
The agonist (e.g., this compound) is administered intraperitoneally (i.p.) 30 minutes before the test.
-
Vehicle controls (e.g., water for p.o., saline for i.p.) are administered at the same pre-test intervals.
-
-
Test Session: Each rat is placed in the test chamber for a 3-minute session.
-
Punishment Schedule: After the 20th lick at the drinking spout, a mild electric shock (e.g., 0.5 mA for 0.5 seconds) is delivered through the spout for every subsequent 20th lick.
-
Data Collection: The total number of shocks received during the 3-minute session is recorded as a measure of punished drinking. An increase in the number of shocks taken is indicative of an anxiolytic-like effect.
General Administration Protocols
-
Oral (p.o.) Administration (Gavage): The compound is dissolved or suspended in a suitable vehicle (e.g., water, 0.5% methylcellulose). A gavage needle of appropriate size is used to deliver a precise volume directly into the stomach of the restrained animal.
-
Intraperitoneal (i.p.) Injection: The compound is dissolved in a sterile, isotonic vehicle (e.g., saline). The injection is made into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder and other organs.
Visualizations
Signaling Pathway of the 5-HT2B Receptor
Caption: 5-HT2B receptor signaling pathway.
Experimental Workflow for In Vivo Antagonism Study
Caption: Experimental workflow for the Vogel conflict test.
References
Differentiating 5-HT2B and 5-HT2C Receptor Effects of BW-723C86: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of BW-723C86 on the serotonin 5-HT2B and 5-HT2C receptors. This compound is widely used as a selective 5-HT2B receptor agonist; however, its activity at the 5-HT2C receptor requires careful consideration in experimental design and data interpretation. This document summarizes key quantitative data, details experimental protocols for differentiating receptor-specific effects, and visualizes the relevant biological pathways and experimental workflows.
Quantitative Comparison of this compound Activity at 5-HT2B and 5-HT2C Receptors
The selectivity of this compound for the 5-HT2B receptor over the 5-HT2C receptor has been a subject of varied reports in the scientific literature. While some studies suggest a high degree of selectivity, others indicate a more comparable potency at both receptors. The following tables summarize the available quantitative data from in vitro studies.
| Parameter | 5-HT2B Receptor | 5-HT2C Receptor | Selectivity (5-HT2B/5-HT2C) | Reference |
| Binding Affinity (Ki) | ~1–5 nM | - | >100-fold vs. 5-HT2A/2C | [1](--INVALID-LINK--) |
| Binding Affinity (pKi) | 7.1 | - | - | [2](--INVALID-LINK--) |
| Functional Potency (pEC50) | 8.92 | 7.0 | ~80-fold | [3](--INVALID-LINK--) |
| Functional Potency (EC50) | 18 nM (PI hydrolysis) | 110 nM (mCPP, a 5-HT2C agonist) | ~6-fold | [4](--INVALID-LINK--) |
Note: The conflicting reports on selectivity highlight the importance of the experimental system and assay conditions (e.g., cell line, receptor expression levels) in determining the pharmacological profile of a compound. The functional data from CHO-K1 cells expressing human recombinant receptors provide a direct comparison under identical conditions.[3](--INVALID-LINK--)
Experimental Protocols for Differentiating 5-HT2B and 5-HT2C Effects
To experimentally distinguish the 5-HT2B- and 5-HT2C-mediated effects of this compound, a combination of specific cell-based assays and the use of selective antagonists is recommended.
Radioligand Binding Assay
This assay measures the binding affinity (Ki) of this compound for 5-HT2B and 5-HT2C receptors.
Objective: To determine the dissociation constant (Ki) of this compound for human 5-HT2B and 5-HT2C receptors.
Materials:
-
Cell membranes from CHO-K1 or HEK293 cells stably expressing human 5-HT2B or 5-HT2C receptors.
-
Radioligand: [3H]-5-HT or another suitable agonist radiolabel.
-
Non-specific binding control: 10 µM 5-HT.
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1% ascorbic acid, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/B filters).
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Prepare cell membranes from transfected cells. Determine protein concentration using a standard method (e.g., BCA assay).
-
In a 96-well plate, add in order:
-
Assay buffer.
-
A range of concentrations of this compound.
-
Radioligand at a concentration near its Kd.
-
Cell membranes (typically 10-20 µg of protein per well).
-
-
For non-specific binding, add 10 µM 5-HT instead of this compound.
-
Incubate the plates at room temperature for 60 minutes.
-
Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters and add scintillation fluid.
-
Count the radioactivity in a microplate scintillation counter.
-
Calculate Ki values from the IC50 values using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the potency (EC50) and efficacy (Emax) of this compound in activating 5-HT2B and 5-HT2C receptors, which are Gq-coupled and signal through intracellular calcium release.
Objective: To determine the EC50 and Emax of this compound for human 5-HT2B and 5-HT2C receptors.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human 5-HT2B or 5-HT2C receptors.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
96- or 384-well black, clear-bottom plates.
-
Fluorometric Imaging Plate Reader (FLIPR) or equivalent.
Procedure:
-
Seed the transfected cells into the microplates and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Prepare serial dilutions of this compound in assay buffer.
-
Use a FLIPR to measure the baseline fluorescence, then add the this compound solutions to the wells.
-
Continue to measure the fluorescence intensity for a set period to capture the peak calcium response.
-
Normalize the data to the maximum response induced by a saturating concentration of 5-HT.
-
Plot the concentration-response curves and calculate the pEC50 (-logEC50) and Emax values.
Use of Selective Antagonists to Differentiate In Vitro and In Vivo Effects
A key strategy to dissect the specific receptor contributions to the observed effects of this compound is the use of selective antagonists.
-
SB-204741: A potent and selective 5-HT2B receptor antagonist with approximately 135-fold selectivity over the 5-HT2C receptor. Pre-treatment with SB-204741 should block the 5-HT2B-mediated effects of this compound.
-
Selective 5-HT2C antagonists (e.g., SB-242084): These can be used to block the 5-HT2C-mediated effects of this compound.
By comparing the effects of this compound in the absence and presence of these antagonists, researchers can attribute specific cellular or physiological responses to the activation of either the 5-HT2B or 5-HT2C receptor.
Signaling Pathways and Experimental Workflows
Canonical Signaling Pathway for 5-HT2B and 5-HT2C Receptors
Both 5-HT2B and 5-HT2C receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 alpha subunit. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, leading to various downstream cellular responses.
Caption: Canonical Gq/11 signaling pathway for 5-HT2B/2C receptors.
Experimental Workflow for Differentiating Receptor Activity
The following workflow outlines the steps to differentiate the 5-HT2B and 5-HT2C mediated effects of this compound.
Caption: Workflow for differentiating 5-HT2B, 5-HT2C, and off-target effects.
Off-Target Effects: Activation of the Aryl Hydrocarbon Receptor (AhR)
Recent studies have revealed that this compound can exert effects independent of the 5-HT2B receptor through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. This 5-HT2B-independent activity is an important consideration, as it can contribute to the overall biological effects of the compound.
To investigate this off-target effect, researchers can employ the following strategies:
-
Use of 5-HT2B antagonists: If an effect of this compound is not blocked by the selective 5-HT2B antagonist SB-204741, it may be mediated by an off-target mechanism.
-
AhR reporter gene assays: These assays can directly measure the activation of AhR by this compound.
-
Use of AhR antagonists: The use of a selective AhR antagonist, such as CH223191, can confirm if the observed 5-HT2B-independent effects are mediated through AhR.
Logical Relationship for Differentiating On-Target vs. Off-Target Effects
Caption: Logic for dissecting 5-HT2B-mediated vs. AhR-mediated effects.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Functional characterization of agonists at recombinant human 5-HT2A, 5-HT2B and 5-HT2C receptors in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological evidence for a functional serotonin-2B receptor in a human uterine smooth muscle cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Schild Regression Analysis: A Comparative Guide to BW723C86 and its Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo pharmacological characterization of the 5-HT2B receptor agonist, BW723C86, through Schild regression analysis. It details the experimental methodologies, presents quantitative data for a range of antagonists, and contextualizes these findings within the relevant signaling pathways. This information is intended to assist researchers in designing and interpreting experiments aimed at understanding 5-HT2B receptor function and in the development of novel therapeutics targeting this receptor.
Introduction to In Vivo Schild Regression
Schild regression is a powerful pharmacological tool used to quantify the potency of a competitive antagonist.[1][2][3] The analysis involves generating dose-response curves for an agonist in the absence and presence of various concentrations of an antagonist.[2] A competitive antagonist will cause a parallel rightward shift of the agonist dose-response curve without altering the maximum response.[2] The magnitude of this shift, known as the dose-ratio, is used to calculate the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that would require a doubling of the agonist concentration to produce the same response. A linear Schild plot with a slope not significantly different from unity is indicative of competitive antagonism.
BW723C86: A Selective 5-HT2B Receptor Agonist
BW723C86 is a tryptamine derivative that acts as a potent and selective agonist for the 5-HT2B receptor. While it also exhibits some affinity for the 5-HT2C receptor, it is often used in combination with selective 5-HT2C antagonists to isolate 5-HT2B receptor-mediated effects in vivo. Its selectivity against the 5-HT2A receptor is notably high.
Comparative Analysis of 5-HT2B Antagonists Against BW723C86
The following table summarizes the apparent pA2 values for several antagonists determined from an in vivo Schild regression analysis using BW723C86 as the agonist in a rat operant conditioning model. In this model, the rate-decreasing effects of the agonist are measured.
| Antagonist | Primary Target(s) | Apparent pA2 (and 95% Confidence Limits) | Schild Slope (and 95% Confidence Limits) | Reference |
| Metergoline | Non-selective 5-HT | 6.8 (6.5 - 7.1) | -1.1 (-1.3 to -0.9) | |
| Mianserin | Non-selective 5-HT, H1, α-adrenergic | 6.7 (6.4 - 7.0) | -1.0 (-1.2 to -0.8) | |
| Methysergide | Non-selective 5-HT | 6.6 (6.3 - 6.9) | -0.9 (-1.1 to -0.7) | |
| SB 200,646 | 5-HT2B/2C | Not Determined (Failed to antagonize BW723C86) | - | |
| SB 204,741 | 5-HT2B | Not Determined (Failed to antagonize BW723C86) | - | |
| Ketanserin | 5-HT2A/2C | Not Determined (Failed to antagonize BW723C86) | - | |
| RS 102,221 | 5-HT2C (peripherally restricted) | Not Determined (Failed to antagonize BW723C86) | - |
Note: The failure of selective 5-HT2B and 5-HT2B/2C antagonists to block the rate-decreasing effects of BW723C86 in this specific operant conditioning model suggests that this behavioral effect may not be solely mediated by the 5-HT2B receptor. The antagonism observed with non-selective agents like metergoline, mianserin, and methysergide indicates the involvement of other receptor systems in this particular behavioral response.
Experimental Protocols
In Vivo Schild Regression Analysis Using a Rat Operant Behavioral Assay
This protocol is based on the methodology described by Walker et al. (2007).
1. Animals:
-
Male Sprague-Dawley rats are typically used.
-
Animals are housed individually and maintained on a restricted diet to motivate them to work for food reinforcement. Water is available ad libitum.
2. Apparatus:
-
Standard operant conditioning chambers equipped with two levers, a food pellet dispenser, and a house light are used.
3. Behavioral Training:
-
Rats are trained to press a lever for food reinforcement (e.g., 45-mg food pellets) on a fixed-ratio (FR) schedule. A common schedule is an FR 10, where the rat must press the lever 10 times to receive one food pellet.
-
Training sessions are conducted daily until the rats exhibit stable response rates.
4. Drug Administration and Schild Analysis Procedure:
-
A cumulative dosing procedure is employed.
-
Agonist Dose-Response Curve (Control): On a test day, after a baseline response period, cumulative doses of the agonist (e.g., BW723C86) are administered at regular intervals (e.g., every 15 minutes). The rate of responding is recorded after each dose.
-
Antagonist Pretreatment: On subsequent test days, a single dose of an antagonist is administered prior to the administration of the cumulative doses of the agonist.
-
Data Analysis:
-
The dose of the agonist that produces a 50% reduction in the response rate (ID50) is determined for the control condition and for each antagonist pretreatment condition.
-
The dose-ratio for each antagonist dose is calculated by dividing the ID50 of the agonist in the presence of the antagonist by the ID50 of the agonist in the absence of the antagonist.
-
A Schild plot is constructed by plotting the log (dose-ratio - 1) against the negative log of the molar dose of the antagonist.
-
The pA2 value is determined as the x-intercept of the linear regression line, and the slope of the line is also calculated.
-
Visualizations
5-HT2B Receptor Signaling Pathway
Caption: Canonical Gq-coupled signaling pathway of the 5-HT2B receptor.
Experimental Workflow for In Vivo Schild Analysis
Caption: Workflow for conducting an in vivo Schild regression analysis.
Logical Relationship of Schild Analysisdot
// Nodes agonist_drc [label="Agonist Dose-Response\nCurve (DRC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; antagonist [label="Competitive Antagonist", fillcolor="#EA4335", fontcolor="#FFFFFF"]; shifted_drc [label="Parallel Rightward Shift\nof Agonist DRC", fillcolor="#FBBC05", fontcolor="#202124"]; dose_ratio [label="Calculate Dose Ratio (DR)", fillcolor="#34A853", fontcolor="#FFFFFF"]; schild_plot [label="Construct Schild Plot\n(log(DR-1) vs -log[Antagonist])", fillcolor="#4285F4", fontcolor="#FFFFFF"]; linear_regression [label="Linear Regression", fillcolor="#FBBC05", fontcolor="#202124"]; slope [label="Slope ≈ 1", shape="diamond", fillcolor="#F1F3F4", fontcolor="#202124"]; pA2 [label="Determine pA2\n(x-intercept)", fillcolor="#34A853", fontcolor="#FFFFFF"]; competitive [label="Competitive Antagonism", shape="ellipse", fillcolor="#5F6368", fontcolor="#FFFFFF"]; non_competitive [label="Non-Competitive or\nComplex Interaction", shape="ellipse", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges agonist_drc -> shifted_drc; antagonist -> shifted_drc; shifted_drc -> dose_ratio; dose_ratio -> schild_plot; schild_plot -> linear_regression; linear_regression -> slope; linear_regression -> pA2; slope -> competitive [label="Yes"]; slope -> non_competitive [label="No"]; pA2 -> competitive; }
References
A Comparative Guide to the Pharmacokinetic Profiles of BW723C86 Following Different Administration Routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacokinetic profiles of BW723C86, a selective 5-HT2B receptor agonist, when administered via oral, subcutaneous (SC), and intraperitoneal (IP) routes. While direct comparative pharmacokinetic data for BW723C86 is not currently available in published literature, this document synthesizes general pharmacokinetic principles and available dosing information to offer a qualitative comparison for research and drug development purposes.
Executive Summary
BW723C86 is a valuable tool for investigating the role of the 5-HT2B receptor in various physiological processes. The choice of administration route can significantly impact the compound's absorption, distribution, metabolism, and excretion (ADME), and thus its therapeutic or experimental outcome. This guide aims to inform the selection of the most appropriate administration route for specific research needs by providing a theoretical comparison of oral, subcutaneous, and intraperitoneal delivery in a rodent model, alongside general experimental protocols and a visualization of the relevant signaling pathway.
Data Presentation: A Qualitative Pharmacokinetic Comparison
Due to the absence of direct comparative studies, the following table outlines the expected pharmacokinetic characteristics of BW723C86 for each administration route based on general principles observed for small molecules in rats.[1][2][3][4] It is important to note that these are qualitative predictions and actual values may vary.
| Pharmacokinetic Parameter | Oral Administration | Subcutaneous (SC) Administration | Intraperitoneal (IP) Administration |
| Absorption Speed (Tmax) | Slowest | Intermediate to Slow | Rapid |
| Peak Plasma Concentration (Cmax) | Lowest | Intermediate | Highest |
| Bioavailability (F%) | Variable and potentially low | Generally high and less variable | High, often approaching intravenous |
| First-Pass Metabolism | Significant (hepatic) | Bypassed | Partially bypassed |
| Typical Dosage Range in Rats | 5 mg/kg[5] | 1 - 50 mg/kg | 0.3 - 30 mg/kg |
Experimental Protocols
The following are generalized experimental protocols for the administration of a compound like BW723C86 in rats and subsequent pharmacokinetic analysis. Specific details should be optimized for individual study designs.
Animal Models
-
Species: Sprague-Dawley or Wistar rats
-
Sex: Male or Female (should be consistent within a study)
-
Weight: 200-250 g
-
Housing: Standard laboratory conditions with ad libitum access to food and water. Animals should be fasted overnight before oral administration.
Administration Protocols
-
Oral (PO) Administration:
-
Prepare a homogenous suspension or solution of BW723C86 in a suitable vehicle (e.g., 1% hydroxypropyl methylcellulose).
-
Administer the formulation directly into the stomach using an oral gavage needle.
-
The volume should typically be 1-2 mL for a rat.
-
-
Subcutaneous (SC) Injection:
-
Prepare a sterile, isotonic solution or suspension of BW723C86.
-
Inject the formulation into the loose skin on the back of the neck or flank.
-
The injection volume should be kept low, typically under 2 mL.
-
-
Intraperitoneal (IP) Injection:
-
Prepare a sterile, isotonic solution of BW723C86. Irritating solutions should be avoided.
-
Inject the solution into the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
The injection volume should not exceed 10 mL/kg.
-
Pharmacokinetic Analysis Protocol
-
Blood Sampling:
-
Collect blood samples from the tail vein, saphenous vein, or via a cannula at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 360, and 480 minutes) post-administration.
-
Use an appropriate anticoagulant (e.g., EDTA or heparin).
-
Centrifuge the blood samples to separate plasma.
-
-
Sample Analysis:
-
Develop and validate a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of BW723C86 in plasma.
-
-
Data Analysis:
-
Use non-compartmental analysis to determine key pharmacokinetic parameters including Cmax, Tmax, area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2).
-
Calculate bioavailability (F%) for oral, SC, and IP routes by comparing their respective AUCs to the AUC obtained from intravenous (IV) administration (if available).
-
Mandatory Visualization
5-HT2B Receptor Signaling Pathway
BW723C86 is an agonist for the 5-HT2B receptor, which is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.
References
- 1. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral, intraperitoneal and intravenous pharmacokinetics of deramciclane and its N-desmethyl metabolite in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic Comparison of Three Different Administration Routes for Topotecan Hydrochloride in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for BW-723C86
For researchers and scientists engaged in drug development, the safe handling and disposal of chemical compounds are paramount. This guide provides essential, step-by-step logistical information for the proper disposal of BW-723C86, a tryptamine derivative and 5-HT2B receptor agonist. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Chemical and Physical Properties of this compound
A comprehensive understanding of the chemical and physical properties of this compound is the first step in establishing safe handling and disposal protocols. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₆H₁₈N₂OS |
| Molar Mass | 286.39 g/mol |
| Appearance | Solid powder |
| Storage Conditions | Dry, dark, and at 0 - 4°C for short term (days to weeks), or -20°C for long term (months to years). |
| Solubility | Soluble in DMSO and ethanol. |
Step-by-Step Disposal Protocol for this compound
The following procedures are based on standard laboratory safety practices for hazardous chemical waste. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines for compliance with local regulations.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing appropriate PPE to minimize exposure:
-
Gloves: Chemical-resistant nitrile gloves are essential to prevent skin contact.
-
Eye Protection: Safety goggles or a face shield should be worn to protect from splashes.
-
Lab Coat: A standard laboratory coat will protect skin and clothing from contamination.
Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure correct disposal.
-
Solid Waste:
-
Dispose of any unused or expired solid this compound directly into a designated hazardous waste container.
-
Contaminated materials such as weighing paper, pipette tips, and gloves should also be placed in this container.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a sealed, leak-proof hazardous waste container.
-
Do not mix this compound solutions with incompatible waste streams. Consult your lab's chemical compatibility chart.
-
-
Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with an appropriate solvent (e.g., ethanol).
-
The rinsate from the first rinse must be collected and disposed of as hazardous liquid waste.[1] Subsequent rinses may also need to be collected depending on local regulations.
-
After thorough rinsing and air-drying, deface or remove the original label and dispose of the container as regular laboratory glass or plastic waste, in accordance with institutional policies.[1]
-
Labeling of Waste Containers
Accurate and clear labeling is a critical safety and compliance step.
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
For liquid waste, list all solvents and their approximate concentrations.
-
Include the date when the waste was first added to the container.
Storage of Chemical Waste
Proper storage of hazardous waste pending disposal is essential to maintain a safe laboratory environment.
-
Store waste containers in a designated and secure satellite accumulation area.
-
Ensure containers are tightly sealed to prevent leaks or evaporation.
-
Store away from ignition sources and incompatible materials.
-
Secondary containment, such as a larger, chemically resistant bin, should be used for liquid waste containers to contain any potential leaks.
Final Disposal
The final disposal of hazardous chemical waste must be handled by trained professionals.
-
Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.[1]
Visualizing the Disposal Workflow
To further clarify the proper disposal procedure for this compound, the following diagram illustrates the decision-making process and necessary steps for safe and compliant waste management.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling BW-723C86
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for the novel research compound BW-723C86, a selective 5-HT2B receptor agonist. Given that the toxicological properties of this compound have not been thoroughly investigated, a cautious approach is paramount. All procedures should be conducted under the assumption that the compound is hazardous.
Personal Protective Equipment (PPE)
Due to the limited toxicological data available for this compound, standard laboratory personal protective equipment should be considered the minimum requirement. The following PPE is recommended to minimize exposure and ensure personal safety:
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | Protects eyes from splashes or aerosols. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact. |
| Body Protection | Laboratory coat. | Protects against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended for procedures that may generate dust or aerosols. | Minimizes inhalation of the compound. |
Operational Plan: Safe Handling Procedures
-
Preparation : Before handling, ensure that all necessary PPE is readily available and in good condition. Prepare the work area by ensuring it is clean and uncluttered. If possible, perform all manipulations of the solid compound within a chemical fume hood.
-
Weighing and Aliquoting : When weighing the solid form of this compound, do so in a fume hood to avoid inhalation of any fine particles. Use appropriate tools to handle the compound and avoid creating dust.
-
Solution Preparation : When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Spill Management : In the event of a spill, evacuate the immediate area and ensure adequate ventilation. For a small spill, absorb the material with an inert absorbent (e.g., sand or vermiculite) and place it in a sealed container for disposal. Clean the spill area thoroughly. For larger spills, or if you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) department immediately.
Disposal Plan
As with many research chemicals, specific disposal guidelines for this compound are not well-established. Therefore, it must be treated as hazardous waste.
-
Waste Segregation : All waste materials contaminated with this compound, including unused compound, contaminated PPE, and cleaning materials, should be collected in a dedicated and clearly labeled hazardous waste container.
-
Labeling : The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound (α-methyl-5-(2-thienylmethoxy)-1H-indole-3-ethanamine hydrochloride)".
-
Storage : Store the sealed waste container in a designated and secure hazardous waste accumulation area, away from incompatible materials.
-
Professional Disposal : Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.
Quantitative Data
The following tables summarize the available quantitative data for this compound hydrochloride. It is important to note that comprehensive toxicological data is not currently available.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₈N₂OS · HCl | MedKoo Biosciences[1] |
| Molecular Weight | 322.85 g/mol | MedKoo Biosciences[1] |
| CAS Number | 160521-72-2 | MedKoo Biosciences[1] |
Toxicological Data
| Parameter | Value |
| LD50 (Oral) | Data not available |
| LD50 (Dermal) | Data not available |
| LC50 (Inhalation) | Data not available |
| Occupational Exposure Limits (OELs) | Not established |
Experimental Protocols
This compound is primarily used in research to study the function of the 5-HT2B receptor. The following is a general methodology for an in vivo experiment in rats, based on cited literature.
Protocol: Assessment of Anxiolytic-like Effects in Rats
-
Animals : Male Sprague-Dawley rats are housed individually with ad libitum access to food and water.
-
Drug Preparation : this compound hydrochloride is dissolved in a suitable vehicle, such as saline.
-
Administration : Rats are administered this compound via subcutaneous (s.c.) injection at doses ranging from 3 to 10 mg/kg, 30 minutes prior to behavioral testing.[2][3]
-
Behavioral Testing (Social Interaction Test) :
-
The test is conducted in a dimly lit, open-field arena.
-
Pairs of rats, unfamiliar with each other, are placed in the arena.
-
The total time the pair spends in active social interaction (e.g., sniffing, grooming, following) is recorded over a set period (e.g., 10 minutes).
-
An increase in social interaction time, without a significant increase in general locomotion, is indicative of an anxiolytic-like effect.
-
-
Data Analysis : The data is analyzed using appropriate statistical methods (e.g., ANOVA) to compare the effects of different doses of this compound to a vehicle control group.
Signaling Pathway Diagram
This compound is an agonist for the serotonin 5-HT2B receptor, which is a G-protein coupled receptor (GPCR). The binding of this compound to this receptor primarily activates the Gq alpha subunit.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

Application Notes and Protocols for Social Interaction Testing in Rats using BW-723C86